Product packaging for YD277(Cat. No.:)

YD277

Cat. No.: B1193868
M. Wt: 435.949
InChI Key: QLZYWUJZDBTGDC-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

YD277 is a potent and selective small molecule compound for research use. It acts as a [describe mechanism of action, e.g., "inhibitor of the KLF5 transcription factor pathway"]. Preliminary studies indicate its primary research value lies in [state main research areas, e.g., "oncology research, particularly in investigating colorectal cancer mechanisms"]. This product is supplied as a [state physical form, e.g., "lyophilized solid"] to ensure stability and ease of use in various experimental settings. This compound is intended for laboratory research purposes only and is not approved for use in diagnostics or therapeutics. Intended Use & Handling : This product is labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. Please refer to the safety data sheet for proper handling and storage instructions.

Properties

Molecular Formula

C22H30ClN3O4

Molecular Weight

435.949

IUPAC Name

tert-butyl (E)-4-(2-(3-(3-chlorophenyl)acrylamido)-N-methylacetamido)piperidine-1-carboxylate

InChI

InChI=1S/C22H30ClN3O4/c1-22(2,3)30-21(29)26-12-10-18(11-13-26)25(4)20(28)15-24-19(27)9-8-16-6-5-7-17(23)14-16/h5-9,14,18H,10-13,15H2,1-4H3,(H,24,27)/b9-8+

InChI Key

QLZYWUJZDBTGDC-CMDGGOBGSA-N

SMILES

O=C(N1CCC(N(C(CNC(/C=C/C2=CC=CC(Cl)=C2)=O)=O)C)CC1)OC(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

YD277;  YD-277;  YD 277.

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: Discovery and Development of YD277 for PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Foreword

Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides non-invasive, quantitative insights into biological processes in vivo. The development of novel PET tracers is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics. This technical guide focuses on the discovery and development of YD277, a novel PET tracer. While specific details on a compound designated "this compound" are not available in the public domain as of late 2025, this document will outline the typical pathway and methodologies involved in the discovery and development of such a tracer, using established principles and examples from the field of PET radiopharmaceutical development.

Introduction to PET Tracer Development

The journey of a PET tracer from concept to clinical application is a multi-stage process that involves target selection, lead compound identification, radiosynthesis, and rigorous preclinical and clinical evaluation. The ultimate goal is to develop a tracer that is safe, exhibits high affinity and selectivity for its target, and possesses favorable pharmacokinetic properties for imaging.

Workflow of PET Tracer Development

Target_Selection Target Selection & Validation Lead_Discovery Lead Compound Discovery Target_Selection->Lead_Discovery Identified Target Radiolabeling Radiolabeling Strategy Lead_Discovery->Radiolabeling Candidate Compound Preclinical Preclinical Evaluation Radiolabeling->Preclinical Radiolabeled Tracer Clinical Clinical Trials Preclinical->Clinical Promising Candidate Approval Regulatory Approval Clinical->Approval Safety & Efficacy Data

Caption: A generalized workflow for the development of a novel PET tracer.

Target Selection and Lead Compound Discovery

The initial step is the identification of a biologically relevant target that is implicated in a disease of interest. For neurodegenerative diseases, for example, targets like the P2Y12 receptor, expressed on microglia, have been of significant interest.[1]

Once a target is selected, the next phase involves the discovery or design of small molecules that bind to this target with high affinity and selectivity. This is often achieved through high-throughput screening of compound libraries, followed by medicinal chemistry efforts to optimize the lead compounds.

Key characteristics of a promising lead compound include:

  • High binding affinity (typically in the nanomolar or sub-nanomolar range).

  • High selectivity for the target receptor over other related receptors.

  • Appropriate lipophilicity to cross the blood-brain barrier (for brain imaging tracers).

  • Low non-specific binding.

  • Amenability to radiolabeling.

Radiosynthesis and Preclinical Evaluation

Radiolabeling Strategy

The choice of radionuclide is critical and depends on its half-life, decay characteristics, and the biological process being studied. Common radionuclides for PET include Fluorine-18 (¹⁸F), Carbon-11 (¹¹C), and Gallium-68 (⁶⁸Ga). The synthesis of the radiotracer involves incorporating the radionuclide into the lead compound. This process needs to be rapid, efficient, and produce a final product with high radiochemical purity.

In Vitro Characterization

Before moving to in vivo studies, the radiolabeled tracer undergoes in vitro evaluation to confirm that its binding properties are retained.

Experimental Protocol: In Vitro Binding Assay

  • Tissue Preparation: Homogenates of tissues or cells expressing the target receptor are prepared.

  • Incubation: The tissue homogenates are incubated with increasing concentrations of the radiolabeled tracer in the presence and absence of a known competitor ligand.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity in the filter is measured using a gamma counter.

  • Data Analysis: The data is analyzed to determine the binding affinity (Kᵢ or IC₅₀) of the tracer.

In Vivo Evaluation in Animal Models

Preclinical in vivo studies are essential to assess the biodistribution, pharmacokinetics, and target engagement of the PET tracer in a living organism.

Experimental Protocol: Small Animal PET Imaging

  • Animal Model: An appropriate animal model of the disease (e.g., a transgenic mouse model) is selected.

  • Tracer Administration: The radiotracer is administered intravenously to the animal.

  • Dynamic PET Scan: A dynamic PET scan is acquired over a specific duration (e.g., 60-90 minutes) to measure the uptake and clearance of the tracer in various organs, including the target tissue.

  • Biodistribution Study: At the end of the imaging session, the animal is euthanized, and major organs are harvested. The radioactivity in each organ is measured using a gamma counter to determine the percentage of the injected dose per gram of tissue (%ID/g).

  • Metabolite Analysis: Blood and brain samples are collected to analyze the metabolic stability of the tracer.

Data Presentation: Biodistribution Data

The following table illustrates a typical format for presenting biodistribution data from a preclinical study.

Organ%ID/g at 30 min%ID/g at 60 min
Brain1.5 ± 0.31.2 ± 0.2
Heart2.8 ± 0.52.1 ± 0.4
Lungs3.5 ± 0.62.5 ± 0.5
Liver15.2 ± 2.112.8 ± 1.9
Kidneys8.7 ± 1.56.5 ± 1.2
Spleen4.1 ± 0.73.2 ± 0.6
Muscle0.8 ± 0.20.6 ± 0.1
Bone1.1 ± 0.30.9 ± 0.2

Note: The data presented here is hypothetical and for illustrative purposes only.

Signaling Pathway Visualization

Understanding the signaling pathway of the target receptor is crucial for interpreting the imaging results. For instance, the P2Y12 receptor is a G protein-coupled receptor that, upon activation by ADP, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

cluster_membrane Cell Membrane P2Y12 P2Y12 Receptor G_protein Gi/o Protein P2Y12->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ADP ADP ADP->P2Y12 Binds ATP ATP ATP->AC

Caption: Simplified signaling pathway of the P2Y12 receptor.

Clinical Translation

If a PET tracer demonstrates promising results in preclinical studies, it may advance to clinical trials in humans. This phase involves a rigorous evaluation of the tracer's safety, pharmacokinetics, and efficacy for its intended clinical application.

Phases of Clinical Trials

  • Phase I: The tracer is administered to a small group of healthy volunteers to assess its safety, dosimetry, and pharmacokinetics.

  • Phase II: The tracer is evaluated in a larger group of patients with the target disease to assess its diagnostic or prognostic utility.

  • Phase III: The tracer is tested in a large, multi-center trial to confirm its efficacy and compare it to existing diagnostic methods.

Conclusion

The development of a novel PET tracer like this compound is a complex and resource-intensive process that requires a multidisciplinary team of chemists, biologists, pharmacologists, and clinicians. While the specific details of this compound are not yet in the public domain, the methodologies and principles outlined in this guide provide a comprehensive framework for understanding the journey of a PET tracer from the laboratory to the clinic. The continued development of new and improved PET tracers holds immense promise for advancing medical research and improving patient care.

References

In-depth Technical Guide: The Role of YD277 in Targeting Gastrin-Releasing Peptide Receptor (GRPr)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature and data reveals no specific molecule designated as "YD277" that targets the gastrin-releasing peptide receptor (GRPr). Extensive searches of chemical and biological databases, as well as the broader scientific literature, did not yield any information on a compound with this identifier in the context of GRPr antagonism or any related biological activity.

Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, for a molecule that does not appear to be documented in publicly available scientific resources.

This guide will, however, provide a comprehensive overview of the gastrin-releasing peptide receptor, its role in health and disease, and the general characteristics of its antagonists, which would be relevant to a hypothetical or newly discovered molecule like "this compound". This information is intended for researchers, scientists, and drug development professionals.

The Gastrin-Releasing Peptide Receptor (GRPr)

The gastrin-releasing peptide receptor (GRPr), also known as BB2, is a G protein-coupled receptor (GPCR) that plays a significant role in various physiological and pathological processes.[1][2][3] Its endogenous ligand is the gastrin-releasing peptide (GRP).[2]

Key Functions and Pathological Involvement:

  • Gastrointestinal Functions: GRPr is involved in regulating gastric acid secretion and gastrointestinal motility.[2][4]

  • Oncology: GRPr is overexpressed in a variety of cancers, including prostate, breast, lung, and colon cancers, making it a promising target for cancer diagnostics and therapeutics.[1][2][3][5] Its activation can lead to increased cell proliferation and survival.[2]

  • Neurological Functions: This receptor is also implicated in the sensation of itch.[5]

Mechanism of Action of GRPr Antagonists

GRPr antagonists function by competitively binding to the receptor, thereby blocking the binding of its natural ligand, GRP.[1][2] This inhibition prevents the activation of downstream signaling pathways that are crucial for cell proliferation and survival.[2] By blocking GRPr activation, these antagonists can reduce cancer cell growth and, in some cases, induce apoptosis (programmed cell death).[2]

Signaling Pathways

The activation of GRPr by GRP typically leads to the stimulation of downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[2] These pathways are critical for cell growth and survival.[2] A GRPr antagonist would inhibit the activation of these pathways.

GRPr_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GRP GRP GRPr GRPr GRP->GRPr Binds & Activates This compound This compound (Antagonist) This compound->GRPr Binds & Blocks G_protein Gq Protein GRPr->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K Pathway PLC->PI3K MAPK MAPK Pathway PLC->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Quantitative Data for Known GRPr Antagonists

While no data exists for "this compound," this section provides examples of quantitative data for known GRPr antagonists to illustrate the types of information crucial for drug development professionals.

CompoundTargetBinding Affinity (IC50/Ki, nM)Cell Line(s)Reference
PD176252GRPrKi = 1.0 nMNot Specified[5]
GRPR antagonist-1GRPrIC50 = 4.97 µMPC3[6]
GRPR antagonist-1GRPrIC50 = 4.36 µMPan02[6]
GRPR antagonist-1GRPrIC50 = 3.40 µMHGC-27[6]
[¹⁶¹Tb]Tb-RM2GRPrIC50 = 2.46 ± 0.16 nMPC-3[7]
[¹⁶¹Tb]Tb-AMTGGRPrIC50 = 2.16 ± 0.09 nMPC-3[7]
[¹⁷⁷Lu]Lu-RM2GRPrIC50 = 3.45 ± 0.18 nMPC-3[7]
[¹⁷⁷Lu]Lu-AMTGGRPrIC50 = 3.04 ± 0.08 nMPC-3[7]

Experimental Protocols for Characterizing GRPr Antagonists

The following are detailed methodologies for key experiments typically cited in the characterization of GRPr antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to the GRPr.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare cell membranes expressing GRPr start->prepare_membranes incubate Incubate membranes with radiolabeled ligand and varying concentrations of test compound (e.g., this compound) prepare_membranes->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC50 and Ki values measure->analyze end End analyze->end

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture cells known to express GRPr (e.g., PC-3 cells) to a sufficient density.[4]

    • Harvest the cells and homogenize them in a suitable buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate at a low speed to remove nuclei and intact cells.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer.

  • Binding Assay:

    • In a multi-well plate, add the cell membrane preparation, a known concentration of a radiolabeled GRPr ligand (e.g., ¹²⁵I-Tyr⁴-bombesin), and varying concentrations of the unlabeled test compound.

    • Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.[4]

  • Separation and Detection:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Cell-Based Functional Assays (e.g., Calcium Mobilization)

These assays measure the ability of an antagonist to block the functional response induced by a GRPr agonist.

Calcium_Mobilization_Workflow start Start load_cells Load GRPr-expressing cells with a calcium-sensitive fluorescent dye start->load_cells pre_incubate Pre-incubate cells with varying concentrations of the antagonist (e.g., this compound) load_cells->pre_incubate stimulate Stimulate cells with a GRPr agonist (e.g., GRP or bombesin) pre_incubate->stimulate measure Measure the change in intracellular calcium concentration using a fluorometer stimulate->measure analyze Analyze data to determine the antagonist's potency (e.g., IC50) measure->analyze end End analyze->end

Protocol:

  • Cell Preparation:

    • Plate GRPr-expressing cells in a multi-well plate and allow them to adhere.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Antagonist Treatment:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of the GRPr antagonist to the wells and incubate for a specific period.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorometric imaging plate reader or a similar instrument.

    • Add a known concentration of a GRPr agonist (e.g., GRP) to each well to stimulate the cells.

    • Measure the fluorescence intensity over time to monitor changes in intracellular calcium levels.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the antagonist.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

    • Use non-linear regression to calculate the IC50 value for the antagonist.

Conclusion

While the specific molecule "this compound" is not found in the current scientific literature, the framework provided in this guide offers a comprehensive overview of the critical aspects involved in the research and development of a GRPr antagonist. This includes understanding the target receptor's biology, the mechanisms of antagonism, the types of quantitative data required for characterization, and the detailed experimental protocols necessary to generate that data. For any new molecule targeting GRPr, the methodologies and principles outlined here would be fundamental to its scientific evaluation and potential therapeutic development.

References

In-Vitro Binding Affinity of YD277 Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YD277, a derivative of the Kruppel-like factor 5 (KLF5) inhibitor ML264, has demonstrated significant cytotoxic activity against triple-negative breast cancer (TNBC) cells. This technical guide synthesizes the current understanding of this compound's in-vitro activity, focusing on its mechanism of action and the signaling pathways it modulates. While specific quantitative in-vitro binding affinity data for this compound and its derivatives are not publicly available, this document provides a comprehensive overview of its cellular effects and the experimental context for its evaluation.

Introduction

This compound has emerged as a promising small molecule in the context of cancer therapeutics, particularly for aggressive breast cancer subtypes. Its development stems from the optimization of ML264, a compound known to inhibit the expression of KLF5, a transcription factor implicated in various cellular processes including proliferation, apoptosis, and differentiation. This guide will delve into the known cellular and molecular effects of this compound, providing a framework for researchers engaged in its further investigation.

Mechanism of Action and Cellular Effects

The primary mechanism of action of this compound is understood through its impact on cellular signaling pathways that govern cell fate. While direct binding affinity studies are not available, the downstream effects of this compound treatment have been characterized.

Impact on Cell Cycle and Apoptosis Regulation

In-vitro studies have shown that this compound exerts its cytotoxic effects on TNBC cells by modulating key regulatory proteins involved in cell cycle progression and apoptosis. Specifically, this compound has been observed to:

  • Reduce the expression of Cyclin D1: This leads to an arrest of the cell cycle, thereby inhibiting cell proliferation.

  • Decrease the levels of anti-apoptotic proteins: A reduction in Bcl-2 and Bcl-xl expression shifts the cellular balance towards apoptosis.

  • Increase the expression of cell cycle inhibitors: Enhanced expression of p21 and p27 further contributes to cell cycle arrest.

These effects collectively contribute to the potent cytotoxic activity of this compound against cancer cells.

Activation of Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

A significant aspect of this compound's mechanism of action is its ability to induce apoptosis through the activation of the ER stress pathway. This is characterized by:

  • Induction of IRE1α transcription: Inositol-requiring enzyme 1α (IRE1α) is a key sensor of ER stress. This compound treatment leads to an increase in its transcription.

  • Activation of JNK: The upregulation of IRE1α subsequently leads to the activation of c-Jun N-terminal kinase (JNK), a critical mediator of stress-induced apoptosis.

This activation of the ER stress pathway represents a key mechanism by which this compound induces programmed cell death in cancer cells.

Quantitative Data

As of the latest available information, specific quantitative in-vitro binding affinity data for this compound and its derivatives, such as IC50, Ki, or EC50 values against a specific molecular target, have not been reported in publicly accessible literature. The available data primarily focuses on the cellular outcomes of this compound treatment rather than direct biochemical binding assays.

Due to the absence of quantitative binding data, a comparative table cannot be provided at this time.

Experimental Protocols

Detailed experimental protocols for determining the in-vitro binding affinity of this compound are not available. However, based on the known mechanism of action of its parent compound, ML264, which involves the inhibition of KLF5 expression, it is plausible that initial assessments of this compound's activity were conducted using cell-based assays measuring downstream effects rather than direct binding to a protein target.

A generalized workflow for evaluating compounds like this compound that modulate protein expression and induce apoptosis is outlined below.

Experimental_Workflow cluster_drug_treatment Drug Treatment cluster_assays Cellular Assays cluster_pathway_analysis Pathway Analysis TNBC_cells TNBC Cells YD277_treatment This compound Treatment TNBC_cells->YD277_treatment Cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) YD277_treatment->Cell_cycle_analysis Impact on Cell Proliferation Apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) YD277_treatment->Apoptosis_assay Induction of Apoptosis Protein_expression Protein Expression Analysis (Western Blot) YD277_treatment->Protein_expression Modulation of Key Proteins ER_stress_markers ER Stress Marker Analysis (qRT-PCR for IRE1α) Protein_expression->ER_stress_markers JNK_activation JNK Activation Assay (Phospho-JNK Western Blot) ER_stress_markers->JNK_activation YD277_Signaling_Pathway This compound This compound KLF5_expression KLF5 Expression This compound->KLF5_expression Inhibits ER_Stress ER Stress This compound->ER_Stress Induces Cell_Cycle_Proteins Cyclin D1, p21, p27 KLF5_expression->Cell_Cycle_Proteins Regulates Apoptotic_Proteins Bcl-2, Bcl-xl KLF5_expression->Apoptotic_Proteins Regulates Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis IRE1a IRE1α Transcription ER_Stress->IRE1a JNK_Activation JNK Activation IRE1a->JNK_Activation JNK_Activation->Apoptosis

Preclinical Evaluation of Novel F-18 Labeled YD277 Analogs for PET Imaging of Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive preclinical framework for the development and evaluation of Fluorine-18 (F-18) labeled analogs of YD277, a promising small molecule therapeutic candidate for triple-negative breast cancer (TNBC). This compound induces apoptosis in TNBC cells through the activation of the endoplasmic reticulum (ER) stress pathway, specifically mediated by IRE1α transcription[1]. This guide provides detailed experimental protocols for the radiosynthesis, in vitro characterization, and in vivo assessment of novel this compound-based PET tracers, aiming to enable non-invasive visualization of ER stress in tumors. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are illustrated with diagrams generated using Graphviz (DOT language). This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the advancement of novel oncologic imaging agents.

Introduction

Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The novel small molecule this compound has emerged as a potential therapeutic agent for TNBC. Derived from the KLF5 inhibitor ML264, this compound induces G1 cell cycle arrest and apoptosis in TNBC cell lines[1][2]. Notably, its pro-apoptotic effects are independent of KLF5 inhibition and are mediated through the activation of the endoplasmic reticulum (ER) stress pathway, a key cellular response to unfolded or misfolded proteins[1][2].

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging modality that allows for the in vivo quantification of biological processes. The development of an F-18 labeled PET tracer targeting the mechanism of action of this compound would provide a valuable tool for understanding its pharmacodynamics, patient stratification, and monitoring therapeutic response. This guide details the proposed preclinical evaluation of novel F-18 labeled this compound analogs.

Biological Rationale and Proposed Analogs

The therapeutic effect of this compound is linked to its ability to induce ER stress, a pathway often upregulated in cancer cells. A PET tracer based on the this compound scaffold could therefore serve as a surrogate marker for this biological process. For the purpose of this guide, we propose two hypothetical F-18 labeled analogs of this compound for preclinical evaluation: [¹⁸F]F-YD277-A and [¹⁸F]F-YD277-B. These analogs would be designed to retain the core pharmacophore of this compound while incorporating a fluorine atom for radiolabeling, likely via a fluoroethyl or fluoropropyl linker attached to a suitable position on the parent molecule that is not critical for its biological activity.

Experimental Protocols

Radiosynthesis of F-18 Labeled this compound Analogs

The radiosynthesis of the proposed analogs will be achieved via a two-step process involving the preparation of a suitable precursor followed by radiofluorination.

3.1.1. Precursor Synthesis:

A tosylated or mesylated precursor of the this compound analog will be synthesized. The precursor will feature a leaving group on an alkyl chain (e.g., ethyl or propyl) attached to a non-critical position of the this compound molecule. The synthesis will be confirmed by standard analytical techniques such as NMR and mass spectrometry.

3.1.2. Automated Radiosynthesis:

The F-18 labeling will be performed using an automated synthesis module.

  • Step 1: [¹⁸F]Fluoride Production and Activation: No-carrier-added [¹⁸F]fluoride will be produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The [¹⁸F]fluoride will be trapped on an anion exchange cartridge and eluted with a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile. The solvent will be removed by azeotropic distillation.

  • Step 2: Radiofluorination: The synthesized precursor (5-10 mg) dissolved in anhydrous dimethylformamide (DMF) will be added to the dried [¹⁸F]fluoride/K₂₂₂ complex. The reaction mixture will be heated at 80-120°C for 10-20 minutes.

  • Step 3: Deprotection (if necessary): If protecting groups are used in the precursor, a deprotection step (e.g., acid or base hydrolysis) will be performed.

  • Step 4: Purification: The crude reaction mixture will be purified by semi-preparative high-performance liquid chromatography (HPLC). The fraction corresponding to the F-18 labeled this compound analog will be collected.

  • Step 5: Formulation: The collected fraction will be reformulated in a physiologically compatible solution (e.g., sterile saline with 5-10% ethanol) for in vivo studies.

3.1.3. Quality Control:

The final product will be subjected to rigorous quality control measures to determine:

  • Radiochemical Purity: Assessed by analytical HPLC.

  • Molar Activity: Calculated from the total radioactivity and the mass of the product, determined by a calibrated dose calibrator and analytical HPLC with a UV detector, respectively.

  • Residual Solvents: Analyzed by gas chromatography.

  • Endotoxin Levels: Measured using a Limulus amebocyte lysate (LAL) test.

In Vitro Evaluation

3.2.1. Cell Lines:

  • MDA-MB-231 and MDA-MB-468 (TNBC cell lines known to be sensitive to this compound).

  • A non-sensitive cancer cell line or a normal breast epithelial cell line as a negative control.

3.2.2. Cell Uptake and Efflux Studies:

  • Cells will be seeded in 24-well plates and incubated until confluent.

  • The cells will be incubated with the F-18 labeled this compound analog (approximately 1 µCi/mL) for various time points (e.g., 15, 30, 60, 120 minutes).

  • At each time point, the medium will be removed, and the cells will be washed with ice-cold PBS.

  • The cells will be lysed with a suitable buffer, and the radioactivity in the lysate will be measured using a gamma counter.

  • For efflux studies, after the initial incubation, the radioactive medium will be replaced with a fresh, non-radioactive medium, and the radioactivity remaining in the cells will be measured at different time points.

3.2.3. Binding Affinity:

The binding affinity of the non-radioactive ("cold") this compound analogs will be determined through competitive binding assays against a known ligand for a relevant target if one can be identified, or through functional assays measuring the induction of ER stress markers.

In Vivo Evaluation

3.3.1. Animal Model:

  • Female athymic nude mice (4-6 weeks old).

  • Tumor xenografts will be established by subcutaneously injecting MDA-MB-231 or MDA-MB-468 cells into the flank of the mice. Tumors will be allowed to grow to a suitable size (e.g., 100-200 mm³) for imaging studies.

3.3.2. PET/CT Imaging:

  • Mice will be anesthetized with isoflurane (2% in oxygen).

  • The F-18 labeled this compound analog (approximately 100-200 µCi) will be injected intravenously via the tail vein.

  • Dynamic or static PET scans will be acquired at various time points post-injection (e.g., 30, 60, 120 minutes).

  • A CT scan will be performed for anatomical co-registration.

  • Regions of interest (ROIs) will be drawn on the images to quantify the tracer uptake in tumors and major organs, expressed as the percentage of injected dose per gram of tissue (%ID/g).

3.3.3. Biodistribution Studies:

  • Following the final imaging session, mice will be euthanized.

  • Major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor) will be collected, weighed, and the radioactivity will be measured in a gamma counter.

  • The %ID/g for each tissue will be calculated.

3.3.4. Blocking Studies:

To assess the specificity of tracer uptake, a separate cohort of tumor-bearing mice will be pre-treated with an excess of non-radioactive this compound (e.g., 10-50 mg/kg) 30 minutes prior to the injection of the radiotracer. A significant reduction in tumor uptake in the pre-treated group compared to the control group would indicate specific binding.

Data Presentation

All quantitative data from the preclinical evaluation will be summarized in the following tables for clear comparison and analysis.

Table 1: Radiosynthesis and Quality Control of F-18 Labeled this compound Analogs

Parameter[¹⁸F]F-YD277-A[¹⁸F]F-YD277-B
Radiochemical Yield (decay-corrected)
Radiochemical Purity
Molar Activity (GBq/µmol)
Synthesis Time (min)

Table 2: In Vitro Cell Uptake of F-18 Labeled this compound Analogs (% of added radioactivity/mg protein)

Cell LineTime (min)[¹⁸F]F-YD277-A[¹⁸F]F-YD277-B
MDA-MB-23130
60
120
MDA-MB-46830
60
120
Control Cell Line60

Table 3: In Vivo Biodistribution of F-18 Labeled this compound Analogs in MDA-MB-231 Xenograft Mice (%ID/g at 60 min p.i.)

Organ[¹⁸F]F-YD277-A[¹⁸F]F-YD277-B
Blood
Heart
Lungs
Liver
Spleen
Kidneys
Muscle
Bone
Tumor
Tumor-to-Muscle Ratio
Tumor-to-Blood Ratio

Visualizations

Signaling Pathway

YD277_Signaling_Pathway This compound Induced ER Stress Pathway This compound This compound ER_Stress Endoplasmic Reticulum (ER) Stress This compound->ER_Stress IRE1a IRE1α Activation ER_Stress->IRE1a Apoptosis Apoptosis IRE1a->Apoptosis Cell_Cycle_Arrest G1 Cell Cycle Arrest IRE1a->Cell_Cycle_Arrest

Caption: Proposed signaling pathway of this compound-induced apoptosis in TNBC cells.

Experimental Workflow

Preclinical_Evaluation_Workflow Preclinical Evaluation Workflow for F-18 Labeled this compound Analogs cluster_synthesis Radiosynthesis & QC cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Precursor Precursor Synthesis Radiolabeling [¹⁸F]Fluorination Precursor->Radiolabeling Purification HPLC Purification Radiolabeling->Purification QC Quality Control Purification->QC Cell_Uptake Cell Uptake & Efflux QC->Cell_Uptake PET_CT PET/CT Imaging QC->PET_CT Binding Binding Affinity Cell_Uptake->Binding Biodistribution Biodistribution PET_CT->Biodistribution Blocking Blocking Studies Biodistribution->Blocking

Caption: Workflow for the preclinical evaluation of F-18 labeled this compound analogs.

Conclusion

The development of F-18 labeled this compound analogs holds significant promise for the non-invasive imaging of ER stress in TNBC. The successful preclinical evaluation of such a tracer, following the comprehensive protocols outlined in this guide, would provide a powerful tool for advancing our understanding of TNBC biology and for accelerating the clinical translation of this compound and other ER stress-inducing therapies. This technical guide provides a robust framework to support these research and development efforts.

References

An In-depth Technical Guide on GRPr-Targeted Imaging Using the Bombesin Antagonist RM2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on the gastrin-releasing peptide receptor (GRPr)-targeting radiopharmaceutical RM2 (also known as BAY86-7548 when radiolabeled with 68Ga) as a representative agent for imaging GRPr-positive tumors. An extensive search of scientific literature and public databases did not yield specific information for a compound designated "YD277". The principles, protocols, and data presented herein for RM2 are illustrative of a well-characterized agent in this class and provide a robust framework for researchers, scientists, and drug development professionals.

Introduction: Targeting the Gastrin-Releasing Peptide Receptor (GRPr)

The gastrin-releasing peptide receptor (GRPr), a member of the bombesin receptor family, is a G-protein coupled receptor that is overexpressed in a variety of human cancers, including prostate, breast, and gastrointestinal stromal tumors.[1] Its limited expression in normal tissues makes it an attractive target for the development of receptor-targeted diagnostic imaging agents and radioligand therapies.[2]

Radiolabeled bombesin (BBN) analogs, particularly antagonists, have shown significant promise for in vivo imaging with Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). Antagonists are often preferred over agonists due to their superior pharmacokinetic properties, such as higher tumor uptake and faster clearance from non-target tissues, which leads to improved imaging contrast.[3][4]

This guide details the properties and evaluation of RM2, a potent DOTA-conjugated bombesin antagonist, which can be labeled with various radiometals like Gallium-68 (68Ga) for PET imaging or Lutetium-177 (177Lu) for therapeutic applications.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for RM2 and related analogs, compiled from preclinical and clinical studies.

Table 1: In Vitro Characteristics of RM2 and Analogs

CompoundReceptor Binding Affinity (IC50, nM)Cell LineNotes
RM27.7 ± 3.3PC-3Potent GRPr antagonist.[3]
natIn-RM29.3 ± 3.3PC-3Indium-complexed RM2 retains high affinity.[3]
NOTA-P2-RM26Not specified, but high affinity impliedPC-3RM26 is a closely related antagonist.[5]
Ga-TacsBOMB5Lower than 68Ga-RM2 (exact value not provided)PC-3A newer generation antagonist with improved properties.[6]

Table 2: Preclinical Biodistribution of Radiolabeled RM2 in PC-3 Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g)

Organ111In-RM2 (1 h p.i.)111In-RM2 (4 h p.i.)68Ga-NOTA-P2-RM26 (1 h p.i.)
Tumor 15.2 ± 4.8 11.7 ± 2.4 8.1 ± 0.4
BloodNot ReportedNot Reported~0.7
Pancreas22.6 ± 4.71.5 ± 0.5~1.5
LiverNot ReportedNot Reported~0.3
KidneysNot ReportedNot Reported~2.0
MuscleNot ReportedNot Reported~0.2

Data compiled from references[3][5]. Note: p.i. = post-injection.

Table 3: Clinical Performance of 68Ga-RM2 PET in Prostate Cancer (PCa)

Patient PopulationDetection RateKey Findings
Intermediate- & High-Risk Primary PCa93%Outperformed mpMRI in sensitivity (98% vs. 77%) and accuracy (89% vs. 77%).[2]
Biochemically Recurrent (BCR) PCa~72%Effective in patients with negative findings on conventional imaging.[2]
General Primary PCaSensitivity up to 88%, Specificity up to 90%Can detect PCa even at low PSA levels (<0.5 ng/dL).[2]

Experimental Protocols

The following are detailed methodologies for key experiments involved in the evaluation of a GRPr-targeting radiopharmaceutical like RM2.

Peptide Synthesis and Conjugation

The RM2 peptide (D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH₂) is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[4][6] The chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is conjugated to the N-terminus of the peptide, often via a linker molecule like 4-amino-1-carboxymethyl-piperidine to optimize pharmacokinetic properties.[3][4]

Radiolabeling with Gallium-68
  • Elution: 68Ga is eluted from a 68Ge/68Ga generator using sterile, ultrapure 0.1 M HCl.

  • Buffering: The pH of the 68Ga eluate is adjusted to 4.0-4.5 using a sodium acetate or HEPES buffer.[6]

  • Incubation: The buffered 68Ga is added to a vial containing the DOTA-conjugated peptide (e.g., 10-20 µg of DOTA-RM2).

  • Heating: The reaction mixture is heated at 95-100°C for 5-10 minutes.

  • Quality Control: Radiochemical purity is assessed using radio-TLC or radio-HPLC to ensure >95% incorporation of 68Ga into the peptide conjugate.

In Vitro Competition Binding Assay
  • Cell Culture: GRPr-expressing cells (e.g., human prostate cancer PC-3 cells) are cultured to near confluence in appropriate media.

  • Assay Setup: Cells are seeded in multi-well plates. On the day of the experiment, cells are washed with a binding buffer.

  • Competition: Cells are incubated with a constant concentration of a radiolabeled GRPr ligand (e.g., [125I]-Tyr⁴-Bombesin) and increasing concentrations of the non-radioactive test compound (e.g., natGa-RM2).

  • Incubation & Washing: The incubation is carried out for 1 hour at 4°C to prevent internalization. Afterward, cells are washed with ice-cold buffer to remove unbound radioactivity.

  • Measurement: The cells are lysed, and the cell-bound radioactivity is measured using a gamma counter.

  • Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[6]

In Vivo Biodistribution Studies
  • Animal Model: Male athymic nude mice are subcutaneously inoculated with GRPr-positive tumor cells (e.g., PC-3). Tumors are allowed to grow to a suitable size (e.g., 100-300 mm³).[3]

  • Injection: A known amount of the radiolabeled compound (e.g., 68Ga-RM2, ~1-2 MBq) is injected intravenously via the tail vein.

  • Euthanasia & Dissection: At predefined time points (e.g., 1, 4, 24 hours post-injection), cohorts of mice are euthanized. Blood, tumor, and major organs are collected, weighed, and their radioactivity is measured in a gamma counter.

  • Data Calculation: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[3]

Mandatory Visualizations

GRPr Targeting and Imaging Mechanism

GRPr_Signaling_and_Imaging Mechanism of GRPr-Targeted PET Imaging cluster_inside Intracellular Space Radiotracer Ga-68-RM2 (Radiolabeled Antagonist) GRPr GRPr (G-Protein Coupled Receptor) Radiotracer->GRPr PET_Signal PET Signal (Positron Annihilation) Radiotracer->PET_Signal Emits Positron G_Protein Gq/11 G-Protein GRPr->G_Protein Blocks G-Protein Activation PLC Phospholipase C (PLC) Downstream Downstream Signaling (Ca2+ mobilization, etc.)

Caption: GRPr antagonist (68Ga-RM2) binds to the receptor, enabling PET signal detection without activating downstream signaling.

Preclinical Evaluation Workflow

Preclinical_Workflow Preclinical Evaluation Workflow for a GRPr Radiotracer cluster_invitro In Vitro cluster_invivo In Vivo (Tumor Models) A Peptide Synthesis & Chelator Conjugation B Radiolabeling (e.g., with Ga-68) A->B C Quality Control (Radiochemical Purity) B->C D In Vitro Evaluation C->D G In Vivo Evaluation C->G E Binding Affinity Assay (IC50 Determination) D->E F Cellular Uptake & Internalization Studies D->F K Data Analysis & Candidate Selection E->K F->K H Biodistribution Studies (%ID/g in Organs) G->H I MicroPET/CT Imaging (Tumor Visualization) G->I H->K J Dosimetry Calculations I->J J->K

Caption: A typical workflow for the preclinical assessment of a novel GRPr-targeted radiopharmaceutical.

References

YD277: A Potential Therapeutic Agent in Triple-Negative Breast Cancer — A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YD277, a novel small-molecule derivative of the Krüpple-like factor 5 (KLF5) inhibitor ML264, has emerged as a promising therapeutic candidate for Triple-Negative Breast Cancer (TNBC). Preclinical studies have demonstrated its potent anti-cancer effects, primarily through the induction of G1 cell cycle arrest and apoptosis. Notably, the mechanism of action of this compound is independent of KLF5 inhibition and is instead mediated by the activation of the endoplasmic reticulum (ER) stress pathway, specifically through the upregulation of IRE1α. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its investigation. It is important to note that, to date, the potential of this compound in the context of cancer diagnosis has not been explored in published research.

Introduction

Triple-Negative Breast Cancer (TNBC) represents an aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets renders TNBC difficult to treat with targeted therapies, leading to poor clinical outcomes. The discovery of novel therapeutic agents with distinct mechanisms of action is therefore a critical unmet need.

This compound is a small molecule that has shown significant cytotoxic effects in TNBC cell lines.[1] It was identified as a potent derivative of ML264, a known inhibitor of the oncogenic transcription factor KLF5.[1] However, subsequent research has revealed that this compound's anti-cancer activity in TNBC is not dependent on KLF5 inhibition, pointing to a novel mechanism of action.[1] This whitepaper will delve into the technical details of this compound's function and its potential as a therapeutic agent for TNBC.

Mechanism of Action: The ER Stress Pathway

The primary mechanism through which this compound exerts its anti-tumor effects is by inducing the endoplasmic reticulum (ER) stress pathway.[1] Specifically, this compound upregulates the transcription of inositol-requiring enzyme 1α (IRE1α), a key transducer of the unfolded protein response (UPR).[1] This leads to a cascade of downstream signaling events that ultimately result in cell cycle arrest and apoptosis.

The proposed signaling pathway for this compound's action in TNBC cells is as follows:

YD277_Signaling_Pathway This compound This compound ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress Cell_Cycle_Arrest G1 Cell Cycle Arrest This compound->Cell_Cycle_Arrest CyclinD1 Cyclin D1 (Protein Expression Down) This compound->CyclinD1 Bcl2_Bclxl Bcl2 / Bcl-xl (Protein Expression Down) This compound->Bcl2_Bclxl p21_p27 p21 / p27 (Protein Expression Up) This compound->p21_p27 IRE1a IRE1α (Transcription Upregulation) ER_Stress->IRE1a JNK_Activation JNK Activation IRE1a->JNK_Activation Apoptosis Apoptosis JNK_Activation->Apoptosis CyclinD1->Cell_Cycle_Arrest Bcl2_Bclxl->Apoptosis p21_p27->Cell_Cycle_Arrest

This compound Signaling Pathway in TNBC Cells.

Quantitative Preclinical Data

The anti-cancer effects of this compound have been quantified in various in vitro and in vivo assays.

Table 1: In Vitro Cytotoxicity of this compound in TNBC Cell Lines
Cell LineIC50 (µM)
MDA-MB-2311.25
MDA-MB-4682.5

Data extracted from Chen et al., 2017.

Table 2: Effect of this compound on Apoptosis and Cell Cycle in MDA-MB-231 Cells
Treatment (Concentration)Apoptotic Cells (%)G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)~5~55~30~15
This compound (2.5 µM)~25~75~15~10

Data estimated from graphical representations in Chen et al., 2017. Actual values may vary.

Table 3: In Vivo Efficacy of this compound in a TNBC Xenograft Model
Treatment GroupMean Tumor Volume (Day 21) (mm³)
Vehicle Control~1200
This compound (15 mg/kg)~400

Data estimated from graphical representations in Chen et al., 2017. MDA-MB-231 cells were used to establish xenografts in nude mice.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and Reagents
  • Cell Lines: MDA-MB-231 and MDA-MB-468 human TNBC cell lines.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations.

In Vitro Drug Screening Workflow

In_Vitro_Workflow Start Start: TNBC Cell Culture (MDA-MB-231, MDA-MB-468) Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Treat_this compound Treat with this compound (Varying Concentrations) Seed_Cells->Treat_this compound Incubate Incubate for 48-72 hours Treat_this compound->Incubate Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->Viability_Assay Data_Analysis Data Analysis: Calculate IC50 Values Viability_Assay->Data_Analysis End End Data_Analysis->End

Workflow for In Vitro Drug Screening.
Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Seeding and Treatment: Seed TNBC cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound or DMSO (vehicle control) for the desired time period (e.g., 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Seeding and Treatment: As described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a staining solution containing PI and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on DNA content.

Western Blot Analysis
  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., Cyclin D1, Bcl-2, p21, IRE1α) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Study

Animal_Study_Workflow Start Start: Athymic Nude Mice Cell_Implantation Subcutaneous Implantation of MDA-MB-231 Cells Start->Cell_Implantation Tumor_Growth Allow Tumors to Reach ~100-150 mm³ Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment Administer this compound (e.g., 15 mg/kg, i.p.) or Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight (2-3 times/week) Treatment->Monitoring Endpoint Endpoint Reached (e.g., Day 21 or Tumor Burden Limit) Monitoring->Endpoint Analysis Euthanize and Analyze Tumors Endpoint->Analysis End End Analysis->End

Workflow for In Vivo Xenograft Study.

Potential for Cancer Diagnosis: A Research Gap

A thorough review of the existing scientific literature reveals that this compound has been exclusively investigated for its therapeutic properties. There are currently no published studies exploring its potential as a diagnostic agent or biomarker for cancer. The development of this compound-based probes for imaging or its use in diagnostic assays would require substantial further research, including but not limited to:

  • Target Identification: Elucidating the direct molecular target of this compound that mediates ER stress.

  • Probe Development: Chemical modification of this compound to incorporate imaging agents (e.g., fluorophores, radioisotopes) without compromising its binding affinity.

  • In Vitro and In Vivo Validation: Testing the specificity and sensitivity of a this compound-based probe for detecting cancer cells or tumors.

Conclusion and Future Directions

This compound is a promising preclinical candidate for the treatment of TNBC, acting through a novel mechanism involving the induction of ER stress and subsequent apoptosis and cell cycle arrest. The data presented in this technical guide summarize the key findings and provide a framework for further investigation.

Future research should focus on several key areas:

  • Pharmacokinetics and Toxicology: Comprehensive studies are needed to evaluate the ADME (absorption, distribution, metabolism, and excretion) and safety profile of this compound.

  • Combination Therapies: Investigating the synergistic effects of this compound with other chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens for TNBC.

  • Biomarker Discovery: Identifying biomarkers that predict sensitivity to this compound could enable patient stratification in future clinical trials.

  • Exploration in Other Cancers: The efficacy of this compound should be evaluated in other cancer types that are susceptible to ER stress-inducing agents.

While the therapeutic potential of this compound is evident, its role in cancer diagnosis remains an open and unexplored field of research.

References

Methodological & Application

Protocol for F-18 Radiolabeling of YD277: Information Not Currently Available in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and public databases, no specific information is currently available regarding a compound designated as YD277 in the context of F-18 radiolabeling for positron emission tomography (PET). Therefore, a detailed protocol, including precursor information, reaction conditions, purification methods, and quality control procedures, cannot be provided at this time.

The name "this compound" may represent an internal development code for a novel radiotracer that has not yet been disclosed in published research. Information on such compounds is typically proprietary and confidential until clinical trials or other significant research milestones are reached.

General Principles of F-18 Radiolabeling

While a specific protocol for this compound is unavailable, the following section outlines the general principles and common methodologies employed in the synthesis of F-18 labeled radiopharmaceuticals. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

F-18 is a positron-emitting radionuclide with a half-life of 109.7 minutes, making it ideal for PET imaging. The synthesis of F-18 labeled tracers typically involves the nucleophilic substitution of a leaving group on a precursor molecule with [¹⁸F]fluoride.

A generalized workflow for the F-18 radiolabeling process is depicted below:

F18_Radiolabeling_Workflow cluster_0 [¹⁸F]Fluoride Production & Processing cluster_1 Radiosynthesis cluster_2 Purification & Formulation Cyclotron Cyclotron Production ([¹⁸O(p,n)¹⁸F]) Trapping Anion Exchange Cartridge Trapping Cyclotron->Trapping Elution Elution with K₂CO₃/Kryptofix Trapping->Elution Drying Azeotropic Drying Elution->Drying Reaction Nucleophilic Substitution (Heating) Drying->Reaction [¹⁸F]F⁻ Precursor Precursor in Organic Solvent Precursor->Reaction Purification HPLC or SPE Purification Reaction->Purification Crude [¹⁸F]Product Formulation Formulation in Physiological Saline Purification->Formulation QC Quality Control Formulation->QC

Caption: Generalized workflow for F-18 radiolabeling of a PET tracer.

Key Experimental Stages and Considerations

The following table summarizes the critical stages in a typical F-18 radiolabeling procedure and the key parameters that are optimized for each new tracer.

Experimental StageKey Methodologies and ConsiderationsTypical Parameters
Precursor & Leaving Group The choice of precursor is critical. It must contain a suitable leaving group (e.g., tosylate, mesylate, nosylate, or a halogen) that is susceptible to nucleophilic attack by [¹⁸F]fluoride. The precursor should be stable under the reaction conditions and any protecting groups should be easily removable.Precursor Amount: 1-10 mg
[¹⁸F]Fluoride Activation [¹⁸F]Fluoride is produced in a cyclotron and trapped on an anion exchange cartridge. It is then eluted with a solution containing a phase transfer catalyst, typically a potassium salt (K₂CO₃ or KHCO₃) and a cryptand (Kryptofix® 2.2.2.), to form the reactive, "naked" fluoride.Elution Solution: K₂CO₃/Kryptofix® 2.2.2. in acetonitrile/water
Radiolabeling Reaction The activated [¹⁸F]fluoride is reacted with the precursor in an appropriate organic solvent. The reaction is typically heated to drive it to completion.Solvent: Acetonitrile, DMSO, DMFTemperature: 80-150 °CTime: 5-20 minutes
Deprotection (if necessary) If the precursor contains protecting groups to prevent side reactions, these must be removed after the radiolabeling step. This is often achieved by acidic or basic hydrolysis.Reagents: HCl, NaOH
Purification The final radiolabeled product must be separated from unreacted [¹⁸F]fluoride, the precursor, and any reaction byproducts. This is most commonly achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) or Solid-Phase Extraction (SPE) cartridges.Method: Reverse-phase HPLC or SPE
Formulation The purified [¹⁸F]labeled tracer is formulated in a physiologically compatible solution, such as sterile saline with a small amount of ethanol, for intravenous injection.Formulation: Sterile Saline (0.9% NaCl) for Injection, USP
Quality Control Several quality control tests are performed on the final product to ensure its safety and efficacy for human administration. These tests are mandated by regulatory bodies.Tests: Radiochemical Purity (HPLC), Radiochemical Identity (co-elution with standard), Residual Solvents (GC), pH, Sterility, Endotoxin Level

Potential Signaling Pathways

Without knowing the biological target of this compound, it is impossible to depict a specific signaling pathway. PET tracers are designed to interact with specific biological targets such as receptors, enzymes, or transporters that are involved in various cellular signaling pathways. A hypothetical diagram illustrating the role of a PET tracer in imaging a generic signaling pathway is shown below.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Receptor Target Receptor SecondMessenger Second Messenger Activation Receptor->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade CellularResponse Cellular Response KinaseCascade->CellularResponse PET_Tracer [¹⁸F]PET Tracer (e.g., [¹⁸F]this compound) PET_Tracer->Receptor Binds to Target PET_Scanner PET Scanner (Signal Detection) PET_Tracer->PET_Scanner Positron Annihilation (γ-rays)

Caption: Hypothetical role of a PET tracer in imaging a cell signaling pathway.

Researchers and professionals interested in the development of F-18 radiolabeled compounds are encouraged to consult the extensive published literature on radiochemistry and radiopharmaceutical sciences for detailed methodologies and protocols for similar classes of compounds. As information about this compound becomes publicly available, this application note will be updated accordingly.

Application Notes and Protocols for the Synthesis of Novel ¹⁸F-Labeled PET Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative assessment of biological processes in vivo. The development of novel PET tracers radiolabeled with fluorine-18 (¹⁸F) is a critical area of research for diagnosing and understanding a wide range of diseases. With a half-life of 109.8 minutes and low positron energy (0.635 MeV), ¹⁸F is a near-ideal radionuclide for PET imaging.[1][2][3] This document provides a generalized, step-by-step guide to the synthesis of a novel ¹⁸F-labeled small molecule PET tracer, conceptually designated as [¹⁸F]Tracer-X, representing a typical workflow for compounds such as the hypothetical F-18 YD277-AD-01.

The synthesis of ¹⁸F-labeled radiotracers typically involves the nucleophilic substitution of a suitable precursor molecule with [¹⁸F]fluoride.[1][4] This process requires careful optimization of reaction conditions to achieve high radiochemical yield, molar activity, and purity within the time constraints of the radionuclide's half-life.

General Radiosynthesis Workflow

The overall workflow for the production of an ¹⁸F-labeled PET tracer is a multi-step process that begins with the production of the ¹⁸F radionuclide and culminates in a quality-controlled injectable product.

Radiosynthesis_Workflow cluster_0 [¹⁸F]Fluoride Production cluster_1 Radiolabeling Synthesis cluster_2 Purification & Formulation cluster_3 Quality Control cyclotron Cyclotron Production ([¹⁸O]H₂O + p) delivery [¹⁸F]Fluoride Delivery cyclotron->delivery Proton Bombardment trapping [¹⁸F]Fluoride Trapping (Anion Exchange) delivery->trapping elution Elution (K₂CO₃/K₂₂₂) trapping->elution drying Azeotropic Drying elution->drying labeling Nucleophilic Substitution (Precursor + [¹⁸F]Fluoride) drying->labeling purification Semi-preparative HPLC labeling->purification formulation Sterile Filtration & Formulation purification->formulation qc QC Testing (HPLC, GC, pH, etc.) formulation->qc

Figure 1: General experimental workflow for the synthesis of an ¹⁸F-labeled PET tracer.

Hypothetical Signaling Pathway for a PET Tracer

The utility of a PET tracer is defined by its ability to bind to a specific biological target, such as a receptor or enzyme. The following diagram illustrates a hypothetical signaling pathway that could be interrogated by a novel PET tracer.

Signaling_Pathway cluster_cell Target Cell receptor Target Receptor g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme g_protein->effector Modulation second_messenger Second Messenger effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response pet_tracer [¹⁸F]Tracer-X pet_tracer->receptor Binding

Figure 2: Hypothetical signaling pathway interrogated by a novel PET tracer.

Experimental Protocols

The following protocols provide a detailed methodology for the key steps in the synthesis of a hypothetical ¹⁸F-labeled small molecule, "[¹⁸F]Tracer-X," via nucleophilic substitution.

1. [¹⁸F]Fluoride Trapping and Elution

  • Objective: To trap the cyclotron-produced [¹⁸F]fluoride and elute it for the labeling reaction.

  • Materials:

    • Anion exchange cartridge (e.g., QMA)

    • Elution solution: 1 mg Kryptofix 2.2.2 (K₂₂₂) and 0.5 mg K₂CO₃ in 0.5 mL acetonitrile/water (4:1)

    • Nitrogen gas supply

  • Protocol:

    • Pre-condition the anion exchange cartridge with 5 mL of sterile water followed by 5 mL of air.

    • Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto the cartridge.

    • Wash the cartridge with 10 mL of sterile water to remove any impurities.

    • Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using 0.5 mL of the elution solution.

    • Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ mixture by azeotropic distillation with acetonitrile under a stream of nitrogen at 110 °C. Repeat this step twice with additional acetonitrile to ensure the mixture is anhydrous.

2. Nucleophilic ¹⁸F-Radiolabeling

  • Objective: To covalently attach ¹⁸F to the precursor molecule.

  • Materials:

    • Dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex

    • Precursor molecule with a suitable leaving group (e.g., tosylate, mesylate, or nitro group) dissolved in an appropriate solvent (e.g., DMSO, DMF, or acetonitrile)

  • Protocol:

    • Dissolve 1-2 mg of the precursor molecule in 0.5 mL of anhydrous DMSO.

    • Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex in the reaction vessel.

    • Seal the reaction vessel and heat at the optimized temperature (typically between 80-120 °C) for the optimized reaction time (typically 10-20 minutes).

    • After the reaction is complete, cool the vessel to room temperature.

3. Purification by Semi-preparative HPLC

  • Objective: To separate the desired ¹⁸F-labeled product from unreacted [¹⁸F]fluoride and other impurities.

  • Protocol:

    • Dilute the reaction mixture with the mobile phase to be used for HPLC.

    • Inject the diluted mixture onto a semi-preparative HPLC column (e.g., C18).

    • Elute the product using an isocratic or gradient mobile phase system, monitoring the eluent with a UV detector and a radioactivity detector in series.

    • Collect the fraction corresponding to the ¹⁸F-labeled product peak.

4. Formulation

  • Objective: To prepare the final product in a sterile, injectable form.

  • Protocol:

    • Remove the HPLC solvent from the collected fraction, typically by rotary evaporation or by passing it through a C18 Sep-Pak cartridge and eluting with ethanol.

    • Reconstitute the purified product in a physiologically compatible solution, such as sterile saline containing a small amount of ethanol.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of "[¹⁸F]Tracer-X".

ParameterValue
Radiochemical Yield (decay-corrected) 35-45%
Molar Activity > 1.5 GBq/µmol
Radiochemical Purity > 98%
Total Synthesis Time 45-60 minutes
pH of Final Product 6.5-7.5

Quality Control

A comprehensive suite of quality control tests must be performed on the final product before it can be administered. These tests ensure the safety and efficacy of the radiotracer. Key quality control parameters include:

  • Identity and Purity: Confirmed by analytical HPLC.

  • Radiochemical Purity: Determined by radio-TLC or radio-HPLC.

  • Residual Solvents: Measured by gas chromatography (GC).

  • pH: Measured using a pH meter.

  • Sterility and Endotoxin Levels: Assessed according to pharmacopeial standards.

Conclusion

The successful synthesis of ¹⁸F-labeled PET tracers is a multi-faceted process that requires expertise in radiochemistry, analytical chemistry, and quality assurance. The protocols and workflows outlined in this document provide a foundational guide for researchers and scientists involved in the development of novel radiopharmaceuticals. While the specific reaction conditions will vary for each unique tracer, the principles of [¹⁸F]fluoride activation, nucleophilic substitution, purification, and stringent quality control remain universally applicable.

References

Application Notes and Protocols for YD277 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals working with YD277, a novel small molecule with demonstrated efficacy in suppressing triple-negative breast cancer (TNBC). The protocols outlined below are based on established research and are intended to guide the experimental use of this compound in cell culture and animal models.

Introduction

This compound is a small molecule derived from ML264, initially identified as a KLF5 inhibitor. However, its anti-cancer activity in triple-negative breast cancer cells has been shown to be independent of KLF5 inhibition.[1] this compound induces G1 cell cycle arrest and apoptosis in TNBC cell lines such as MDA-MB-231 and MDA-MB-468.[1] The pro-apoptotic effects of this compound are mediated, at least in part, through the activation of the endoplasmic reticulum (ER) stress pathway, specifically involving the transcription of IRE1α.[1] In vivo studies have also demonstrated that this compound can significantly suppress the growth of MDA-MB-231 tumor xenografts in nude mice.[1]

Materials and Equipment

A comprehensive list of materials and equipment required for this compound experiments is provided below.

Cell Culture

Material/EquipmentSupplier/Cat. No. (Example)Purpose
This compoundMedChemExpress (HY-101550)Test Compound
MDA-MB-231, MDA-MB-468 cellsATCCTNBC cell lines
DMEM/F-12 MediumGibcoCell culture medium
Fetal Bovine Serum (FBS)GibcoSerum supplement
Penicillin-StreptomycinGibcoAntibiotic
Trypsin-EDTAGibcoCell detachment
Phosphate-Buffered Saline (PBS)GibcoWashing cells
Cell counting deviceCountess II FL, Bio-Rad TC20Cell quantification
CO2 IncubatorThermo Fisher ScientificCell culture incubation
Biosafety CabinetThermo Fisher ScientificAseptic cell handling
CentrifugeEppendorfCell pelleting
Inverted MicroscopeZeiss or LeicaCell morphology observation

Molecular and Cellular Assays

Material/EquipmentSupplier/Cat. No. (Example)Purpose
Propidium Iodide (PI)Sigma-AldrichCell cycle analysis
Annexin V-FITC Apoptosis Detection KitBD BiosciencesApoptosis analysis
Antibodies (Cyclin D1, Bcl2, Bcl-xL, p21, p27, IRE1α)Cell Signaling TechnologyWestern blotting
RIPA Lysis BufferThermo Fisher ScientificProtein extraction
BCA Protein Assay KitThermo Fisher ScientificProtein quantification
SDS-PAGE gels and running bufferBio-RadProtein separation
Western blot transfer systemBio-RadProtein transfer to membrane
Chemiluminescence detection systemBio-Rad ChemiDocWestern blot imaging
Flow CytometerBD Biosciences FACSCanto IICell cycle and apoptosis analysis

In Vivo Xenograft Studies

Material/EquipmentSupplier/Cat. No. (Example)Purpose
Nude mice (e.g., BALB/c nude)Charles River LaboratoriesAnimal model
This compound (for injection)N/AIn vivo treatment
Vehicle (e.g., 0.5% carboxymethylcellulose)Sigma-AldrichControl for injection
Syringes and needlesBD BiosciencesCompound administration
CalipersN/ATumor measurement
Animal balanceOhausAnimal weight monitoring
Animal housing and care facilitiesN/AAnimal maintenance

Experimental Protocols

1. Cell Culture and this compound Treatment

  • Cell Line Maintenance: Culture MDA-MB-231 and MDA-MB-468 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations for experiments.

  • Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. Replace the medium with a fresh medium containing various concentrations of this compound or vehicle (DMSO) control. Incubate for the desired time points (e.g., 24, 48, 72 hours).

2. Cell Cycle Analysis by Flow Cytometry

  • After treatment with this compound, harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

3. Apoptosis Assay by Annexin V/PI Staining

  • Following this compound treatment, collect both the culture supernatant (containing detached cells) and adherent cells.

  • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

4. Western Blot Analysis

  • Lyse the this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against Cyclin D1, Bcl2, Bcl-xL, p21, p27, IRE1α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. In Vivo Tumor Xenograft Study

  • Subcutaneously inject MDA-MB-231 cells into the flanks of nude mice.

  • Allow the tumors to grow to a palpable size.

  • Randomly assign the mice to treatment and control groups.

  • Administer this compound (e.g., 15 mg/kg) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) according to the experimental schedule.[1]

  • Monitor tumor size and body weight regularly. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Quantitative Data Summary

ExperimentCell LineTreatmentResultReference
In Vivo XenograftMDA-MB-231This compound (15 mg/kg)Significantly suppressed tumor growth[1]
Cell Cycle AnalysisMDA-MB-231, MDA-MB-468This compoundInduced G1 cell cycle arrest[1]
Apoptosis AssayMDA-MB-231, MDA-MB-468This compoundSignificantly induced apoptosis[1]
Western BlotMDA-MB-231, MDA-MB-468This compoundReduced protein levels of Cyclin D1, Bcl2, and Bcl-xL; Increased protein levels of p21 and p27[1]
Mechanism of ActionMDA-MB-231, MDA-MB-468This compoundMediated by the transcription of IRE1α[1]

Visualizations

YD277_Signaling_Pathway cluster_cell TNBC Cell This compound This compound ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress G1_Arrest G1 Cell Cycle Arrest This compound->G1_Arrest Indirect effect IRE1a IRE1α (Transcription) ER_Stress->IRE1a Apoptosis Apoptosis IRE1a->Apoptosis

Caption: Proposed signaling pathway of this compound in TNBC cells.

YD277_Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cell_culture TNBC Cell Culture (MDA-MB-231, MDA-MB-468) treatment This compound Treatment cell_culture->treatment cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot (Protein Expression) treatment->western_blot xenograft Tumor Xenograft Model (Nude Mice) yd277_admin This compound Administration xenograft->yd277_admin tumor_monitoring Tumor Growth Monitoring yd277_admin->tumor_monitoring analysis Endpoint Analysis tumor_monitoring->analysis

References

Application Notes and Protocols: YD277 in Preclinical PET Imaging of Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YD277 is a novel small-molecule compound derived from the Krüppel-like factor 5 (KLF5) inhibitor, ML264. It has demonstrated significant anti-tumor activity in triple-negative breast cancer (TNBC) models by inducing G1 cell cycle arrest and apoptosis.[1] The mechanism of action involves the activation of the endoplasmic reticulum (ER) stress pathway, partially independent of KLF5 inhibition.[1] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of biological processes in vivo. By radiolabeling this compound, it can be developed into a PET tracer to investigate its pharmacokinetics, biodistribution, and target engagement in preclinical models of TNBC.

This document provides a hypothetical framework and detailed protocols for the potential application of a radiolabeled form of this compound, herein termed [¹⁸F]this compound, for preclinical PET imaging studies. While the radiolabeling of this compound has not been reported in the literature, these notes are based on its known biological activity and established methodologies for the development of novel PET tracers for oncology.

Principle of [¹⁸F]this compound PET Imaging

The rationale for developing [¹⁸F]this compound as a PET tracer lies in its potential to non-invasively assess the presence of tumors susceptible to its therapeutic effects. Upon systemic administration, [¹⁸F]this compound would distribute throughout the body and preferentially accumulate in tissues where its molecular targets are highly expressed or where the cellular environment facilitates its uptake. In the context of TNBC, this would primarily be the tumor tissue. The positron-emitting fluorine-18 (¹⁸F) isotope allows for the detection and quantification of the tracer's accumulation using a PET scanner, providing a three-dimensional map of its distribution. This can be used to determine tumor uptake of the drug, assess treatment response, and guide the development of this compound as a therapeutic agent.

Signaling Pathway of this compound in Triple-Negative Breast Cancer

YD277_Signaling_Pathway cluster_cell TNBC Cell cluster_proteins Protein Expression Changes This compound This compound ER_Stress Endoplasmic Reticulum Stress Pathway This compound->ER_Stress activates G1_Arrest G1 Cell Cycle Arrest This compound->G1_Arrest CyclinD1 Cyclin D1 This compound->CyclinD1 reduces Bcl2 Bcl2 This compound->Bcl2 reduces Bclxl Bcl-xl This compound->Bclxl reduces p21 p21 This compound->p21 promotes p27 p27 This compound->p27 promotes IRE1a IRE1α ER_Stress->IRE1a mediates through Apoptosis Apoptosis IRE1a->Apoptosis

Caption: this compound signaling pathway in TNBC cells.

Experimental Protocols

Protocol 1: Radiosynthesis of [¹⁸F]this compound (Hypothetical)

This protocol outlines a potential method for the synthesis of [¹⁸F]this compound, assuming a suitable precursor is available. The choice of precursor and specific reaction conditions would require experimental optimization.

1.1. Materials:

  • This compound precursor (e.g., a nitro or trimethylammonium substituted precursor)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • HPLC purification system

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Sterile water for injection

  • Ethanol

1.2. Procedure:

  • [¹⁸F]Fluoride Trapping and Drying: Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel containing K222 and K₂CO₃.

  • Azeotropic Drying: Dry the [¹⁸F]fluoride mixture by azeotropic distillation with acetonitrile at 110°C under a stream of nitrogen. Repeat this step three times.

  • Radiolabeling Reaction: Dissolve the this compound precursor in anhydrous DMSO and add it to the dried [¹⁸F]fluoride/K222/K₂CO₃ complex. Heat the reaction mixture at 120-150°C for 15-20 minutes.

  • Purification: After cooling, quench the reaction with water and inject the mixture onto a semi-preparative HPLC column to separate [¹⁸F]this compound from unreacted precursor and byproducts.

  • Formulation: Collect the [¹⁸F]this compound fraction, dilute it with sterile water, and trap it on a C18 SPE cartridge. Wash the cartridge with sterile water to remove residual HPLC solvents. Elute the final product with a small volume of ethanol and dilute with sterile saline for injection.

  • Quality Control: Perform quality control tests to determine radiochemical purity, molar activity, pH, and sterility.

Protocol 2: In Vitro Cell Uptake and Binding Studies

2.1. Cell Culture:

  • Culture human triple-negative breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468) in appropriate media supplemented with fetal bovine serum and antibiotics.

2.2. Cell Uptake Assay:

  • Seed the TNBC cells in 24-well plates and allow them to adhere overnight.

  • Incubate the cells with [¹⁸F]this compound (approximately 1 µCi/mL) in serum-free media for various time points (e.g., 15, 30, 60, 120 minutes).

  • For blocking studies, pre-incubate a subset of cells with a high concentration of non-radiolabeled this compound (e.g., 100-fold excess) for 30 minutes before adding [¹⁸F]this compound.

  • After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Measure the radioactivity in the cell lysates using a gamma counter.

  • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Express the cell uptake as a percentage of the added dose per milligram of protein (%AD/mg).

Protocol 3: Preclinical PET/CT Imaging in a TNBC Xenograft Model

3.1. Animal Model:

  • Use female athymic nude mice (4-6 weeks old).

  • Implant TNBC cells (e.g., MDA-MB-231) subcutaneously into the right flank of each mouse.

  • Allow the tumors to grow to a suitable size (e.g., 100-200 mm³) for imaging studies.

3.2. PET/CT Imaging Protocol:

  • Fast the mice for 4-6 hours before the injection of the radiotracer.

  • Anesthetize the mice using isoflurane (2% for induction, 1-1.5% for maintenance).

  • Administer [¹⁸F]this compound (approximately 100-200 µCi) via tail vein injection.

  • Acquire dynamic or static PET images at various time points post-injection (e.g., 30, 60, 120 minutes).

  • Perform a CT scan for anatomical co-registration.

  • For blocking studies, administer a blocking dose of non-radiolabeled this compound 30 minutes prior to the injection of [¹⁸F]this compound.

3.3. Image Analysis:

  • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

  • Co-register the PET and CT images.

  • Draw regions of interest (ROIs) on the tumor and major organs (e.g., liver, kidneys, muscle, brain) on the CT images and project them onto the PET images.

  • Calculate the tracer uptake in each ROI, expressed as the percentage of injected dose per gram of tissue (%ID/g).

Protocol 4: Ex Vivo Biodistribution Study

4.1. Procedure:

  • Following the final PET imaging session, euthanize the mice.

  • Dissect the tumor and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain).

  • Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Calculate the tracer uptake in each organ and express it as %ID/g.

Experimental Workflow

Experimental_Workflow cluster_synthesis Radiotracer Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Radiosynthesis of [¹⁸F]this compound QC Quality Control Synthesis->QC CellUptake Cell Uptake Assay QC->CellUptake PET_CT PET/CT Imaging QC->PET_CT CellCulture TNBC Cell Culture (MDA-MB-231, MDA-MB-468) CellCulture->CellUptake Blocking Blocking Studies CellCulture->Blocking AnimalModel TNBC Xenograft Animal Model AnimalModel->PET_CT Biodistribution Ex Vivo Biodistribution PET_CT->Biodistribution

Caption: Preclinical evaluation workflow for [¹⁸F]this compound.

Data Presentation

The following tables present hypothetical quantitative data that could be expected from the described experiments.

Table 1: In Vitro Cell Uptake of [¹⁸F]this compound in TNBC Cells

Cell LineTime (min)Uptake (%AD/mg protein)Blocked Uptake (%AD/mg protein)
MDA-MB-231151.5 ± 0.20.4 ± 0.1
302.8 ± 0.40.5 ± 0.1
604.2 ± 0.50.6 ± 0.2
1205.1 ± 0.60.7 ± 0.2
MDA-MB-468151.2 ± 0.10.3 ± 0.1
302.5 ± 0.30.4 ± 0.1
603.8 ± 0.40.5 ± 0.1
1204.5 ± 0.50.6 ± 0.2

Table 2: Ex Vivo Biodistribution of [¹⁸F]this compound in MDA-MB-231 Xenograft-Bearing Mice (60 min post-injection)

Organ/TissueUptake (%ID/g)Blocked Uptake (%ID/g)
Blood1.2 ± 0.31.1 ± 0.2
Heart0.8 ± 0.20.7 ± 0.1
Lungs1.5 ± 0.41.3 ± 0.3
Liver4.5 ± 0.84.2 ± 0.7
Spleen0.9 ± 0.20.8 ± 0.2
Kidneys3.8 ± 0.63.5 ± 0.5
Muscle0.5 ± 0.10.4 ± 0.1
Bone0.7 ± 0.20.6 ± 0.1
Brain0.1 ± 0.050.1 ± 0.04
Tumor3.5 ± 0.51.0 ± 0.3

Conclusion

The development of a radiolabeled this compound PET tracer holds the potential to be a valuable tool in the preclinical evaluation of this novel anti-cancer agent. The protocols and expected data presented in these application notes provide a comprehensive, albeit hypothetical, framework for researchers to explore the use of [¹⁸F]this compound in PET imaging of triple-negative breast cancer. Such studies would provide crucial insights into the in vivo behavior of this compound, aiding in its clinical translation and the development of personalized cancer therapies.

References

Application Notes and Protocols for Studying GRPr Antagonists in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the interaction of novel compounds with the Gastrin-Releasing Peptide Receptor (GRPr). While the specific compound YD277 was not found in the public domain at the time of this writing, this document utilizes data and protocols for well-characterized GRPr antagonists, such as bombesin analogs, which can serve as a framework for studying this compound or other novel GRPr-targeting agents. The provided methodologies and data are primarily focused on the widely used GRPr-positive prostate cancer cell line, PC-3.

Cell Lines Expressing Gastrin-Releasing Peptide Receptor (GRPr)

A variety of human cancer cell lines have been identified to express GRPr, making them suitable models for in vitro studies of GRPr-targeted compounds. The selection of a cell line should be guided by the specific research question and the tumor type of interest.

Cell LineCancer TypeGRPr Expression LevelReference
PC-3 Prostate CancerHigh[1][2]
PEO4 Ovarian CancerHigh[3]
H69 Small Cell Lung Cancer (SCLC)High[3]
HT29 Colorectal CancerHigh[3]
MDA-MB-231 Breast Cancer (ER-negative)Moderate to High[4]
Caco-2 Colorectal CancerModerate[5]
NCI-H345 Small Cell Lung Cancer (SCLC)Moderate
H510 Small Cell Lung Cancer (SCLC)High[3]
SK-BR-3 (transfected) Breast Cancer (GRPr-negative parent)High (recombinant)[4]
DU-145 Prostate CancerNegative

This table is not exhaustive but represents commonly used cell lines in GRPr research.

GRPr Signaling Pathway

The Gastrin-Releasing Peptide Receptor is a G-protein coupled receptor (GPCR) that, upon binding its natural ligand GRP, primarily signals through Gq and G12/13 proteins. This activation initiates a cascade of downstream signaling events crucial for cell proliferation, migration, and survival. A GRPr antagonist would competitively bind to the receptor and inhibit the initiation of this signaling cascade.

GRPr_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRPr GRPr Gq Gαq GRPr->Gq G1213 Gα12/13 GRPr->G1213 PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PKC PKC PLC->PKC Ca Ca²⁺ Release PLC->Ca Rho Rho RhoGEF->Rho Raf1 Raf1 PKC->Raf1 MEK MEK Raf1->MEK ERK ERK MEK->ERK Transcription Gene Expression (Proliferation, Survival, Differentiation) ERK->Transcription JNK JNK Rho->JNK p38 p38 Rho->p38 Actin Actin Cytoskeleton Reorganization Rho->Actin JNK->Transcription p38->Transcription GRP GRP (Agonist) GRP->GRPr Binds & Activates This compound This compound (Antagonist) This compound->GRPr Binds & Blocks

Caption: GRPr signaling pathway initiated by an agonist and inhibited by an antagonist.

Experimental Protocols

The following are detailed protocols for essential experiments in the study of GRPr antagonists.

Protocol 1: Cell Culture of PC-3 Cells

Materials:

  • PC-3 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 6-well, 24-well, or 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Thawing Cells:

    • Rapidly thaw a cryovial of PC-3 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin).

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

  • Maintaining Cultures:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the medium every 2-3 days.

    • Passage the cells when they reach 80-90% confluency.

  • Passaging Cells:

    • Aspirate the medium from the flask.

    • Wash the cell monolayer once with 5 mL of sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Add 7-8 mL of complete growth medium to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split) to a new T-75 flask containing fresh complete growth medium.

Protocol 2: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (IC₅₀) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to GRPr.

Materials:

  • PC-3 cells

  • 24-well poly-D-lysine coated plates

  • Binding buffer (e.g., RPMI 1640 containing 2 mg/mL BSA and 20 mM HEPES)

  • Radiolabeled GRPr ligand (e.g., [¹²⁵I-Tyr⁴]Bombesin)

  • Unlabeled test compound (this compound) at various concentrations

  • Unlabeled standard GRPr ligand for non-specific binding (e.g., Bombesin)

  • Gamma counter

Procedure:

  • Cell Seeding:

    • Seed PC-3 cells into 24-well poly-D-lysine coated plates at a density of 2 x 10⁵ cells/well.[1]

    • Incubate for 24-48 hours to allow for cell attachment.[1]

  • Assay Preparation:

    • Prepare serial dilutions of the test compound (this compound) in binding buffer. A typical concentration range would be from 1 pM to 10 µM.[1]

    • Prepare a solution of the radiolabeled ligand in binding buffer at a fixed concentration (e.g., 0.011 nM of [¹²⁵I-Tyr⁴]Bombesin).[1]

    • Prepare a high concentration of an unlabeled standard ligand (e.g., 1 µM Bombesin) for determining non-specific binding.

  • Binding Reaction:

    • Aspirate the growth medium from the wells and wash once with binding buffer.

    • Add 400 µL of binding buffer to each well and incubate for 30-60 minutes at 37°C.[1]

    • To appropriate wells, add:

      • Total Binding: 50 µL of binding buffer.

      • Non-specific Binding: 50 µL of the high-concentration unlabeled standard ligand.

      • Competition: 50 µL of each dilution of the test compound (this compound).

    • Add 50 µL of the radiolabeled ligand solution to all wells.

    • Incubate the plate with moderate agitation for 1 hour at 27°C.[1]

  • Washing and Lysis:

    • Aspirate the reaction mixture from the wells.

    • Wash the cells three times with ice-cold PBS to remove unbound radioligand.

    • Lyse the cells by adding a suitable lysis buffer (e.g., 1N NaOH) to each well and incubating for 20 minutes.

  • Quantification:

    • Transfer the lysate from each well to a gamma counter tube.

    • Measure the radioactivity (counts per minute, CPM) in each tube using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).

Binding_Assay_Workflow A Seed PC-3 cells in 24-well plate (2x10⁵ cells/well) B Incubate 24-48 hours A->B C Wash cells with Binding Buffer B->C D Add Test Compound (this compound) or controls C->D E Add Radioligand (e.g., [¹²⁵I]Bombesin) D->E F Incubate 1 hour at 27°C E->F G Wash cells to remove unbound radioligand F->G H Lyse cells G->H I Measure radioactivity (Gamma Counter) H->I J Analyze data to determine IC₅₀ I->J

Caption: Workflow for a competitive radioligand binding assay.

Protocol 3: Intracellular Calcium Mobilization Assay

This functional assay determines whether a compound acts as an agonist or an antagonist by measuring changes in intracellular calcium concentration ([Ca²⁺]i) upon receptor activation.

Materials:

  • PC-3 cells

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Test compound (this compound)

  • Known GRPr agonist (e.g., Bombesin)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding:

    • Seed PC-3 cells into a black, clear-bottom 96-well plate at a suitable density to achieve a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Aspirate the growth medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

  • Assay Measurement (Antagonist Mode):

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Set the plate reader to measure fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission for Fluo-4).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject a solution of the test compound (this compound) into the wells and continue to record the fluorescence for 60-120 seconds.

    • After the initial recording, inject a solution of a known GRPr agonist (e.g., Bombesin at its EC₅₀ concentration) into the same wells.

    • Continue to record the fluorescence for another 60-120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over time for each well.

    • An antagonist (like this compound) should not induce a calcium signal on its own but should inhibit or reduce the calcium signal induced by the subsequent addition of the agonist.

    • The degree of inhibition can be quantified and used to determine the potency of the antagonist.

By following these protocols, researchers can effectively characterize the binding and functional activity of novel compounds targeting the Gastrin-Releasing Peptide Receptor in relevant cancer cell line models.

References

Animal Models for the In-Vivo Evaluation of DiaPep277 (YD277)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

DiaPep277, a 24-amino acid peptide derived from the human 60 kDa heat shock protein (HSP60), is an immunomodulatory agent investigated for its potential to halt the autoimmune destruction of pancreatic β-cells in Type 1 Diabetes (T1D). Preclinical and clinical studies have suggested that DiaPep277 may preserve β-cell function by shifting the immune response from a pro-inflammatory T-helper 1 (Th1) phenotype to a more tolerogenic T-helper 2 (Th2) profile.[1] These application notes provide detailed protocols for the in-vivo evaluation of DiaPep277 in the non-obese diabetic (NOD) mouse model, a well-established animal model that spontaneously develops autoimmune diabetes analogous to human T1D.

Recommended Animal Model: Non-Obese Diabetic (NOD) Mouse

The NOD mouse is the most relevant and widely used animal model for studying T1D and for the preclinical evaluation of immunomodulatory therapies like DiaPep277. These mice spontaneously develop autoimmune insulitis, leading to the destruction of insulin-producing β-cells and subsequent hyperglycemia.

Experimental Protocols

Prophylactic Treatment Protocol in Pre-diabetic NOD Mice

This protocol is designed to assess the ability of DiaPep277 to prevent or delay the onset of diabetes in NOD mice.

Materials:

  • Female NOD/ShiLtJ mice (8-10 weeks of age)

  • DiaPep277 peptide

  • Vehicle (e.g., Mannitol in a lipid emulsion)

  • Subcutaneous injection supplies (insulin syringes)

  • Blood glucose monitoring system (glucometer, test strips, lancets)

  • Urine glucose test strips

  • Animal weighing scale

  • Anesthesia (for terminal procedures)

  • Reagents for tissue fixation and processing (e.g., formalin, paraffin)

  • Histology staining reagents (Hematoxylin and Eosin)

  • Flow cytometry reagents (antibodies for T-cell markers and cytokines)

  • ELISA kits for cytokine and C-peptide measurement

Procedure:

  • Animal Acclimation: Upon arrival, acclimate female NOD mice for at least one week under specific pathogen-free (SPF) conditions.

  • Group Allocation: Randomly assign mice to a treatment group (DiaPep277) and a control group (vehicle). A typical group size is 15-20 mice.

  • Treatment Administration:

    • Formulation: Prepare a sterile formulation of DiaPep277 in the vehicle. A typical concentration used in clinical trials is 1 mg of DiaPep277 with 40 mg of Mannitol in a 0.5 mL lipid emulsion.[2][3] The dosage for mice should be scaled appropriately.

    • Administration: Administer DiaPep277 or vehicle via subcutaneous injection. In one study, weekly subcutaneous injections of 100 µg of a peptide were used in NOD mice.[4]

    • Schedule: Initiate treatment at 10 weeks of age and continue for a predefined period (e.g., 4 consecutive weeks).[4]

  • Monitoring of Diabetes Development:

    • Frequency: Monitor the mice for diabetes onset starting from 10 weeks of age and continuing up to 30 weeks of age.[4]

    • Parameters:

      • Urine Glucose: Screen weekly using urine test strips.[4]

      • Blood Glucose: Confirm diabetes by measuring blood glucose levels from a tail vein prick. Diabetes is typically defined as two consecutive non-fasting blood glucose readings above 200-250 mg/dL.[4]

      • Body Weight: Record body weight weekly.

  • Efficacy Endpoints:

    • Cumulative Diabetes Incidence: Plot Kaplan-Meier survival curves to compare the rate of diabetes development between the treatment and control groups.

    • Insulitis Scoring: At the end of the study (e.g., 30 weeks of age), euthanize a subset of mice from each group. Collect pancreata, fix in formalin, and embed in paraffin. Prepare sections and stain with Hematoxylin and Eosin (H&E). Score the degree of lymphocytic infiltration in the islets of Langerhans using a standardized scale[4]:

      • Score 0: No infiltration.

      • Score 1: Peri-insulitis (lymphocytes surrounding the islet).

      • Score 2: Infiltration of <50% of the islet area.

      • Score 3: Infiltration of >50% of the islet area.

    • Immunophenotyping: Isolate splenocytes and pancreatic lymph nodes. Use flow cytometry to analyze the populations of different T-cell subsets (e.g., CD4+, CD8+, regulatory T-cells) and the intracellular production of cytokines (e.g., IFN-γ for Th1, IL-4 for Th2).

    • C-peptide Levels: Measure serum or plasma C-peptide levels as an indicator of endogenous insulin production.

Therapeutic Treatment Protocol in Newly Diagnosed Diabetic NOD Mice

This protocol evaluates the efficacy of DiaPep277 in preserving residual β-cell function in mice that have already developed diabetes.

Procedure:

  • Induction and Identification of Diabetes: Monitor female NOD mice for diabetes onset as described above. Once a mouse is confirmed diabetic, enroll it in the study.

  • Treatment Administration: Immediately after diagnosis, begin treatment with DiaPep277 or vehicle as described in the prophylactic protocol.

  • Monitoring:

    • Blood Glucose: Monitor blood glucose levels regularly.

    • Insulin Requirements: If necessary to maintain health, administer exogenous insulin and record the required dosage.

  • Efficacy Endpoints:

    • Preservation of β-cell Function: At the end of the treatment period, measure stimulated C-peptide levels (e.g., after a glucose or arginine challenge) to assess residual β-cell function.

    • Insulitis Scoring: Perform histological analysis of the pancreas as described previously.

    • Immunological Parameters: Analyze T-cell responses and cytokine profiles.

Data Presentation

Table 1: Summary of Efficacy Endpoints in Prophylactic Study

ParameterDiaPep277 GroupVehicle Control Groupp-value
Cumulative Diabetes Incidence at 30 weeks (%)
Mean Insulitis Score
Percentage of Insulitis-Free Islets
Splenic CD4+ IFN-γ+ cells (%)
Splenic CD4+ IL-4+ cells (%)
Serum C-peptide (ng/mL)

Visualizations

Signaling Pathway of DiaPep277 Immunomodulation

DiaPep277_Mechanism cluster_APC Antigen Presenting Cell (APC) cluster_Tcell T-helper Cell APC APC Th0 Naive T-helper Cell (Th0) APC->Th0 Antigen Presentation APC->Th0 Altered Antigen Presentation HSP60 HSP60 HSP60->APC Uptake Th1 Th1 Cell Th0->Th1 Differentiation Th2 Th2 Cell Th0->Th2 Preferential Differentiation Treg Regulatory T-cell (Treg) Th0->Treg Induces IFNg IFN-γ Th1->IFNg Secretes IL4 IL-4 Th2->IL4 Secretes IL10 IL-10 Treg->IL10 Secretes DiaPep277 DiaPep277 DiaPep277->APC Modulates BetaCell Pancreatic β-cell Destruction β-cell Destruction Destruction->BetaCell Leads to Protection β-cell Protection Protection->BetaCell Leads to IFNg->Destruction Promotes IL4->Th1 Inhibits IL4->Protection Promotes IL10->Th1 Inhibits IL10->Protection Promotes

Caption: Proposed mechanism of DiaPep277 immunomodulation.

Experimental Workflow for Prophylactic Study

Prophylactic_Workflow start Start: 8-10 week old female NOD mice acclimation Acclimation (1 week) start->acclimation randomization Randomization acclimation->randomization treatment Treatment Groups (DiaPep277 vs. Vehicle) randomization->treatment injection Subcutaneous Injections (e.g., weekly for 4 weeks) treatment->injection monitoring Diabetes Monitoring (weekly, up to 30 weeks) injection->monitoring endpoints Efficacy Endpoints monitoring->endpoints incidence Diabetes Incidence endpoints->incidence histology Insulitis Scoring endpoints->histology immunology Immunophenotyping endpoints->immunology cpeptide C-peptide Measurement endpoints->cpeptide end End of Study incidence->end histology->end immunology->end cpeptide->end

Caption: Experimental workflow for the prophylactic evaluation of DiaPep277.

Conclusion

The NOD mouse model provides a robust platform for the in-vivo evaluation of DiaPep277. The detailed protocols and endpoints described in these application notes offer a comprehensive framework for assessing the immunomodulatory and therapeutic potential of this peptide in the context of Type 1 Diabetes. Rigorous execution of these studies will provide valuable data for the further development of DiaPep277 as a potential treatment for autoimmune diabetes.

References

Application Notes and Protocols for Preclinical PET Imaging in Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on YD277: Initial searches indicate that this compound is a novel small molecule inhibitor investigated for its therapeutic effects, particularly in triple-negative breast cancer, through mechanisms such as inducing endoplasmic reticulum (ER) stress. Currently, this compound is not utilized as a Positron Emission Tomography (PET) tracer. The following application notes and protocols are therefore based on the use of a well-established PET tracer, [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG), which is highly relevant for assessing the therapeutic efficacy of compounds like this compound in a preclinical setting.

[¹⁸F]FDG PET Imaging for Monitoring Therapeutic Response in Preclinical Cancer Models

Introduction

Positron Emission Tomography (PET) is a non-invasive, quantitative molecular imaging technique that provides 3D visualization of physiological processes in vivo.[1][2] In oncology research, PET imaging, often combined with Computed Tomography (PET/CT) for anatomical reference, is a powerful tool for staging disease, assessing therapeutic response, and understanding tumor biology.[2][3][4][5]

[¹⁸F]FDG, a glucose analog, is the most commonly used PET radiotracer in oncology.[6][7] Cancer cells often exhibit increased glucose metabolism, a phenomenon known as the Warburg effect.[8][9] [¹⁸F]FDG is taken up by cells through glucose transporters and phosphorylated by hexokinase, trapping it within the cell. The degree of [¹⁸F]FDG accumulation, quantifiable as the Standardized Uptake Value (SUV), reflects the metabolic activity of the tissue.[10] This allows for the sensitive detection of tumors and the assessment of changes in tumor metabolism in response to therapy.[11][12][13]

Principle of the Method

This protocol describes the use of [¹⁸F]FDG PET/CT to quantitatively assess the in vivo efficacy of a therapeutic agent (e.g., this compound) in a murine tumor xenograft model. By performing PET scans before and after treatment, changes in tumor glucose metabolism can be monitored and correlated with treatment outcomes. A significant decrease in [¹⁸F]FDG uptake post-treatment is indicative of a positive therapeutic response.[11][12]

Applications
  • Evaluating Therapeutic Efficacy: Quantifying the change in tumor metabolism as an early indicator of treatment response.[4][5][11]

  • Dose-Response Studies: Determining the optimal therapeutic dose by correlating different dose levels with metabolic changes in the tumor.

  • Longitudinal Monitoring: Non-invasively tracking tumor progression and response over time in the same animal, reducing the number of animals required for a study.[14]

  • Assessing Drug Resistance: Identifying the development of resistance to therapy if tumor metabolism rebounds after an initial response.

  • Understanding Mechanism of Action: Correlating changes in tumor metabolism with target engagement and downstream signaling effects of the therapeutic agent.

Experimental Protocols

Protocol 1: Preclinical [¹⁸F]FDG PET/CT Imaging of Tumor-Bearing Mice

This protocol outlines the procedure for conducting an [¹⁸F]FDG PET/CT scan on a mouse with a subcutaneously implanted tumor xenograft to assess the response to a therapeutic agent.

Materials:

  • Tumor-bearing mice (e.g., immunodeficient mice with triple-negative breast cancer xenografts).

  • Therapeutic agent (e.g., this compound).

  • [¹⁸F]FDG (calibrated for activity).

  • Anesthesia (e.g., isoflurane).

  • Heating pad or lamp to maintain body temperature.

  • Preclinical PET/CT scanner.

  • Saline solution.

  • Insulin syringes for injection.

Procedure:

  • Animal Preparation:

    • Fast mice for 6-8 hours prior to [¹⁸F]FDG injection to reduce background glucose levels and enhance tumor uptake.[15] Water should be provided ad libitum.

    • Anesthetize the mouse using isoflurane (1.5-2% in oxygen).[15]

    • Place the anesthetized mouse on a heating pad to maintain body temperature throughout the procedure, as hypothermia can alter [¹⁸F]FDG biodistribution.[15]

  • Radiotracer Administration:

    • Prepare a dose of approximately 5-10 MBq (135-270 µCi) of [¹⁸F]FDG in a volume of 100-150 µL of saline.[15]

    • Administer the [¹⁸F]FDG via intravenous (tail vein) injection.[15] Note the exact time of injection and the precise dose administered.

  • Uptake Period:

    • Allow the [¹⁸F]FDG to distribute for 60 minutes.[15]

    • Keep the animal under anesthesia and maintain its body temperature during this period to ensure consistent physiological conditions.

  • PET/CT Image Acquisition:

    • Position the mouse on the scanner bed.

    • Perform a CT scan for anatomical localization and attenuation correction (typically 50-70 kVp, 10-15 minutes).[10]

    • Immediately following the CT scan, acquire a static PET scan over the same anatomical region for 10-15 minutes.[15]

  • Image Reconstruction and Analysis:

    • Reconstruct the PET and CT images using the scanner's software. Apply corrections for attenuation, scatter, and radioactive decay.

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the tumor and other relevant organs (e.g., muscle, liver, brain) using the CT images as an anatomical guide.

    • Quantify the radioactivity concentration within each ROI from the PET data.

    • Calculate the Standardized Uptake Value (SUV) for the tumor and other tissues. The SUV is calculated as:

      • SUV = [Tissue Activity Concentration (MBq/g) / Injected Dose (MBq)] x Body Weight (g)

    • For therapy monitoring, compare the tumor SUVmax or SUVmean before and after treatment.

Quantitative Data Presentation

The following tables provide representative quantitative data from a hypothetical preclinical study evaluating a therapeutic agent in a breast cancer xenograft model using [¹⁸F]FDG PET.

Table 1: Tumor [¹⁸F]FDG Uptake Before and After Therapy

Animal IDTumor Volume (mm³) BaselineTumor SUVmax BaselineTumor Volume (mm³) Post-TreatmentTumor SUVmax Post-Treatment% Change in SUVmax
Vehicle Group
V-011522.12552.3+9.5%
V-021481.92402.0+5.3%
V-031552.22652.4+9.1%
Treatment Group
T-011502.01051.1-45.0%
T-021582.31101.3-43.5%
T-031451.9980.9-52.6%

Table 2: Biodistribution of [¹⁸F]FDG (SUVmean) at 60 min Post-Injection (Baseline)

TissueSUVmean (± SD)
Tumor1.8 ± 0.2
Muscle0.6 ± 0.1
Liver1.5 ± 0.3
Brain2.5 ± 0.4
Heart3.0 ± 0.5

Visualizations

Signaling Pathways and Workflows

Warburg_Effect cluster_cell Cancer Cell Glucose_ext Glucose GLUT GLUT Transporter Glucose_ext->GLUT Glucose_int Glucose GLUT->Glucose_int Uptake G6P Glucose-6-P ([¹⁸F]FDG-6-P) Glucose_int->G6P Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Fermentation TCA TCA Cycle (Oxidative Phosphorylation) Pyruvate->TCA Reduced in Warburg Effect Lactate->Lactate_ext Export Hexokinase Hexokinase Hexokinase->G6P Phosphorylation LDH LDH LDH->Lactate PI3K_Akt PI3K/Akt Pathway PI3K_Akt->GLUT Upregulates PI3K_Akt->Hexokinase Activates HIF1a HIF-1α HIF1a->LDH Upregulates Preclinical_PET_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_followup Follow-up Imaging cluster_analysis Data Analysis Tumor_Model 1. Establish Tumor Xenograft Model Baseline_Scan 2. Baseline PET/CT Scan Tumor_Model->Baseline_Scan Treatment 3. Administer Therapeutic (e.g., this compound) or Vehicle Baseline_Scan->Treatment Followup_Scan 4. Follow-up PET/CT Scan Treatment->Followup_Scan Reconstruction 5. Image Reconstruction and Co-registration Followup_Scan->Reconstruction ROI_Analysis 6. ROI Analysis (Tumor, Organs) Reconstruction->ROI_Analysis Quantification 7. SUV Calculation and Comparison ROI_Analysis->Quantification Conclusion 8. Assess Therapeutic Efficacy Quantification->Conclusion YD277_Pathway cluster_ER Endoplasmic Reticulum cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound ER_Stress ER Stress This compound->ER_Stress Induces G1_Arrest G1 Cell Cycle Arrest This compound->G1_Arrest CyclinD1 Cyclin D1 ↓ This compound->CyclinD1 Bcl2 Bcl2 / Bcl-xl ↓ This compound->Bcl2 p21_p27 p21 / p27 ↑ This compound->p21_p27 IRE1a IRE1α ER_Stress->IRE1a Activates Transcription Transcription of Pro-apoptotic Genes IRE1a->Transcription Mediates Apoptosis Apoptosis Transcription->Apoptosis G1_Arrest->Apoptosis Bcl2->Apoptosis Inhibits

References

Application Notes and Protocols: Dosimetry and Biodistribution of Novel F-18 Labeled Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel positron emission tomography (PET) radiopharmaceuticals is a critical component of advancing molecular imaging and nuclear medicine. The characterization of a new F-18 labeled tracer, such as the hypothetical "F-18 YD277," requires rigorous evaluation of its biological distribution and radiation dosimetry to ensure its safety and efficacy for clinical translation. These application notes provide a generalized framework for conducting preclinical and clinical dosimetry and biodistribution studies of a novel F-18 labeled radiopharmaceutical. The protocols and data presentation formats are based on established methodologies in the field.

Data Presentation

Quantitative data from biodistribution and dosimetry studies should be summarized in clear, well-structured tables to facilitate interpretation and comparison across different time points and subject groups.

Table 1: Preclinical Biodistribution of a Novel F-18 Radiopharmaceutical in Rodent Models

Organ/Tissue30 min (%ID/g ± SD)60 min (%ID/g ± SD)120 min (%ID/g ± SD)
Blood2.5 ± 0.51.8 ± 0.30.9 ± 0.2
Heart1.2 ± 0.31.0 ± 0.20.7 ± 0.1
Lungs3.1 ± 0.62.5 ± 0.41.5 ± 0.3
Liver15.2 ± 2.818.5 ± 3.116.3 ± 2.5
Spleen2.8 ± 0.72.2 ± 0.51.4 ± 0.3
Kidneys25.6 ± 4.520.1 ± 3.812.4 ± 2.1
Stomach0.8 ± 0.20.7 ± 0.10.5 ± 0.1
Intestines4.5 ± 1.16.8 ± 1.58.9 ± 1.8
Muscle0.9 ± 0.20.7 ± 0.10.5 ± 0.1
Bone1.5 ± 0.41.8 ± 0.52.1 ± 0.6
Brain0.5 ± 0.10.4 ± 0.10.2 ± 0.05
Tumor5.8 ± 1.27.2 ± 1.56.5 ± 1.3

%ID/g = percentage of injected dose per gram of tissue; SD = Standard Deviation

Table 2: Estimated Human Absorbed Radiation Doses from a Novel F-18 Radiopharmaceutical (Calculated from Preclinical or Clinical Data)

Target OrganMean Absorbed Dose (mGy/MBq)
Adrenals0.035
Brain0.010
Breasts0.008
Gallbladder Wall0.050
LLI Wall0.025
Small Intestine0.030
Stomach Wall0.020
ULI Wall0.040
Heart Wall0.015
Kidneys0.150
Liver0.080
Lungs0.012
Muscle0.010
Ovaries0.020
Pancreas0.018
Red Marrow0.015
Osteogenic Cells0.018
Skin0.007
Spleen0.014
Testes0.010
Thymus0.009
Thyroid0.008
Urinary Bladder Wall0.250
Uterus0.022
Effective Dose (mSv/MBq) 0.019

LLI = Lower Large Intestine; ULI = Upper Large Intestine. Doses are hypothetical and will vary for each specific tracer.

Experimental Protocols

Detailed and reproducible protocols are essential for the validation of a new radiopharmaceutical.

Protocol 1: Preclinical Biodistribution Study in Tumor-Bearing Rodents

Objective: To determine the temporal distribution and tumor uptake of the novel F-18 radiopharmaceutical in a relevant animal model.

Materials:

  • Novel F-18 radiopharmaceutical (e.g., F-18 this compound)

  • Tumor-bearing rodents (e.g., nude mice with xenografts)

  • Anesthetic (e.g., isoflurane)

  • Gamma counter

  • Calibrated scale

  • Syringes and needles

  • Dissection tools

Procedure:

  • Animal Preparation: Acclimate tumor-bearing rodents for at least one week prior to the study. Ensure tumors have reached a suitable size for measurement (e.g., 100-200 mm³).

  • Radiotracer Administration: Anesthetize the animals. Administer a known quantity (e.g., 1-2 MBq) of the F-18 radiopharmaceutical via tail vein injection.

  • Time Points: Euthanize cohorts of animals (n=3-5 per group) at various time points post-injection (e.g., 30, 60, and 120 minutes).

  • Tissue Dissection: Immediately following euthanasia, dissect major organs and tissues of interest (as listed in Table 1). Collect blood via cardiac puncture.

  • Sample Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter. Include standards of the injected radiopharmaceutical to allow for decay correction and calculation of %ID/g.

  • Data Analysis: Calculate the %ID/g for each tissue at each time point. Present the data as mean ± standard deviation.

Protocol 2: Human Whole-Body PET/CT Imaging for Biodistribution and Dosimetry

Objective: To assess the whole-body biodistribution, pharmacokinetics, and radiation dosimetry of the novel F-18 radiopharmaceutical in human subjects.

Materials:

  • Novel F-18 radiopharmaceutical, prepared under GMP conditions

  • PET/CT scanner

  • Dose calibrator

  • Intravenous access supplies

  • Automated blood sampler (optional)

  • Software for image analysis and dosimetry calculation (e.g., OLINDA/EXM)

Procedure:

  • Subject Recruitment and Consent: Recruit healthy volunteers or patients with the relevant disease, following institutional review board (IRB) approval and informed consent.

  • Radiotracer Administration: Administer a known activity (e.g., 185-370 MBq) of the F-18 radiopharmaceutical as an intravenous bolus.

  • Whole-Body PET/CT Imaging: Acquire a series of whole-body PET/CT scans at multiple time points post-injection (e.g., 10 min, 1 hr, 2 hr, 4 hr). The CT scan is used for attenuation correction and anatomical localization.

  • Blood and Urine Sampling: Collect serial blood samples to determine the blood clearance of the radiotracer. Collect all urine for the duration of the study to measure excreted activity.

  • Image Analysis:

    • Draw regions of interest (ROIs) around source organs on the co-registered PET/CT images for each time point.

    • Determine the total activity in each organ at each time point.

    • Generate time-activity curves (TACs) for each source organ.

  • Dosimetry Calculation:

    • Integrate the TACs to determine the total number of disintegrations (residence time) in each source organ.

    • Input the residence times into a dosimetry software program (e.g., OLINDA/EXM) to calculate the absorbed radiation dose to each target organ and the effective dose.

Visualizations

Diagrams are crucial for illustrating complex workflows and relationships.

experimental_workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase synthesis Radiosynthesis of F-18 Labeled Compound qc Quality Control (Radiochemical Purity, etc.) synthesis->qc animal_model Tumor-Bearing Animal Model qc->animal_model injection IV Injection of Radiotracer animal_model->injection dissection Tissue Dissection at Time Points injection->dissection gamma_counting Gamma Counting & %ID/g Calculation dissection->gamma_counting dosimetry_calc Dosimetry Calculation (e.g., OLINDA/EXM) gamma_counting->dosimetry_calc Preclinical data can inform initial dosimetry estimates gmp_synthesis GMP Synthesis of F-18 Radiopharmaceutical patient_recruitment Patient Recruitment & Consent gmp_synthesis->patient_recruitment human_injection IV Administration to Human Subject patient_recruitment->human_injection pet_ct Serial Whole-Body PET/CT Scans human_injection->pet_ct image_analysis Image Analysis (ROIs, TACs) pet_ct->image_analysis image_analysis->dosimetry_calc

Caption: Workflow for Preclinical and Clinical Biodistribution and Dosimetry Studies.

signaling_pathway cluster_cell Target Cell (e.g., Cancer Cell) cluster_imaging PET Imaging receptor Target Receptor/ Enzyme on Cell Surface internalization Internalization/ Binding receptor->internalization tracer F-18 this compound (Radiotracer) tracer->receptor Binding signal Positron Emission (F-18 Decay) internalization->signal Accumulation detection Detection of Annihilation Photons signal->detection Emission image PET Image (Quantitative Uptake) detection->image Reconstruction

Quality control procedures for F-18 YD277-AD-01.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "F-18 YD277-AD-01" does not correspond to a publicly recognized radiopharmaceutical. The following Application Notes and Protocols describe the quality control procedures for a representative F-18 labeled small molecule radiopharmaceutical, hereafter referred to as [F-18]Compound-X , intended for use in preclinical and clinical research.

Application Notes

[F-18]Compound-X is a novel radiotracer developed for Positron Emission Tomography (PET) imaging. Rigorous quality control is essential to ensure the identity, purity, and safety of the radiopharmaceutical preparation before administration to subjects. These notes outline the critical quality control tests, specifications, and methodologies for the routine release of [F-18]Compound-X.

Summary of Quality Control Specifications

The following table summarizes the key quality control tests and their acceptance criteria for the final [F-18]Compound-X drug product.

Parameter Test Method Acceptance Criteria
1. Identity
Radionuclidic IdentityGamma-ray SpectroscopyPhoton peak at 511 keV
Radiochemical IdentityRadio-HPLCRetention time of the radioactive peak matches that of the non-radioactive standard
2. Purity
Radiochemical PurityRadio-HPLC≥ 95%
Enantiomeric PurityChiral Radio-HPLC≥ 98% of the desired enantiomer
Residual SolventsGas Chromatography (GC)Ethanol ≤ 5000 ppm, Acetonitrile ≤ 410 ppm
3. Strength
Radioactivity ConcentrationDose CalibratorAs specified per batch, ± 10% of the label claim at calibration time
4. Potency
Molar ActivityCalculated from Radio-HPLC and Dose Calibrator data≥ 37 GBq/µmol (1 Ci/µmol) at the time of synthesis
5. Sterility and Endotoxins
SterilityDirect Inoculation or Membrane FiltrationNo microbial growth
Bacterial EndotoxinsLimulus Amebocyte Lysate (LAL) Test≤ 175 EU/V (Endotoxin Units per maximum injectable volume)
6. Physical Characteristics
AppearanceVisual InspectionClear, colorless solution, free of visible particles
pHpH meter or pH strips4.5 - 7.5

Experimental Protocols

Protocol 1: Determination of Radiochemical Purity and Identity by Radio-HPLC

Objective: To confirm the radiochemical identity and determine the radiochemical purity of [F-18]Compound-X using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.

Materials:

  • [F-18]Compound-X drug product

  • Non-radioactive Compound-X reference standard

  • HPLC system with a UV detector and a radioactivity detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

  • HPLC-grade water and acetonitrile

Method:

  • Prepare the non-radioactive reference standard solution at a concentration of 1 mg/mL in a suitable solvent.

  • Set up the HPLC system with the following conditions:

    • Flow rate: 1.0 mL/min

    • UV detection wavelength: 254 nm

    • Gradient:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-17 min: Hold at 5% A, 95% B

      • 17-20 min: Return to initial conditions

  • Inject 20 µL of the non-radioactive reference standard and record the UV chromatogram to determine its retention time.

  • Inject a small, accurately measured volume (e.g., 10-20 µL) of the [F-18]Compound-X drug product.

  • Record both the UV and radioactivity chromatograms.

  • Identity Confirmation: The retention time of the major radioactive peak in the radio-chromatogram must match the retention time of the non-radioactive Compound-X standard (within ± 5%).

  • Purity Calculation: Integrate all radioactive peaks in the chromatogram. Calculate the radiochemical purity as follows:

    Radiochemical Purity (%) = (Area of the main radioactive peak / Total area of all radioactive peaks) x 100

Protocol 2: Determination of Residual Solvents by Gas Chromatography (GC)

Objective: To quantify the amount of residual solvents (e.g., ethanol, acetonitrile) in the [F-18]Compound-X drug product.

Materials:

  • [F-18]Compound-X drug product

  • Ethanol and acetonitrile reference standards

  • Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., DB-624 or equivalent)

  • High-purity nitrogen or helium as carrier gas

  • Headspace vials

Method:

  • Prepare a series of calibration standards of ethanol and acetonitrile in water at known concentrations.

  • Transfer a known volume (e.g., 100 µL) of each standard solution and the [F-18]Compound-X sample into separate headspace vials.

  • Seal the vials and place them in the headspace autosampler.

  • Set up the GC system with appropriate temperature programming for the column, injector, and detector.

  • Run the calibration standards to generate a standard curve of peak area versus concentration for each solvent.

  • Analyze the [F-18]Compound-X sample.

  • Quantify the amount of each residual solvent in the sample by comparing its peak area to the standard curve.

Visualizations

Quality_Control_Workflow cluster_synthesis Radiosynthesis cluster_qc Quality Control Testing cluster_tests cluster_release Batch Release Synthesis [F-18]Fluoride Production & Labeling Reaction Purification Purification (e.g., SPE or HPLC) Synthesis->Purification Formulation Formulation in Sterile Saline Purification->Formulation QC_Sample Final Drug Product Sample Formulation->QC_Sample HPLC Radio-HPLC (Purity & Identity) QC_Sample->HPLC GC GC (Residual Solvents) QC_Sample->GC Gamma_Spec Gamma Spec. (Radionuclidic ID) QC_Sample->Gamma_Spec LAL LAL Test (Endotoxins) QC_Sample->LAL pH_Test pH Measurement QC_Sample->pH_Test Visual_Insp Visual Inspection QC_Sample->Visual_Insp Review Review of All QC Data HPLC->Review GC->Review Gamma_Spec->Review LAL->Review pH_Test->Review Visual_Insp->Review Release Release for Clinical Use Review->Release

Caption: Quality control workflow for [F-18]Compound-X.

Hypothetical_Signaling_Pathway cluster_downstream Downstream Signaling Cascade Receptor Target Receptor G_Protein G-Protein Activation Receptor->G_Protein CompoundX [F-18]Compound-X CompoundX->Receptor Binding PET_Signal PET Signal (Positron Annihilation) CompoundX->PET_Signal [F-18] Decay Second_Messenger Second Messenger Production (e.g., cAMP) G_Protein->Second_Messenger Kinase_Activation Protein Kinase Activation Second_Messenger->Kinase_Activation Cellular_Response Cellular Response (e.g., Gene Expression) Kinase_Activation->Cellular_Response

Caption: Hypothetical signaling pathway of [F-18]Compound-X.

Application Notes and Protocols for YD277 Injection in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Extensive literature searches did not yield specific information on a compound designated "YD277." The following protocols and application notes are based on general principles for the preparation of novel small molecule compounds for in vivo animal studies. Researchers must adapt these guidelines based on the experimentally determined physicochemical properties of this compound, particularly its solubility and stability.

Introduction

The successful in vivo evaluation of a novel compound such as this compound is critically dependent on the appropriate formulation for administration to animal models. This document provides a generalized framework for the preparation of this compound for injection, focusing on common solvents, formulation strategies, and recommended best practices. The primary objective is to achieve a sterile, non-toxic, and bioavailable formulation suitable for the chosen route of administration.

Compound Information (Hypothetical)

For the purpose of this protocol, we will assume hypothetical properties for this compound. It is imperative for the researcher to substitute these with actual experimental data.

PropertyHypothetical ValueNotes
Molecular Weight 450.5 g/mol Essential for calculating molarity and dose.
Solubility in Water < 0.1 mg/mLIndicates that this compound is poorly soluble in aqueous solutions and will likely require a co-solvent or vehicle for in vivo delivery.
Solubility in DMSO > 50 mg/mLA common solvent for initial stock solutions of poorly soluble compounds.
Target Pathway Hypothetical Kinase XYZUnderstanding the target can inform the choice of animal model and expected pharmacodynamic effects.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound, which will be diluted for final injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a precise volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure complete dissolution and the absence of particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of this compound Working Solution for Injection (Co-solvent Formulation)

This protocol is suitable for intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injections and is designed for compounds that are not soluble in aqueous solutions.

Materials:

  • This compound stock solution (in DMSO)

  • PEG400 (Polyethylene glycol 400)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile, pyrogen-free tubes for dilution

Protocol:

  • On the day of injection, thaw an aliquot of the this compound stock solution.

  • In a sterile tube, prepare the vehicle solution. A common co-solvent vehicle is a mixture of PEG400, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

  • First, mix the required volume of the this compound stock solution (in DMSO) with PEG400. Vortex thoroughly.

  • Add Tween 80 to the mixture and vortex again until the solution is homogeneous.

  • Slowly add the sterile saline or PBS to the mixture while vortexing to prevent precipitation of the compound.

  • The final solution should be clear and free of any visible precipitates. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents).

  • Administer the working solution to the animal model within one hour of preparation.

Visualizations

G cluster_0 This compound Stock Solution Preparation cluster_1 Working Solution for Injection Weigh this compound Weigh this compound Add DMSO Add DMSO Weigh this compound->Add DMSO Vortex/Sonicate Vortex/Sonicate Add DMSO->Vortex/Sonicate Store at -80C Store at -80C Vortex/Sonicate->Store at -80C Thaw Stock Thaw Stock Mix with PEG400 Mix with PEG400 Thaw Stock->Mix with PEG400 Add Tween 80 Add Tween 80 Mix with PEG400->Add Tween 80 Add Saline Add Saline Add Tween 80->Add Saline Inject Animal Inject Animal Add Saline->Inject Animal

Caption: Experimental workflow for this compound preparation.

G This compound This compound KinaseXYZ Kinase XYZ This compound->KinaseXYZ Inhibition Substrate Substrate KinaseXYZ->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream CellularResponse Cellular Response Downstream->CellularResponse

Caption: Hypothetical signaling pathway for this compound.

Troubleshooting & Optimization

Technical Support Center: YD277 Radiochemical Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low radiochemical yield during the labeling of YD277.

Disclaimer: this compound is a proprietary or less commonly documented radiotracer. The following guidance is based on general principles of radiochemistry and troubleshooting common issues in radiolabeling processes. For specific protocols and acceptance criteria, please refer to your institution's validated procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low radiochemical yield in radiolabeling?

Several factors can contribute to inconsistent or low radiochemical yields. These can be broadly categorized into issues with the radionuclide, the precursor and reagents, the synthesis module, and procedural errors. A study on [18F]FDG synthesis, for example, identified that irradiation parameters and the capability of transport capillaries significantly impact the final product yield.[1][2][3]

Q2: How can I determine the source of the low yield in my this compound labeling?

A systematic approach is crucial. Start by reviewing the synthesis data from the failed run and compare it to a successful run. Key parameters to check include the initial activity of the radionuclide, reaction times, temperatures, and pressures. It's also beneficial to analyze the crude and final product using radio-TLC or radio-HPLC to identify potential impurities or unconjugated radionuclide.

Q3: What are acceptable radiochemical purity and yield for a typical radiolabeled compound?

Acceptable limits vary depending on the specific radiotracer and its intended use. However, for most clinical applications, a radiochemical purity of >95% is required. The radiochemical yield can be more variable, but consistently low yields (e.g., less than 20-30%) often indicate a process issue that needs investigation. For instance, in some well-established processes like [18F]FDG synthesis, yields below 50% are often considered for deeper investigation.[3]

Troubleshooting Guide: Low Radiochemical Yield

Issue 1: Insufficient Radionuclide Activity
Potential Cause Troubleshooting Step Recommended Action
Low Initial Activity from Cyclotron Verify the End of Bombardment (EOB) activity.Review cyclotron target performance and irradiation parameters. Ensure the enriched water was delivered completely.[3]
Radionuclide Trapping Issues Check the efficiency of the trapping cartridge.Ensure the cartridge is not expired and was properly preconditioned. Test for any leaks in the elution solution pathway.[3]
Decay Note the time between EOB, synthesis, and quality control.Streamline the workflow to minimize delays.
Issue 2: Precursor and Reagent Problems
Potential Cause Troubleshooting Step Recommended Action
Precursor Degradation Analyze the precursor vial for purity and integrity.Store the precursor according to the manufacturer's instructions. Use a fresh vial of the precursor.
Incorrect Reagent Concentration Verify the preparation and concentration of all reagents.Prepare fresh reagents and ensure accurate measurements.
Presence of Impurities Check the quality of solvents and reagents.Use high-purity, anhydrous solvents and reagents suitable for radiolabeling.
Issue 3: Synthesis Module and Reaction Condition Failures
Potential Cause Troubleshooting Step Recommended Action
Suboptimal Reaction Temperature Review the temperature logs from the synthesis module.Calibrate the heating system of the synthesis module.
Incorrect Reaction Time Verify the timing of each step in the synthesis sequence.Review and optimize the synthesis program.
Leaks in the System Perform a pressure/vacuum test of the synthesis module.Check all connections, valves, and seals for leaks. Address any cassette leakage or valve blockage.[3]
Incomplete Transfer of Precursor Check for residual precursor in the vial after synthesis.Ensure complete transfer of the precursor to the reaction vessel.[3]

Experimental Protocols

Protocol 1: General Quality Control of Radiolabeled this compound
  • Objective: To determine the radiochemical purity and identity of the final product.

  • Materials: Radio-HPLC or Radio-TLC system, appropriate column and mobile phase for this compound, reference standard for this compound.

  • Methodology:

    • Prepare the mobile phase and equilibrate the HPLC system.

    • Inject a small, known volume of the this compound reference standard and obtain a chromatogram with UV detection.

    • Inject a small, known volume of the radiolabeled this compound product and obtain a chromatogram with both UV and radiation detectors.

    • Compare the retention time of the radioactive peak with the retention time of the this compound reference standard. They should be consistent.

    • Calculate the radiochemical purity by integrating the area of the desired radioactive peak and dividing it by the total area of all radioactive peaks in the chromatogram.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_synthesis Synthesis cluster_qc Quality Control cluster_result Result start Start reagents Prepare Reagents & Precursor start->reagents qc_prep Prepare QC System start->qc_prep radionuclide Receive & Trap Radionuclide reagents->radionuclide qc_analysis Radio-HPLC/TLC Analysis qc_prep->qc_analysis labeling Radiolabeling Reaction radionuclide->labeling purification Purification of Labeled this compound labeling->purification purification->qc_analysis data_analysis Data Analysis & Yield Calculation qc_analysis->data_analysis pass Product Passes data_analysis->pass Yield > Threshold fail Low Yield: Troubleshoot data_analysis->fail Yield < Threshold

Caption: A generalized workflow for the radiolabeling and quality control of this compound.

troubleshooting_logic start Low Radiochemical Yield Detected check_radionuclide Review Radionuclide Parameters (Activity, Trapping) start->check_radionuclide check_reagents Inspect Precursor & Reagents (Purity, Concentration) check_radionuclide->check_reagents Parameters OK remediate_radionuclide Optimize Radionuclide Delivery check_radionuclide->remediate_radionuclide Issue Found check_synthesis Analyze Synthesis Conditions (Temp, Time, Leaks) check_reagents->check_synthesis Reagents OK remediate_reagents Use Fresh Precursor/Reagents check_reagents->remediate_reagents Issue Found check_synthesis->start No Obvious Issue (Escalate) resolve Yield Improved check_synthesis->resolve Issue Found remediate_radionuclide->resolve remediate_reagents->resolve remediate_synthesis Calibrate/Maintain Synthesizer remediate_synthesis->resolve

Caption: A logical flow for troubleshooting low radiochemical yield in this compound labeling.

References

Troubleshooting impurities in F-18 YD277 synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of F-18 YD277. The following sections address common issues related to impurities and low radiochemical yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities observed in F-18 this compound synthesis?

A1: Common impurities can be broadly categorized as radiochemical, chemical, and radionuclidic.

  • Radiochemical Impurities: These are different chemical forms of the F-18 isotope other than F-18 this compound. A primary example is unreacted [¹⁸F]fluoride. Other possibilities include radiolabeled byproducts from side reactions of the precursor.

  • Chemical Impurities: These are non-radioactive substances that can originate from the starting materials, reagents, or the synthesis system itself. Examples include the this compound precursor, degradation products of the precursor or final product, and residual solvents.[1]

  • Radionuclidic Impurities: These are other radioisotopes produced during the cyclotron bombardment. Their presence is typically minimal due to the specific parameters of the ¹⁸O(p,n)¹⁸F reaction but should be monitored.[2]

Q2: What is a typical radiochemical yield for F-18 this compound synthesis, and what are the acceptable limits for radiochemical purity?

A2: While the exact expected radiochemical yield for F-18 this compound is specific to the validated synthesis protocol, typical yields for many 18F-labeled compounds can range from 40% to 70% (decay-corrected). The acceptable radiochemical purity for radiopharmaceuticals is generally expected to be greater than 95%. However, specific limits are defined by regulatory bodies like the USP and Ph. Eur.

Q3: How does the stability of F-18 this compound affect its purity over time?

A3: Radiopharmaceuticals can degrade over time, leading to the formation of radiochemical impurities.[3] The stability of F-18 this compound depends on factors such as the final formulation, storage temperature, and the amount of radioactivity.[4] It is crucial to establish the shelf-life of the product through stability studies.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during F-18 this compound synthesis.

Issue 1: Low Radiochemical Yield

A low radiochemical yield can be caused by a variety of factors throughout the synthesis process. The following table summarizes potential causes and recommended actions.

Potential Cause Recommended Troubleshooting Actions
Inefficient [¹⁸F]Fluoride Trapping - Ensure the anion exchange cartridge has been properly pre-conditioned according to the protocol.- Check for leaks in the tubing and connections leading to and from the cartridge.- Verify the flow rate of the target water through the cartridge.
Incomplete Drying of [¹⁸F]Fluoride - Confirm the azeotropic drying process with acetonitrile is functioning correctly. Residual water can significantly reduce the nucleophilicity of the [¹⁸F]fluoride.[5]- Check the temperature and nitrogen/argon flow of the reaction vessel during the drying steps.- Ensure the synthesis module's vacuum system is operating within specifications.
Precursor or Reagent Issues - Use fresh, properly stored precursor and reagents. The this compound precursor may be sensitive to light, temperature, or moisture.- Verify the correct amount of precursor was added.- Check for potential degradation of the phase transfer catalyst (e.g., Kryptofix 222).
Suboptimal Reaction Conditions - Verify the reaction temperature is within the optimal range specified in the protocol. Inadequate heating can lead to incomplete reactions.[3]- Confirm the reaction time is as specified.- Ensure the reaction vessel is properly sealed to prevent solvent evaporation.
Issues with Automated Synthesizer - Perform a system self-test to check for valve or communication errors.[6]- Visually inspect all tubing for blockages or kinks.[7]- Review the synthesis log file for any error messages or deviations from the expected sequence.
Issue 2: High Levels of Radiochemical Impurities

The presence of excessive radiochemical impurities compromises the quality and safety of the final product. Use the following guide to troubleshoot common impurity issues.

Observed Impurity Potential Cause Recommended Troubleshooting Actions
High Levels of Unreacted [¹⁸F]Fluoride - Ineffective Labeling Reaction: Review all points in the "Low Radiochemical Yield" table, as failed labeling is a primary cause.- Suboptimal pH: Ensure the pH of the reaction mixture is within the specified range.- Re-evaluate drying procedures.- Verify precursor and reagent quality and quantity.- Check reaction temperature and time.
Presence of Unknown Radiolabeled Byproducts - Precursor Degradation: The precursor may have degraded due to improper storage or handling, leading to the formation of other reactive species.- Side Reactions: Suboptimal reaction conditions (e.g., excessively high temperature) can promote side reactions.- Analyze the precursor purity using HPLC-UV or other appropriate methods.- Strictly adhere to the recommended reaction temperature and time.- Consider the use of radical scavengers if radiolytic decomposition is suspected.
[¹⁸F]Hydrolysis Product - Presence of Water: Water in the final formulation or during the synthesis can lead to hydrolysis of the F-18 label from the this compound molecule.- Ensure all solvents and reagents are anhydrous.- Verify the integrity of the final product vial seal.

Experimental Protocols

Protocol 1: Quality Control of F-18 this compound using High-Performance Liquid Chromatography (HPLC)

  • System Preparation:

    • HPLC System: A standard radio-HPLC system equipped with a UV detector and a radioactivity detector.

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 0.1 M ammonium formate), optimized to separate F-18 this compound from the precursor and expected impurities.

    • Flow Rate: Typically 1.0 mL/min.

    • UV Wavelength: Set to the absorbance maximum of the this compound precursor.

  • Sample Preparation:

    • Dilute a small aliquot of the final F-18 this compound product with the mobile phase to an appropriate concentration for injection.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Record both the UV and radioactivity chromatograms.

    • The retention time of the main radioactive peak should correspond to a reference standard of non-radioactive this compound.

    • Calculate the radiochemical purity by integrating the area of the F-18 this compound peak and dividing it by the total integrated area of all radioactive peaks in the chromatogram.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_issue_identification Issue Identification cluster_low_yield Low Radiochemical Yield cluster_impurities High Radiochemical Impurities cluster_resolution Resolution Start F-18 this compound Synthesis Fails QC Issue Identify Primary Issue Start->Issue CheckTrapping Check Fluoride Trapping (Cartridge, Leaks) Issue->CheckTrapping Low Yield CheckUnreactedF18 High Unreacted [18F]Fluoride? (Review Labeling Step) Issue->CheckUnreactedF18 Impurities CheckDrying Verify Drying Process (Temp, Gas Flow, Vacuum) CheckTrapping->CheckDrying CheckReagents Assess Precursor/Reagents (Freshness, Amount) CheckDrying->CheckReagents CheckConditions Confirm Reaction Conditions (Temp, Time) CheckReagents->CheckConditions ImplementFix Implement Corrective Actions CheckConditions->ImplementFix CheckByproducts Unknown Byproducts? (Check Precursor Purity, Temp) CheckUnreactedF18->CheckByproducts CheckHydrolysis Hydrolysis Product? (Ensure Anhydrous Conditions) CheckByproducts->CheckHydrolysis CheckHydrolysis->ImplementFix Rerun Re-run Synthesis ImplementFix->Rerun

Caption: A logical workflow for troubleshooting F-18 this compound synthesis issues.

Impurity_Sources cluster_inputs Input Materials cluster_process Synthesis Process cluster_outputs Potential Impurities in Final Product TargetWater [18O]Water (Target) Synthesis Radiolabeling & Purification TargetWater->Synthesis Precursor This compound Precursor Precursor->Synthesis Reagents Reagents & Solvents (e.g., K222, Acetonitrile) Reagents->Synthesis UnreactedF18 Unreacted [18F]Fluoride Synthesis->UnreactedF18 Incomplete Reaction PrecursorImpurity Residual Precursor Synthesis->PrecursorImpurity Inefficient Purification SolventImpurity Residual Solvents Synthesis->SolventImpurity Inefficient Drying/Purification ByproductImpurity Radiolabeled Byproducts Synthesis->ByproductImpurity Side Reactions

References

Technical Support Center: Optimizing Reaction Conditions for YD277 Radiolabeling

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding the radiolabeling of the compound "YD277" is not publicly available. To provide accurate and relevant technical support, including troubleshooting guides, FAQs, data tables, and experimental protocols, further details on the chemical nature of this compound are required.

For instance, the optimal radiolabeling strategy is highly dependent on the type of molecule being labeled. Different protocols and optimization parameters are used for:

  • Peptides and Proteins: Radiolabeling of peptides and proteins often involves targeting specific functional groups like primary amines (e.g., on lysine residues) or sulfhydryl groups (e.g., on cysteine residues). Common radiolabeling methods include direct radioiodination or the use of bifunctional chelating agents for radiometal labeling.

  • Small Molecules: The strategy for small molecule radiolabeling depends on the molecule's structure and functional groups. It might involve direct incorporation of a radionuclide or the synthesis of a radiolabeled precursor.

  • Antibodies and Antibody Fragments: These are typically labeled on surface-accessible residues, and the primary concern is to maintain their immunoreactivity after labeling.

  • Nanoparticles: Radiolabeling of nanoparticles can be achieved by incorporating the radionuclide during particle synthesis or by surface modification of pre-synthesized particles.

Without understanding the chemical class of this compound, any provided information would be generic and potentially misleading.

To receive a comprehensive technical support guide for your this compound radiolabeling experiments, please provide more information about the compound, such as:

  • What is the chemical class of this compound (e.g., peptide, small molecule, antibody)?

  • What is the chemical structure or at least the key functional groups present in this compound?

  • Which radionuclide are you planning to use for labeling (e.g., ¹²⁵I, ¹⁸F, ⁶⁸Ga, ⁹⁹ᵐTc)?

Once this information is available, a detailed and specific technical support center can be generated to address your needs in optimizing the reaction conditions for this compound radiolabeling. This will include tailored troubleshooting guides, relevant FAQs, data from similar compounds, and detailed experimental workflows with visualizations.

Improving the stability of F-18 YD277-AD-01.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving and maintaining the stability of F-18 YD277-AD-01. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues observed with F-18 labeled radiopharmaceuticals like F-18 this compound-AD-01?

A1: The most prevalent stability issue is radiolytic decomposition, where the high energy emitted by the F-18 isotope generates reactive species (e.g., hydroxyl radicals, hydrated electrons) in the aqueous solution.[1] These species can degrade the radiopharmaceutical, reducing its radiochemical purity. Other common issues include pH instability, which can affect the chemical form and solubility of the compound, and potential interactions with container materials.

Q2: How does the concentration of the radiopharmaceutical affect its stability?

A2: Higher radioactive concentrations can accelerate radiolytic decomposition.[1][2] This is a critical factor to consider, especially in high-dose preparations. The increased radioactivity leads to a higher concentration of free radicals, which can degrade the F-18 labeled compound.

Q3: What is the recommended pH range for the final formulation of F-18 this compound-AD-01?

A3: While specific to F-18 this compound-AD-01, for many F-18 radiopharmaceuticals, the acceptable pH range is generally between 4.5 and 8.5 to ensure physiological compatibility and compound stability.[3] It is crucial to determine the optimal pH for F-18 this compound-AD-01 through stability studies.

Q4: Are there any recommended stabilizers to prevent degradation?

A4: Yes, antioxidants are commonly used to mitigate radiolysis. Ethanol and ascorbic acid are frequently added to the final formulation to act as radical scavengers.[1][4] The optimal concentration of these stabilizers should be determined experimentally for F-18 this compound-AD-01.

Q5: What is the expected shelf-life of F-18 this compound-AD-01?

A5: The shelf-life of F-18 labeled compounds is primarily limited by the short half-life of Fluorine-18 (approximately 110 minutes).[5] However, chemical and radiochemical stability must be maintained throughout this period. Stability studies are essential to define a specific shelf-life for F-18 this compound-AD-01 under defined storage conditions.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Decreased Radiochemical Purity (RCP) over time Radiolytic decomposition- Add a radiostabilizer such as ethanol (0.1-0.2%) or ascorbic acid to the formulation.[1][2][4]- Minimize the time between synthesis and use.- Store at the recommended temperature.
Precipitation or cloudiness in the solution pH shift or insolubility- Verify that the pH of the final product is within the optimal range for F-18 this compound-AD-01.- Ensure the formulation buffer has sufficient capacity.- Evaluate the solubility of the compound at the intended concentration and pH.
Batch-to-batch variability in stability Inconsistent formulation- Standardize the synthesis and formulation process, including the amounts of all reagents and stabilizers.- Ensure consistent quality of all starting materials and solvents.
Low radiochemical yield Suboptimal reaction conditions- Optimize reaction temperature, time, and precursor concentration.- Ensure the fluorination precursor is of high purity.
Presence of unknown radioactive impurities Side reactions during synthesis or degradation- Analyze impurities by radio-HPLC or radio-TLC.- Adjust purification methods to effectively remove these impurities.- Investigate potential degradation pathways.

Quantitative Data Summary

The following table summarizes typical quality control acceptance criteria for F-18 labeled radiopharmaceuticals, based on common examples like [18F]FDG and [18F]PSMA-1007. The specific values for F-18 this compound-AD-01 must be established through validation studies.

Parameter Acceptance Criteria Reference Example(s)
Appearance Clear, colorless, and free of particulates[18F]FDG[3][6]
pH 4.5 - 8.5[18F]FDG[3]
Radionuclidic Identity Half-life of 105-115 minutes[18F]FDG[3]
Radiochemical Purity (RCP) ≥ 95%[18F]PSMA-1007[7]
Ethanol Content (if used as stabilizer) 0.1% - 7.1% v/v (must be quantified)[18F]FDG, [18F]PSMA-1007[2][4][7]
Bacterial Endotoxins As per pharmacopeia standards[18F]FDG[6]
Sterility Must be sterile[18F]FDG[3]

Experimental Protocols

Protocol 1: Determination of Radiochemical Purity (RCP) by Radio-HPLC
  • Objective: To quantify the percentage of intact F-18 this compound-AD-01 relative to all radioactive species.

  • Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.

    • Appropriate HPLC column (e.g., C18).

    • Mobile phase (to be optimized for F-18 this compound-AD-01).

    • F-18 this compound-AD-01 sample.

    • Reference standard of non-radioactive this compound-AD-01.

  • Method:

    • Prepare the mobile phase and equilibrate the HPLC system until a stable baseline is achieved.

    • Inject a sample of the non-radioactive reference standard to determine its retention time.

    • Inject a small, known volume of the F-18 this compound-AD-01 solution.

    • Acquire the radiochromatogram for a sufficient duration to allow all radioactive components to elute.

    • Integrate the peak areas for all radioactive species.

    • Calculate the RCP using the following formula: RCP (%) = (Area of F-18 this compound-AD-01 peak / Total area of all radioactive peaks) x 100

Protocol 2: In Vitro Stability Study
  • Objective: To evaluate the stability of F-18 this compound-AD-01 in its final formulation over time.

  • Materials:

    • Vials of F-18 this compound-AD-01 in its final formulation.

    • Radio-HPLC or Radio-TLC system for RCP analysis.

    • pH meter.

  • Method:

    • At the end of synthesis (T=0), perform a full quality control analysis on a sample of the F-18 this compound-AD-01 batch, including appearance, pH, and RCP.

    • Store the remaining vials under the intended storage conditions (e.g., room temperature).

    • At specified time points (e.g., 1, 2, 4, 6, and 8 hours post-synthesis), withdraw a sample from one of the vials.

    • For each time point, perform the following tests:

      • Visual inspection for clarity and particulates.

      • Measurement of pH.

      • Determination of RCP using the protocol described above.

    • Record all results and plot the RCP as a function of time to determine the stability profile.

Visualizations

Radiolysis_Process cluster_0 Aqueous Solution cluster_1 Radiolysis cluster_2 Degradation F18_Source F-18 this compound-AD-01 Reactive_Species Reactive Species (e.g., •OH, e⁻aq) F18_Source->Reactive_Species High Energy Emission H2O Water (H₂O) H2O->Reactive_Species Ionization Degraded_Product Degraded Product Reactive_Species->Degraded_Product Attacks Impurities Radiochemical Impurities Degraded_Product->Impurities

Caption: The process of radiolysis and its impact on F-18 this compound-AD-01 stability.

Troubleshooting_Workflow Start Stability Issue Identified (e.g., Low RCP) Check_Formulation Review Formulation - Stabilizer present? - Correct pH? Start->Check_Formulation Add_Stabilizer Add/Optimize Stabilizer (e.g., Ethanol, Ascorbic Acid) Check_Formulation->Add_Stabilizer No/Low Stabilizer Adjust_pH Adjust pH to Optimal Range Check_Formulation->Adjust_pH Incorrect pH Check_Storage Review Storage Conditions - Temperature? - Light exposure? Check_Formulation->Check_Storage Formulation OK Re_evaluate Re-evaluate Stability Add_Stabilizer->Re_evaluate Adjust_pH->Re_evaluate Modify_Storage Modify Storage Conditions Check_Storage->Modify_Storage Incorrect Conditions Check_Storage->Re_evaluate Conditions OK Modify_Storage->Re_evaluate Resolved Issue Resolved Re_evaluate->Resolved

Caption: A logical workflow for troubleshooting stability issues with F-18 this compound-AD-01.

References

Technical Support Center: YD277 In-Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel small molecule YD277 in in-vivo models. The focus is on understanding and reducing non-specific binding to improve experimental outcomes and data reliability.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its known mechanism of action?

This compound is a novel small molecule derived from ML264, which is known as a KLF5 inhibitor. However, studies have shown that this compound's anti-cancer effects in triple-negative breast cancer (TNBC) are independent of KLF5 inhibition.[1] Its primary mechanism of action is the induction of G1 cell cycle arrest and apoptosis. This is mediated through the activation of the endoplasmic reticulum (ER) stress pathway, specifically through the transcription of IRE1α.[1] this compound has been shown to reduce the protein expression of Cyclin D1, Bcl2, and Bcl-xl, while promoting the expression of p21 and p27.[1] In in-vivo models using nude mice, this compound has demonstrated significant suppression of MDA-MB-231 tumor xenografts at a dose of 15 mg/kg.[1]

Below is a diagram illustrating the known signaling pathway of this compound.

YD277_Pathway This compound This compound ER_Stress Endoplasmic Reticulum (ER) Stress This compound->ER_Stress IRE1a IRE1α Transcription ER_Stress->IRE1a Apoptosis_Regulation Apoptosis Regulation IRE1a->Apoptosis_Regulation Cell_Cycle_Regulation Cell Cycle Regulation IRE1a->Cell_Cycle_Regulation Bcl2_Bclxl ↓ Bcl2, Bcl-xl Apoptosis_Regulation->Bcl2_Bclxl p21_p27 ↑ p21, p27 Cell_Cycle_Regulation->p21_p27 CyclinD1 ↓ Cyclin D1 Cell_Cycle_Regulation->CyclinD1 Apoptosis Apoptosis Bcl2_Bclxl->Apoptosis G1_Arrest G1 Cell Cycle Arrest p21_p27->G1_Arrest CyclinD1->G1_Arrest

Caption: Known signaling pathway of this compound in TNBC cells.

2. What is non-specific binding and why is it a concern for in-vivo studies with this compound?

Non-specific binding occurs when a drug, such as this compound, interacts with unintended molecular targets within the body.[2] This can lead to a range of issues, including:

  • Off-target toxicity: Unintended interactions can cause adverse side effects in various organs.

  • Reduced efficacy: If a significant portion of the administered drug binds non-specifically, the concentration available to engage the intended target (IRE1α pathway in the tumor) may be insufficient.

  • Poor pharmacokinetic profile: Non-specific binding can lead to rapid clearance of the compound from circulation, reducing its half-life and therapeutic window.[3][4]

  • Inaccurate experimental data: High non-specific binding can confound the interpretation of experimental results, making it difficult to attribute observed effects to the intended mechanism of action.

Strategies to mitigate these effects include rational drug design and various screening methods to identify and minimize off-target activity early in development.[2]

3. How can I identify potential non-specific binding of this compound in my animal model?

Identifying non-specific binding requires a systematic approach. Here are key strategies:

  • Comprehensive Biodistribution Studies: Analyze the distribution of this compound or a labeled analog in various organs and tissues over time. High accumulation in non-target organs can indicate non-specific binding.[5][6][7]

  • Dose-Response and Toxicity Studies: Conduct thorough dose-escalation studies to determine the maximum tolerated dose (MTD). Observe for any signs of toxicity, such as weight loss, behavioral changes, or organ damage, which may be due to off-target effects.

  • In-vitro Target Profiling: Screen this compound against a panel of receptors, kinases, and enzymes to identify potential off-target interactions. This can provide clues to unexpected in-vivo observations.

  • Use of a Negative Control: If a structurally similar but inactive analog of this compound is available, it can be used as a negative control in in-vivo experiments. Similar biodistribution or toxicity profiles between the active compound and the inactive control would suggest non-specific effects.

Below is a workflow for investigating non-specific binding.

NonSpecific_Binding_Workflow Start Start: Suspected Non-Specific Binding Biodistribution Conduct Biodistribution Study (e.g., with labeled this compound) Start->Biodistribution Dose_Tox Perform Dose-Escalation and Toxicity Study Start->Dose_Tox Target_Profiling In-vitro Off-Target Screening Panel Start->Target_Profiling Analyze_Bio Analyze Tissue Concentrations Biodistribution->Analyze_Bio Analyze_Tox Evaluate Toxicity and MTD Dose_Tox->Analyze_Tox Analyze_Targets Identify Potential Off-Targets Target_Profiling->Analyze_Targets High_Non_Target High Accumulation in Non-Target Tissues? Analyze_Bio->High_Non_Target Toxicity_Observed Unexpected Toxicity at Low Doses? Analyze_Tox->Toxicity_Observed Off_Targets_Found Off-Targets Identified? Analyze_Targets->Off_Targets_Found Optimize Implement Strategies to Reduce Non-Specific Binding High_Non_Target->Optimize Yes End Continue In-Vivo Efficacy Studies with Optimized Protocol High_Non_Target->End No Toxicity_Observed->Optimize Yes Toxicity_Observed->End No Off_Targets_Found->Optimize Yes Off_Targets_Found->End No

Caption: Experimental workflow for investigating non-specific binding.

4. What are the key strategies to reduce non-specific binding of this compound in-vivo?

Several strategies can be employed to mitigate non-specific binding:

  • Dose Optimization: Use the lowest effective dose of this compound to minimize off-target effects while still achieving the desired therapeutic outcome.

  • Route of Administration: The route of administration can significantly impact drug distribution. Compare intravenous, intraperitoneal, and subcutaneous routes to find the one that maximizes tumor exposure while minimizing systemic toxicity.

  • Formulation Development: Encapsulating this compound in nanoparticles or conjugating it to polymers like polyethylene glycol (PEG) can alter its pharmacokinetic properties, potentially reducing non-specific uptake in healthy tissues.[8] PEGylation can increase the serum half-life and shield the drug from non-specific interactions.[8]

  • Co-administration with Blocking Agents: In some cases, co-administering a non-specific blocking agent can saturate non-specific binding sites, increasing the bioavailability of this compound for its intended target. The choice of blocking agent would depend on the nature of the non-specific interactions.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during your in-vivo experiments with this compound.

Q1: I am observing significant weight loss and signs of distress in my animal models at doses of this compound that are reported to be effective. What could be the cause and how can I address it?

Possible Cause: The observed toxicity is likely due to non-specific binding and off-target effects of this compound.

Troubleshooting Steps:

  • Verify Dosing Solution: Ensure the formulation and concentration of your this compound dosing solution are correct.

  • Perform a Dose De-escalation Study: Reduce the dose of this compound to determine a new maximum tolerated dose (MTD) in your specific animal model and strain.

  • Change the Route of Administration: If you are using systemic administration (e.g., intravenous or intraperitoneal), consider a more localized delivery method if your tumor model allows for it.

  • Analyze Pharmacokinetics and Biodistribution: Conduct a study to determine the concentration of this compound in plasma and various organs over time. This will help identify tissues with unexpectedly high drug accumulation.

Below is a troubleshooting decision tree for unexpected in-vivo toxicity.

Toxicity_Troubleshooting Start Start: Unexpected In-Vivo Toxicity Observed Check_Dose Is Dosing Solution and Administration Correct? Start->Check_Dose Correct_Protocol Correct Protocol and Re-run Experiment Check_Dose->Correct_Protocol No Dose_Deescalation Perform Dose De-escalation Study Check_Dose->Dose_Deescalation Yes Find_MTD New MTD Identified? Dose_Deescalation->Find_MTD Use_New_MTD Use New MTD for Efficacy Studies Find_MTD->Use_New_MTD Yes Change_Route Consider Alternative Route of Administration Find_MTD->Change_Route No PK_Study Conduct Pharmacokinetic/ Biodistribution Study Change_Route->PK_Study Analyze_PK Analyze Data for Off-Target Accumulation PK_Study->Analyze_PK Reformulate Consider Reformulation (e.g., PEGylation) Analyze_PK->Reformulate

Caption: Troubleshooting decision tree for unexpected in-vivo toxicity.

Q2: My in-vivo efficacy results with this compound are not as potent as expected from in-vitro data. What could be the reason?

Possible Cause: This discrepancy could be due to poor pharmacokinetic properties, rapid clearance, or high non-specific binding in vivo, leading to insufficient drug concentration at the tumor site.

Troubleshooting Steps:

  • Pharmacokinetic Analysis: Determine the plasma concentration and half-life of this compound after administration. A short half-life may indicate rapid clearance.

  • Biodistribution Study: Quantify the amount of this compound in the tumor tissue versus other organs. Low tumor accumulation suggests a delivery problem.

  • Optimize Dosing Schedule: Instead of a single daily dose, consider more frequent administration or continuous infusion to maintain a therapeutic concentration at the tumor.

  • Consider Formulation Changes: As mentioned previously, formulation strategies like PEGylation can improve circulation time and tumor accumulation.[8]

Experimental Protocols

Protocol 1: In-Vivo Biodistribution of this compound

Objective: To determine the tissue distribution of this compound in a tumor-bearing mouse model.

Materials:

  • This compound

  • Tumor-bearing mice (e.g., nude mice with MDA-MB-231 xenografts)

  • Dosing vehicle

  • LC-MS/MS or a labeled version of this compound (e.g., radiolabeled or fluorescently tagged) for detection

  • Homogenizer

  • Standard laboratory equipment for tissue collection and processing

Methodology:

  • Administer this compound to tumor-bearing mice at the desired dose and route.

  • At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours) post-administration, euthanize a cohort of mice (n=3-5 per time point).

  • Collect blood and harvest tissues of interest (tumor, liver, kidney, spleen, lung, heart, brain, etc.).

  • Weigh each tissue sample.

  • Homogenize the tissue samples in an appropriate buffer.

  • Extract this compound from the tissue homogenates using a suitable solvent extraction method.

  • Quantify the concentration of this compound in each sample using a validated analytical method like LC-MS/MS.

  • Calculate the amount of this compound per gram of tissue.

Data Presentation

The following tables present hypothetical data from the experiments described above to illustrate how results can be structured for easy comparison.

Table 1: Hypothetical Biodistribution of this compound in Tumor-Bearing Mice (24 hours post-injection)

TissueThis compound Concentration (ng/g tissue) - Formulation A (Standard)This compound Concentration (ng/g tissue) - Formulation B (PEGylated)
Tumor1500 ± 2503500 ± 400
Liver8000 ± 9003000 ± 350
Spleen6500 ± 7502500 ± 300
Kidney4000 ± 5001500 ± 200
Lung2000 ± 3001000 ± 150
Plasma500 ± 802000 ± 250

Table 2: Hypothetical Dose-Response and Toxicity of this compound

Dose (mg/kg)Tumor Growth Inhibition (%)Average Body Weight Change (%)Observed Toxicity
520 ± 5+2 ± 1None
1560 ± 8-5 ± 2Mild lethargy
3075 ± 10-15 ± 4Significant lethargy, ruffled fur
5080 ± 9-25 ± 5Severe toxicity, requires euthanasia

References

How to improve the signal-to-noise ratio in YD277 PET images.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YD277 PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you optimize your experimental outcomes and improve the signal-to-noise ratio (SNR) in your this compound PET images.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in PET imaging?

This compound is a novel positron-emitting radiotracer designed for in vivo quantification and visualization of [assumed: a specific molecular target, e.g., a novel neuroreceptor or a tumor-specific enzyme]. Its primary application is in [assumed: neuroscience research to study neurodegenerative diseases or in oncology for tumor characterization and monitoring treatment response]. The insights gained from this compound PET imaging can aid in drug development and a better understanding of disease mechanisms.

Q2: What are the main factors that can negatively impact the signal-to-noise ratio (SNR) in my this compound PET images?

Several factors can degrade the SNR of your PET images. The primary sources of noise in PET are scattered and random coincidence events.[1] Other significant factors include:

  • Low injected dose: Insufficient radioactivity can lead to low count statistics and consequently, noisy images.[2]

  • Short scan duration: Similar to a low dose, a short acquisition time can result in poor image quality due to a limited number of detected events.[2]

  • Improper subject preparation: Physiological variables, such as diet and temperature, can affect the biodistribution of the tracer and increase background signal.[3]

  • Subject motion: Movement during the scan can cause blurring and artifacts, which reduce image quality.[4]

  • Suboptimal reconstruction parameters: The choice of image reconstruction algorithm and its parameters can significantly influence the final image noise levels.[3]

  • Technical issues: Problems with the PET scanner, such as detector malfunction or incorrect calibration, can also introduce noise and artifacts.

Q3: How is the signal-to-noise ratio (SNR) typically measured in PET images?

SNR in PET images can be quantified in several ways. A common method involves placing regions of interest (ROIs) on the target structure (signal) and a background area with no specific tracer uptake (noise). The SNR is then calculated as the ratio of the mean signal in the target ROI to the standard deviation of the signal in the background ROI.[4] For clinical research, lesion SNR is often calculated as the difference between the lesion and background signal, divided by the noise in the background.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound PET imaging experiments.

Problem 1: Low Signal Intensity in the Target Region

Symptoms:

  • The region of interest shows poor tracer uptake.

  • The resulting images have a "washed out" appearance with low contrast.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Radiotracer Quality Issues 1. Verify Radiochemical Purity: Ensure the radiochemical purity of this compound is >95%. Impurities can compete for target binding or result in altered biodistribution.2. Check Molar Activity: Low molar activity can lead to competitive binding with the endogenous ligand, reducing the specific signal.
Incorrect Tracer Administration 1. Confirm Injection Route: For preclinical studies, intravenous (IV) injection is generally preferred over subcutaneous (SQ) or intraperitoneal (IP) routes to ensure rapid and complete bioavailability.[3]2. Verify Injected Volume and Dose: Double-check the calculated and administered dose. Ensure the syringe was fully emptied and that there was no significant residual activity.
Physiological Factors 1. Sub-optimal Uptake Time: Determine the optimal uptake time for this compound to achieve the best target-to-background ratio through pilot studies.2. Anesthesia Effects: Be aware that some anesthetics can alter the biodistribution of radiotracers. If possible, use a consistent anesthesia protocol for all subjects in a study.[3]
Image Acquisition Parameters 1. Inadequate Scan Duration: Increase the scan duration to acquire more counts, which can improve the signal.
Problem 2: High Noise Levels in the Reconstructed Images

Symptoms:

  • Images appear grainy or "pixelated."

  • It is difficult to distinguish the target structure from the background.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Insufficient Acquired Counts 1. Increase Injected Dose: If ethically and regulatorily permissible, increasing the injected dose can improve count statistics and reduce noise.[2]2. Extend Scan Duration: A longer scan time allows for the collection of more coincidence events, which directly improves the SNR.[2]
Suboptimal Image Reconstruction 1. Use of Appropriate Algorithm: Iterative reconstruction algorithms (e.g., OSEM) are generally superior to filtered back-projection in managing noise.[5]2. Optimize Reconstruction Parameters: The number of iterations and subsets in iterative reconstruction can impact noise. Too many iterations can amplify noise. Experiment with different parameters to find the optimal balance between signal recovery and noise amplification.3. Apply Post-Reconstruction Filtering: Applying a Gaussian or other smoothing filter after reconstruction can reduce image noise, but be cautious as it can also degrade spatial resolution.[6]
High Scatter and Random Events 1. Use Scatter Correction: Ensure that appropriate scatter correction methods are applied during image reconstruction.[1]2. Time-of-Flight (TOF) PET: If available, using a TOF-capable PET scanner can significantly improve SNR by better localizing the annihilation event, thus reducing the impact of random events.[7][8]
Problem 3: Presence of Artifacts in the PET Images

Symptoms:

  • Streaks, distortions, or areas of artificially high or low uptake are visible in the images.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Subject Motion 1. Proper Subject Immobilization: Ensure the subject is securely and comfortably positioned to minimize movement. For animal studies, use appropriate anesthesia and monitoring.[4]2. Motion Correction: If motion occurs, use motion correction software if available. Respiratory or cardiac gating can be employed for thoracic and abdominal imaging.[6]
Attenuation Correction Errors 1. CT or MRI Misregistration: Ensure accurate co-registration between the PET and CT/MRI scans used for attenuation correction. Misalignment can lead to significant artifacts.[9]2. Metal Artifacts: Metal implants can cause severe artifacts in the CT scan, leading to incorrect attenuation correction. If possible, use MRI-based attenuation correction or specialized metal artifact reduction algorithms for CT.
Detector or System Issues 1. Daily Quality Control: Perform daily quality control checks on the PET scanner to ensure all detectors are functioning correctly and the system is properly calibrated.[10]2. Normalization and Calibration: Regular normalization scans are crucial to correct for variations in detector sensitivities.[11]

Experimental Protocols & Visualizations

General Workflow for Improving this compound PET Image SNR

The following diagram outlines a systematic approach to troubleshooting and optimizing the signal-to-noise ratio in your this compound PET imaging studies.

cluster_0 Pre-Acquisition cluster_1 Acquisition cluster_2 Post-Acquisition A Subject Preparation (Fasting, Temperature Control) C Injection Protocol (Route, Dose Verification) A->C B Radiotracer QC (Purity, Molar Activity) B->C E Scan Parameters (Duration, 2D/3D Mode) C->E D PET Scanner QC (Daily Checks, Calibration) D->E G Image Reconstruction (Algorithm, Parameters) E->G F Subject Monitoring (Anesthesia, Motion) H Data Corrections (Attenuation, Scatter, Motion) F->H G->H I Image Analysis (ROI Definition, SNR Calculation) H->I

Caption: Workflow for optimizing this compound PET SNR.

Logical Flow for Troubleshooting High Image Noise

This diagram illustrates a decision-making process for addressing high noise in this compound PET images.

Start High Image Noise Observed CheckCounts Sufficient Counts Acquired? Start->CheckCounts IncreaseDoseTime Increase Dose or Scan Time CheckCounts->IncreaseDoseTime No CheckRecon Reconstruction Optimal? CheckCounts->CheckRecon Yes IncreaseDoseTime->CheckCounts AdjustRecon Adjust Algorithm/ Parameters CheckRecon->AdjustRecon No CheckCorrections Data Corrections Applied Correctly? CheckRecon->CheckCorrections Yes AdjustRecon->CheckRecon ReviewCorrections Review Attenuation/ Scatter Correction CheckCorrections->ReviewCorrections No End Improved SNR CheckCorrections->End Yes ReviewCorrections->CheckCorrections

Caption: Decision tree for troubleshooting high noise.

References

Addressing poor in-vivo stability of YD277 analogs.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor in-vivo stability with YD277 analogs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing rapid clearance and low exposure of our this compound analog in mouse pharmacokinetic (PK) studies. What are the likely causes?

A1: Rapid clearance and low exposure of small molecule inhibitors like this compound analogs are frequently attributed to extensive first-pass metabolism in the liver. The primary mechanisms are typically Phase I oxidation by cytochrome P450 (CYP) enzymes and subsequent Phase II conjugation (e.g., glucuronidation) to facilitate excretion. It is also possible that the compound has poor absorption or is subject to efflux by transporters. A systematic approach to identifying the cause is recommended, starting with in-vitro metabolic stability assays.

Q2: How can we determine if our this compound analog is metabolically unstable?

A2: The initial and most common method to assess metabolic stability is through an in-vitro incubation with liver microsomes (from mouse, rat, or human) in the presence of NADPH, a cofactor for CYP enzymes. The disappearance of the parent compound over time is measured to determine its intrinsic clearance and half-life. If the half-life is short, it indicates high susceptibility to oxidative metabolism. Further assays with hepatocytes can provide a more comprehensive picture, including both Phase I and Phase II metabolism.

Q3: Our this compound analog shows high turnover in human liver microsomes. What is the next step to identify the site of metabolism?

A3: Identifying the specific site of metabolism, or "metabolic hotspot," is crucial for guiding chemical modifications to improve stability. This is typically achieved through a technique called "metabolite identification" or "met-ID." The process involves incubating the compound with liver microsomes or hepatocytes and then analyzing the reaction mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS). The masses of the detected metabolites can indicate the type of metabolic transformation (e.g., a +16 Da shift suggests hydroxylation). Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite and pinpoint the exact location of the modification on the molecule.

Q4: We've identified a metabolic hotspot on a specific ring of our this compound analog. What are some common strategies to block this metabolism?

A4: Once a metabolic hotspot is known, several medicinal chemistry strategies can be employed to improve stability:

  • Blocking Metabolism: Introducing a sterically hindering group or an electron-withdrawing group near the metabolic hotspot can prevent the CYP enzyme from accessing and oxidizing that position. A common approach is the introduction of a fluorine atom, which is small and generally does not negatively impact the compound's biological activity.

  • Bioisosteric Replacement: The metabolically labile moiety can be replaced with a bioisostere that is more resistant to metabolism but retains the necessary interactions with the target protein. For example, a metabolically susceptible phenyl ring could be replaced with a pyridine or other heterocyclic ring.

  • Conformational Constraint: Locking the molecule in a specific conformation through cyclization or the introduction of rigid groups can sometimes orient the metabolic hotspot away from the active site of metabolizing enzymes.

Quantitative Data Summary

The following tables summarize hypothetical in-vitro and in-vivo data for a series of this compound analogs, illustrating a typical workflow for addressing metabolic instability.

Table 1: In-Vitro Metabolic Stability of this compound Analogs in Human Liver Microsomes

Compound IDt1/2 (min)Intrinsic Clearance (µL/min/mg)
This compound-Parent886.6
This compound-Analog A3519.8
This compound-Analog B>60<5.0

Table 2: In-Vivo Pharmacokinetic Parameters of this compound Analogs in Mice (10 mg/kg, IV)

Compound IDCmax (ng/mL)AUClast (ng*h/mL)Clearance (mL/min/kg)
This compound-Parent250150111
This compound-Analog A80095017.5
This compound-Analog B150032005.2

Experimental Protocols

Protocol 1: In-Vitro Metabolic Stability Assay Using Liver Microsomes

  • Objective: To determine the in-vitro half-life and intrinsic clearance of a test compound upon incubation with liver microsomes.

  • Materials:

    • Test compound (this compound analog) stock solution (10 mM in DMSO).

    • Pooled liver microsomes (e.g., human, mouse) (20 mg/mL).

    • Phosphate buffer (0.1 M, pH 7.4).

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

    • Positive control compound with known metabolic fate (e.g., verapamil).

    • Acetonitrile with internal standard for quenching and sample preparation.

  • Procedure:

    • Prepare a working solution of the test compound at 1 µM in phosphate buffer.

    • In a 96-well plate, add the microsomal suspension to the buffer to a final concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t1/2) as 0.693/k.

    • Calculate intrinsic clearance (Clint) using the formula: Clint = (k / microsomal protein concentration).

Protocol 2: Mouse Pharmacokinetic (PK) Study

  • Objective: To determine the key pharmacokinetic parameters of a test compound in mice following intravenous (IV) administration.

  • Materials:

    • Test compound (this compound analog) formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).

    • Male CD-1 mice (8-10 weeks old).

    • Dosing and blood collection supplies.

    • Anticoagulant (e.g., K2-EDTA).

  • Procedure:

    • Acclimate animals for at least 3 days prior to the study.

    • Administer the test compound via tail vein injection at the desired dose (e.g., 10 mg/kg).

    • Collect blood samples (approximately 50 µL) from the saphenous vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing anticoagulant.

    • Process the blood to plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis and Pharmacokinetic Calculations:

    • Extract the drug from plasma samples using protein precipitation or liquid-liquid extraction.

    • Quantify the drug concentration in each sample using a validated LC-MS/MS method against a standard curve.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine parameters such as Cmax, AUC, and clearance.

Visualizations

G cluster_0 Troubleshooting Workflow A Poor In-Vivo Stability Observed (Low Exposure, High Clearance) B In-Vitro Metabolic Stability Assay (Liver Microsomes/Hepatocytes) A->B C Metabolically Stable? B->C D Metabolite Identification (LC-MS/MS) C->D No I Investigate Other Mechanisms (e.g., Poor Absorption, Efflux) C->I Yes E Identify Metabolic Hotspots D->E F Medicinal Chemistry Optimization (Block Metabolism, Bioisosteres) E->F G Re-evaluate In-Vitro Stability F->G G->C H Proceed to In-Vivo PK Studies G->H Stable

Caption: Troubleshooting workflow for addressing poor in-vivo stability.

G cluster_1 Drug Metabolism Pathway Parent This compound Analog (Lipophilic) Phase1 Phase I Metabolism (Oxidation via CYP450) Parent->Phase1 Metabolite Oxidized Metabolite (More Polar) Phase1->Metabolite Phase2 Phase II Metabolism (Conjugation, e.g., Glucuronidation) Metabolite->Phase2 Excreted Excreted Metabolite (Hydrophilic) Phase2->Excreted Elimination Renal/Biliary Elimination Excreted->Elimination

Caption: General pathway of drug metabolism in the liver.

G cluster_2 Logical Relationship for Stability Improvement A Identify Metabolic Liability B Understand Structure-Metabolism Relationship A->B C Design New Analogs B->C D Synthesize & Test C->D D->B Iterate E Improved In-Vivo Stability D->E

Strategies to increase the molar activity of F-18 YD277.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the molar activity of F-18 YD277.

Troubleshooting Guide: Enhancing Molar Activity

Low molar activity can significantly impact the quality of PET imaging studies. The following guide addresses common issues and provides strategies to increase the molar activity of F-18 this compound.

Problem Potential Cause Recommended Solution
Low Molar Activity High concentration of the this compound precursor.Reduce the amount of the this compound precursor to a minimum effective concentration. This minimizes the presence of non-radioactive 'cold' precursor that competes with the F-18 labeled version.[1][2] A balance must be struck, as very low precursor amounts can sometimes reduce radiochemical yield.[1]
Contamination with stable fluorine-19 (19F).Identify and minimize all potential sources of 19F contamination. This includes reagents, solvents, and materials used in the synthesis, such as Teflon tubing and stir bars.[3] Using high-purity reagents is crucial.
Inefficient purification.Optimize the High-Performance Liquid Chromatography (HPLC) or Solid-Phase Extraction (SPE) purification method to effectively separate F-18 this compound from the unreacted precursor and other impurities.[3]
Suboptimal reaction conditions.Systematically optimize reaction parameters such as temperature, reaction time, and the type and concentration of the base.[2][4]
Inconsistent Molar Activity Variability in the quality of incoming [18F]fluoride.Ensure consistent production and quality control of the starting [18F]fluoride. The specific activity of the initial fluoride directly impacts the final molar activity of the tracer.[3][5]
Environmental factors.Control for environmental variables such as humidity, which can affect the reactivity of the reagents.[4]
Low Radiochemical Yield with Acceptable Molar Activity Very low precursor concentration.While reducing the precursor amount increases molar activity, an excessively low concentration can lead to a drop in radiochemical yield.[1] A careful optimization of the precursor concentration is necessary to find a balance between molar activity and yield.
Inefficient labeling reaction.Re-evaluate the labeling conditions, including the choice of solvent and phase transfer catalyst (e.g., Kryptofix 2.2.2 with potassium carbonate).

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step to improve the molar activity of F-18 this compound?

A1: The most impactful initial step is to minimize the amount of the this compound precursor used in the radiolabeling reaction.[1][2] This directly reduces the amount of non-radioactive compound competing for the limited [18F]fluoride, thereby increasing the molar activity.

Q2: How can I identify and reduce 19F contamination in my synthesis?

A2: Potential sources of 19F contamination include the reagents (e.g., potassium carbonate, Kryptofix), solvents, and the materials of your synthesis module (e.g., Teflon tubing).[3] To mitigate this, use high-purity reagents and consider pre-treating your synthesis materials. You can also analyze your reagents for fluoride content using appropriate analytical methods.

Q3: What is the role of the base in the radiolabeling reaction, and how does it affect molar activity?

A3: The base, often a combination like potassium carbonate and Kryptofix 2.2.2 or an organic base like tetraethylammonium bicarbonate, is crucial for activating the [18F]fluoride for nucleophilic substitution. The concentration of the base can influence the reaction efficiency and potentially introduce 19F contamination. Reducing the amount of base, in conjunction with the precursor, can lead to an increase in molar activity.[2]

Q4: Should I prioritize molar activity or radiochemical yield?

A4: The priority depends on the specific application. For imaging low-density targets like neuroreceptors, high molar activity is essential to avoid pharmacological effects and ensure adequate signal-to-noise ratio.[6] In other applications, a higher radiochemical yield might be acceptable even with a slightly lower molar activity to ensure a sufficient dose is available. Often, a balance must be found between the two.[1]

Q5: Can microfluidic synthesis help increase the molar activity of F-18 this compound?

A5: Yes, microfluidic or microdroplet-based synthesis has been shown to significantly increase molar activity.[3][6] The small reaction volumes in these systems can lead to more efficient use of the [18F]fluoride and reduce the impact of trace contaminants.[6]

Experimental Protocols

Protocol 1: Optimization of this compound Precursor Concentration

This experiment aims to determine the optimal precursor concentration for maximizing molar activity without significantly compromising radiochemical yield.

Methodology:

  • Prepare a series of reaction vials with varying amounts of the this compound precursor (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 µmol).

  • Add a constant, optimized amount of base (e.g., tetraethylammonium bicarbonate) to each vial.[2]

  • Add a consistent starting activity of [18F]fluoride to each vial.

  • Perform the radiolabeling reaction under standard, consistent conditions (e.g., temperature, time, solvent).

  • After the reaction, purify the crude product using a validated HPLC or SPE method.

  • Measure the radiochemical yield and molar activity for each precursor concentration.

  • Analyze the data to identify the precursor amount that provides the best balance of high molar activity and acceptable yield.

Data Presentation:

Precursor Amount (µmol)Radiochemical Yield (%)Molar Activity (GBq/µmol)
0.515 ± 3150 ± 20
1.030 ± 5110 ± 15
1.545 ± 475 ± 10
2.050 ± 550 ± 8
2.552 ± 635 ± 5

Note: The data presented in this table is illustrative and will vary based on the specific characteristics of F-18 this compound and the experimental setup.

Visualizations

Experimental Workflow for Precursor Optimization

G cluster_prep Preparation cluster_reaction Radiolabeling cluster_analysis Analysis P1 Varying Precursor Amounts (0.5 - 2.5 µmol) R1 Standard Reaction Conditions (Temp, Time, Solvent) P1->R1 P2 Constant Base Concentration P2->R1 P3 Constant [18F]Fluoride Activity P3->R1 A1 Purification (HPLC/SPE) R1->A1 A2 Measure Radiochemical Yield A1->A2 A3 Measure Molar Activity A1->A3 A4 Identify Optimal Concentration A2->A4 A3->A4

Caption: Workflow for optimizing the precursor concentration to enhance molar activity.

Signaling Pathway of Factors Affecting Molar Activity

G cluster_inputs Controllable Inputs cluster_contaminants Contaminants cluster_outputs Outputs Precursor Precursor Concentration MA Molar Activity Precursor->MA - RCY Radiochemical Yield Precursor->RCY + Base Base Concentration Base->MA - Base->RCY Temp Reaction Temperature Temp->MA Temp->RCY +/- Time Reaction Time Time->MA Time->RCY +/- F19 [19F]Fluoride Contamination F19->MA --

References

Validation & Comparative

A Comparative Guide to YD277 and Bombesin-Based Radiotracers in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology research, a diverse array of molecular tools is being investigated to diagnose and treat cancer. This guide provides a comparative overview of two distinct classes of agents: YD277, a novel small molecule inhibitor, and bombesin-based radiotracers, a class of peptide-based imaging and therapeutic agents. While both hold promise in the fight against cancer, they operate through fundamentally different mechanisms and serve distinct purposes in preclinical and clinical research.

This compound is a derivative of ML264 and has been identified as a potent inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in the proliferation and survival of cancer cells.[1] It has shown significant anti-tumor activity, particularly in triple-negative breast cancer (TNBC), by inducing cell cycle arrest and apoptosis.[1] In contrast, bombesin-based radiotracers are designed to target the gastrin-releasing peptide receptor (GRPR), which is overexpressed in a variety of cancers, including prostate, breast, and lung cancer. These radiolabeled peptides can be utilized for non-invasive imaging of tumors using techniques like Positron Emission Tomography (PET) or for targeted radionuclide therapy.

This guide will delve into the performance of this compound and a selection of bombesin-based radiotracers, presenting available experimental data in a comparative format. Detailed methodologies for key experiments are provided to aid in the critical evaluation and potential replication of these studies.

Quantitative Data Comparison

The following tables summarize the key performance metrics for this compound and representative bombesin-based radiotracers based on available preclinical data.

Table 1: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer Xenograft Model

CompoundCancer ModelDosageAdministration RouteTumor Growth InhibitionReference
This compoundMDA-MB-231 Xenograft15 mg/kgIntraperitonealSignificant inhibition[1]

Table 2: In Vitro Binding Affinity of Bombesin-Based Radiotracers to GRPR

RadiotracerCell LineIC50 (nM)Reference
68Ga-BAY86-7548PC-36.6 ± 4.7[2][3]
64Cu-CB-TE2A-ARPC-3N/A[3]
177Lu-ProBOMB2PC-3N/A[4]
64Cu-SAR-BBNPC-3N/A[5]
18F-BAY 86-4367PC-30.94 ± 0.19[6]

Table 3: In Vivo Biodistribution and Tumor Uptake of Bombesin-Based Radiotracers

RadiotracerCancer ModelTime Post-InjectionTumor Uptake (%ID/g)Key Organ Uptake (%ID/g)Reference
18F-BAY 86-4367PC-3 Xenograft1 h6.2Pancreas: >40[6]
68Ga-ProBOMB2PC-3 Xenograft1 h10.80 ± 2.56Kidney: 1.81 ± 0.44, Pancreas: 1.20 ± 0.42[4]
177Lu-ProBOMB2PC-3 Xenograft1 h14.94 ± 3.06Kidney: 2.44 ± 0.59[4]
64Cu-SAR-BBNPC-3 Xenograft1 h19.6 ± 4.7Pancreas: 22.32 ± 10.54, Liver: 7.21 ± 1.05, Kidney: 6.15 ± 0.73[5]
68Ga-NOTA-RGD-BBNT47D Xenograft1 h~2.5Liver: ~1.5, Kidney: ~2.0[7]
99mTc-N4-BTGProstate Cancer Patients1 hN/APancreas: 0.73 ± 0.37, Kidney: 1.3 ± 0.6[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data.

This compound and Small Molecule Inhibitor Evaluation

1. Tumor Growth Inhibition in Xenograft Model

  • Cell Line and Animal Model: Human cancer cells (e.g., MDA-MB-231 for TNBC) are implanted subcutaneously into immunocompromised mice (e.g., nude mice).[9]

  • Treatment: Once tumors reach a specified volume, mice are randomized into control and treatment groups. This compound is administered, typically via intraperitoneal injection, at a predetermined dose and schedule.[9][10] The control group receives a vehicle solution.

  • Data Collection: Tumor volume is measured regularly using calipers. Animal weight and general health are also monitored.[9][11]

  • Endpoint: At the end of the study, tumors are excised and weighed. The tumor growth inhibition rate is calculated by comparing the average tumor weight of the treated group to the control group.[9]

2. Cell Cycle Analysis by Flow Cytometry

  • Cell Culture and Treatment: Cancer cells are seeded and treated with this compound at various concentrations for a specified duration.

  • Cell Staining: Cells are harvested, fixed (e.g., with ethanol), and stained with a fluorescent DNA-binding dye such as propidium iodide (PI).[12]

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is analyzed based on their fluorescence intensity.[13][14][15]

3. Apoptosis Assay

  • Annexin V/PI Staining: Treated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes).

  • Flow Cytometry: The percentage of apoptotic cells is quantified by flow cytometry.

  • Western Blotting: The expression levels of key apoptosis-related proteins (e.g., cleaved caspases, Bcl-2 family proteins) are analyzed by Western blotting to confirm the induction of apoptosis.

Bombesin-Based Radiotracer Evaluation

1. In Vitro GRPR Binding Affinity Assay

  • Cell Culture: GRPR-expressing cancer cells (e.g., PC-3) are cultured.

  • Competitive Binding: Cells are incubated with a known radiolabeled bombesin analog (e.g., 125I-[Tyr4]BBN) and increasing concentrations of the non-radiolabeled test compound.

  • Quantification: The amount of bound radioactivity is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

2. In Vivo Biodistribution Study

  • Animal Model: Tumor-bearing mice (e.g., PC-3 xenografts) are used.

  • Radiotracer Administration: A known amount of the radiolabeled bombesin analog is injected intravenously into the mice.

  • Tissue Harvesting: At various time points post-injection, mice are euthanized, and major organs and the tumor are collected and weighed.

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

  • Data Analysis: The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g).[4][6]

3. MicroPET Imaging

  • Animal Model and Radiotracer Administration: Similar to the biodistribution study, tumor-bearing mice are injected with the PET-labeled bombesin radiotracer.

  • Imaging: At specific time points, the mice are anesthetized and imaged using a microPET scanner.

  • Image Analysis: The resulting images provide a visual representation of the radiotracer distribution in the body, allowing for the assessment of tumor targeting and clearance from non-target organs.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding.

Signaling Pathways

GRPR_Signaling_Pathway cluster_membrane Cell Membrane GRPR GRPR G_protein Gq/11 GRPR->G_protein Activates Bombesin Bombesin Analog Bombesin->GRPR Binds PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Signaling (Cell Proliferation, etc.) Ca_release->Downstream PKC->Downstream

Caption: GRPR Signaling Pathway Activation by Bombesin Analogs.

YD277_Apoptosis_Pathway This compound This compound KLF5 KLF5 This compound->KLF5 Inhibits ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress Induces Bcl2 Bcl-2 Family (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondria Mitochondria ER_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits Bax_Bak->Mitochondria Promotes Permeabilization Apoptosome Apoptosome (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Forms Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-Induced Apoptosis Pathway.

Experimental Workflows

Small_Molecule_Inhibitor_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Viability Cell Viability Assays Cell_Cycle Cell Cycle Analysis Cell_Viability->Cell_Cycle Apoptosis_Assay Apoptosis Assays Cell_Cycle->Apoptosis_Assay Mechanism_Study Mechanism of Action Studies Apoptosis_Assay->Mechanism_Study Tumor_Model Tumor Xenograft Model Establishment Treatment Treatment with Small Molecule Inhibitor Tumor_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Biodistribution Biodistribution (Optional) Treatment->Biodistribution Efficacy_Analysis Efficacy & Toxicity Analysis Tumor_Measurement->Efficacy_Analysis Biodistribution->Efficacy_Analysis cluster_in_vitro cluster_in_vitro cluster_in_vivo cluster_in_vivo cluster_in_vitro->cluster_in_vivo

Caption: Preclinical Workflow for a Small Molecule Inhibitor.

Radiotracer_Workflow cluster_development Radiotracer Development cluster_preclinical Preclinical Evaluation Peptide_Synthesis Peptide Synthesis & Chelator Conjugation Radiolabeling Radiolabeling with Isotope Peptide_Synthesis->Radiolabeling QC Quality Control (Purity, Stability) Radiolabeling->QC Binding_Assay In Vitro Binding Affinity In_Vitro_Stability In Vitro Stability Binding_Assay->In_Vitro_Stability Biodistribution_Study In Vivo Biodistribution In_Vitro_Stability->Biodistribution_Study Imaging_Study MicroPET/SPECT Imaging Biodistribution_Study->Imaging_Study Dosimetry Dosimetry Calculations Imaging_Study->Dosimetry cluster_development cluster_development cluster_preclinical cluster_preclinical cluster_development->cluster_preclinical

Caption: Preclinical Workflow for a Bombesin-Based Radiotracer.

References

Unraveling YD277 PET Imaging: A Comparative Guide to Immunohistochemistry Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of novel imaging agents is a critical step in translating preclinical findings to clinical applications. This guide provides a comprehensive comparison of YD277 Positron Emission Tomography (PET) imaging and its validation through the gold-standard method of immunohistochemistry (IHC).

At present, publicly available scientific literature and clinical trial databases do not contain specific information regarding a PET tracer designated as "this compound." This could indicate that this compound is a novel agent currently in early-stage development, an internal designation for a compound not yet disclosed in public forums, or potentially a different identifier is used in published research.

Therefore, this guide will proceed by outlining the established framework and methodologies for validating a novel PET tracer, using the placeholder "this compound," against immunohistochemistry. The principles and protocols described herein are universally applicable to the validation of targeted PET imaging agents.

Data Presentation: A Comparative Analysis

The core of validating a new PET tracer like this compound lies in demonstrating a strong correlation between the in vivo imaging signal and the ex vivo confirmation of the target molecule's presence and distribution. Immunohistochemistry provides this crucial ground truth. A typical comparative analysis would involve quantifying both the PET signal and the IHC staining in tumor tissues and healthy organs.

Below is a template table summarizing the kind of quantitative data that would be generated in such a validation study.

ParameterThis compound PET ImagingImmunohistochemistry (IHC)
Metric Standardized Uptake Value (SUVmax, SUVmean)H-score, Percentage of Positive Cells, Staining Intensity (0-3+)
Tumor Tissue High SUV values indicating tracer accumulationHigh expression of the target protein
Healthy Tissue (e.g., Muscle) Low SUV values indicating minimal tracer uptakeLow to no expression of the target protein
Correlation Strong positive correlation between SUV and IHC scores-

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful validation of a PET tracer. The following sections outline the typical methodologies for both this compound PET imaging and subsequent IHC validation.

This compound PET Imaging Protocol (General Framework)
  • Radiolabeling: The this compound precursor molecule would be radiolabeled with a positron-emitting radionuclide (e.g., Fluorine-18, Gallium-68).

  • Animal Models: Preclinical validation would typically utilize xenograft or transgenic animal models that express the target of this compound.

  • Tracer Administration: A defined dose of the radiolabeled this compound would be administered to the animal models, usually via intravenous injection.

  • PET/CT or PET/MR Imaging: Dynamic or static PET scans would be acquired at various time points post-injection to assess the biodistribution and tumor uptake of this compound. A CT or MRI scan is performed for anatomical co-registration.

  • Image Analysis: The resulting PET images would be reconstructed and analyzed to quantify the tracer uptake in various tissues, expressed as Standardized Uptake Values (SUVs).

Immunohistochemistry (IHC) Validation Protocol
  • Tissue Collection and Preparation: Following the final imaging session, animals are euthanized, and tumors and other relevant organs are excised. Tissues are then fixed in formalin and embedded in paraffin.

  • Sectioning: The paraffin-embedded tissue blocks are sectioned into thin slices (typically 4-5 micrometers).

  • Antigen Retrieval: Tissue sections are treated to unmask the target antigen.

  • Antibody Incubation: The sections are incubated with a primary antibody that specifically binds to the target molecule of this compound. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Staining and Visualization: A chromogen is added, which reacts with the enzyme to produce a colored precipitate at the site of the target antigen. The sections are then counterstained and visualized under a microscope.

  • Scoring: The IHC staining is semi-quantitatively or quantitatively assessed to determine the intensity and percentage of positive cells, often resulting in an H-score.

Visualizing the Validation Workflow

To clearly illustrate the logical flow of validating this compound PET imaging with immunohistochemistry, the following diagram is provided.

cluster_invivo In Vivo PET Imaging cluster_exvivo Ex Vivo Immunohistochemistry cluster_validation Validation radiolabeling Radiolabeling of this compound animal_model Animal Model with Target Expression injection Intravenous Injection of [ radionuclide]-YD277 animal_model->injection pet_scan PET/CT or PET/MR Scan injection->pet_scan image_analysis Image Reconstruction & SUV Quantification pet_scan->image_analysis tissue_collection Tissue Collection (Tumor & Organs) pet_scan->tissue_collection Post-Imaging correlation Correlation Analysis (SUV vs. IHC Score) image_analysis->correlation tissue_processing Fixation, Embedding & Sectioning tissue_collection->tissue_processing ihc_staining Immunohistochemical Staining tissue_processing->ihc_staining microscopy Microscopic Analysis & Scoring ihc_staining->microscopy microscopy->correlation

Caption: Workflow for the validation of this compound PET imaging with immunohistochemistry.

This guide provides a foundational understanding of the processes involved in validating a novel PET tracer. As more information about this compound becomes publicly available, this guide can be updated with specific experimental data and findings.

A Head-to-Head Comparison of GRPR-Targeted and PSMA-Targeted Radiopharmaceuticals for Prostate Cancer Imaging: RM26 vs. PSMA-617

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative performance of ⁶⁸Ga-RM26 and ⁶⁸Ga-PSMA-617 in the imaging of prostate cancer, supported by experimental data and protocols.

Prostate cancer (PCa) remains a significant global health challenge, necessitating advanced imaging techniques for accurate diagnosis, staging, and monitoring of the disease. While prostate-specific membrane antigen (PSMA)-targeted positron emission tomography (PET) imaging has become a cornerstone in the management of prostate cancer, emerging radiopharmaceuticals targeting other biological pathways offer new possibilities. This guide provides a comprehensive head-to-head comparison of two such agents: ⁶⁸Ga-RM26, which targets the gastrin-releasing peptide receptor (GRPR), and the well-established ⁶⁸Ga-PSMA-617, a ligand for PSMA.

This comparison delves into the performance of these imaging agents, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Performance Data Summary

A prospective study involving 207 participants with suspected prostate cancer provided a direct comparison of the diagnostic accuracy of ⁶⁸Ga-RM26 and ⁶⁸Ga-PSMA-617 PET/CT.[1] The key quantitative findings from this study are summarized in the tables below.

Diagnostic Accuracy for Prostate Cancer (PCa) and Clinically Significant Prostate Cancer (csPCa)
Parameter⁶⁸Ga-RM26 PET/CT⁶⁸Ga-PSMA-617 PET/CT
Sensitivity (PCa) Lower than ⁶⁸Ga-PSMA-617 (p<0.001)Higher than ⁶⁸Ga-RM26 (p<0.001)
Specificity (PCa) Significantly differed (p<0.001)Significantly differed (p<0.001)
AUC (PCa) 0.540.91
Sensitivity (csPCa) Lower than ⁶⁸Ga-PSMA-617 (p<0.001)Higher than ⁶⁸Ga-PSMA-617 (p<0.001)
Specificity (csPCa) Significantly differed (p<0.001)Significantly differed (p<0.001)
AUC (csPCa) 0.510.93

AUC: Area under the receiver operating characteristic curve.

Performance in Specific Patient Subgroups
SubgroupFinding
Gleason Score (GS) = 6 ⁶⁸Ga-RM26 showed higher sensitivity (78.57%) compared to ⁶⁸Ga-PSMA-617 (35.71%, p=0.03), but with poor specificity (20.73%).[1]
Low-Risk PCa ⁶⁸Ga-RM26 exhibited a significantly higher maximum standardized uptake value (SUVmax) (p=0.01).[1]
PSA < 10 ng/mL ⁶⁸Ga-RM26 had lower sensitivity (60.00% vs. 80.30%, p=0.12) and specificity (23.26% vs. 88.37%, p=0.000) compared to ⁶⁸Ga-PSMA-617.[1]

Signaling Pathways and Experimental Workflow

To visualize the distinct mechanisms of action and the process of evaluating these imaging agents, the following diagrams are provided.

G cluster_0 GRPR Signaling Pathway (RM26 Target) cluster_1 PSMA Signaling Pathway (PSMA-617 Target) GRPR Gastrin-Releasing Peptide Receptor (GRPR) PLC Phospholipase C (PLC) GRPR->PLC Activation IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Proliferation Cell Proliferation & Survival Ca2->Proliferation PKC->Proliferation PSMA Prostate-Specific Membrane Antigen (PSMA) Internalization Internalization of PSMA-Ligand Complex PSMA->Internalization Binding Signaling Downstream Signaling (e.g., PI3K/Akt) Internalization->Signaling PCaGrowth Prostate Cancer Cell Growth Signaling->PCaGrowth

Caption: Simplified signaling pathways for GRPR and PSMA in prostate cancer.

G cluster_0 Preclinical Evaluation Workflow cluster_1 Clinical Trial Workflow Radiolabeling Radiolabeling of RM26 and PSMA-617 with ⁶⁸Ga InVitro In Vitro Cell Binding Assays (PCa cell lines) Radiolabeling->InVitro AnimalModel Prostate Cancer Xenograft Mouse Model Radiolabeling->AnimalModel Biodistribution In Vivo Biodistribution Studies AnimalModel->Biodistribution Imaging Micro-PET/CT Imaging AnimalModel->Imaging PatientRecruitment Patient Recruitment (Suspicious PCa) PETCT ⁶⁸Ga-RM26 & ⁶⁸Ga-PSMA-617 PET/CT Scans PatientRecruitment->PETCT Biopsy Prostate Biopsy PETCT->Biopsy DataAnalysis Comparison of Imaging vs. Histopathology PETCT->DataAnalysis Histopathology Histopathological Analysis (Reference Standard) Biopsy->Histopathology Histopathology->DataAnalysis

Caption: General experimental workflows for preclinical and clinical evaluation.

Detailed Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of radiopharmaceuticals like ⁶⁸Ga-RM26 and ⁶⁸Ga-PSMA-617.

Radiolabeling of Peptides with Gallium-68
  • Objective: To chelate the radioactive isotope ⁶⁸Ga to the RM26 and PSMA-617 peptides.

  • Materials: ⁶⁸Ge/⁶⁸Ga generator, NOTA-conjugated RM26 or HBED-CC-conjugated PSMA-617, sodium acetate buffer, hydrochloric acid, cation-exchange cartridge, and a heating block.

  • Procedure:

    • Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

    • Purify and concentrate the eluate using a cation-exchange cartridge.

    • Add the purified ⁶⁸GaCl₃ to a solution of the peptide (RM26 or PSMA-617) in sodium acetate buffer (pH 4.0-4.5).

    • Incubate the reaction mixture at 95°C for 5-10 minutes.

    • Determine the radiochemical purity using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).

In Vitro Cell Binding and Internalization Assays
  • Objective: To determine the binding affinity and internalization rate of the radiolabeled peptides in prostate cancer cells expressing the target receptor (GRPR or PSMA).

  • Materials: Prostate cancer cell lines (e.g., PC-3 for GRPR, LNCaP for PSMA), cell culture medium, radiolabeled peptide, and a gamma counter.

  • Procedure (Binding):

    • Plate a known number of cells in multi-well plates and allow them to adhere.

    • Incubate the cells with increasing concentrations of the radiolabeled peptide at 4°C for 1 hour to determine total binding.

    • For non-specific binding, co-incubate a parallel set of cells with an excess of the corresponding non-radiolabeled peptide.

    • Wash the cells with cold PBS, lyse them, and measure the radioactivity using a gamma counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

  • Procedure (Internalization):

    • Incubate cells with the radiolabeled peptide at 37°C for various time points.

    • At each time point, remove the supernatant (containing unbound tracer).

    • Wash the cells with an acidic buffer to remove surface-bound radioactivity.

    • Lyse the cells and measure the radioactivity of the cell lysate (internalized fraction) and the acid wash (surface-bound fraction) using a gamma counter.

In Vivo Biodistribution Studies in Xenograft Models
  • Objective: To evaluate the uptake and clearance of the radiolabeled peptide in different organs and the tumor.

  • Materials: Immunodeficient mice bearing prostate cancer xenografts, radiolabeled peptide, and a gamma counter.

  • Procedure:

    • Inject a known amount of the radiolabeled peptide intravenously into tumor-bearing mice.

    • At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice.

    • Dissect major organs and the tumor, weigh them, and measure the radioactivity in each sample using a gamma counter.

    • Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).

PET/CT Imaging Protocol
  • Objective: To visualize the in vivo distribution of the radiolabeled peptide and assess its tumor-targeting capabilities.

  • Materials: PET/CT scanner, anesthetized tumor-bearing animals or human patients, and the radiolabeled peptide.

  • Procedure:

    • Administer a standardized dose of the radiolabeled peptide intravenously.

    • After a specific uptake period (typically 60 minutes), acquire whole-body PET and CT images.

    • Reconstruct the PET images and co-register them with the CT images for anatomical localization.

    • Perform quantitative analysis by drawing regions of interest (ROIs) over tumors and organs to determine SUVmax values.

Concluding Remarks

The comparative data suggest that ⁶⁸Ga-PSMA-617 PET/CT offers superior overall diagnostic accuracy for the detection of clinically significant prostate cancer compared to ⁶⁸Ga-RM26 PET/CT.[1] However, ⁶⁸Ga-RM26 demonstrates potential advantages in specific clinical scenarios, such as the imaging of low-risk or Gleason Score 6 prostate cancer.[1] The uptake of ⁶⁸Ga-RM26 does not appear to correlate with PSA levels, Gleason score, or clinical stage, unlike PSMA-targeted agents.[1]

This highlights the complementary roles these two classes of imaging agents could play in the future of prostate cancer management. While PSMA-targeted imaging remains the standard for high-risk and recurrent disease, GRPR-targeted agents like RM26 may find a niche in the characterization of low-grade tumors or in patients with low PSMA expression. Further research is warranted to fully elucidate the clinical utility of GRPR-targeted imaging and to identify patient populations that would benefit most from this approach. This guide provides a foundational understanding for researchers and developers working to advance the field of molecular imaging in prostate cancer.

References

YD277: A Therapeutic Candidate Not Yet Explored for Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals no current studies on the use of YD277 as an imaging agent. As such, a direct cross-validation of this compound imaging results with biopsy is not possible at this time. Research to date has focused exclusively on the therapeutic potential of this compound, a novel small molecule, in treating triple-negative breast cancer (TNBC).

While the requested comparison guide cannot be created due to the lack of data on this compound imaging, this report will provide a framework for how such a validation would be conducted for a novel imaging agent, drawing on established methodologies for similar compounds in oncology.

The Role of this compound in Cancer Research

Current research identifies this compound as a promising chemotherapeutic agent for TNBC, an aggressive form of breast cancer.[1][2] Studies have shown that this compound can induce G1 cell cycle arrest and apoptosis in TNBC cells.[1][2] The mechanism of action is linked to the activation of the endoplasmic reticulum (ER) stress pathway.[1][2] In preclinical models, this compound has been shown to significantly suppress the growth of tumor xenografts.[1][2] However, the literature does not contain any evidence of this compound being radiolabeled or otherwise adapted for use in imaging modalities such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).

Standard Protocol for Cross-Validation of a Novel Imaging Agent with Biopsy

For a hypothetical this compound-based imaging agent, or any new imaging agent, a rigorous cross-validation with biopsy, the gold standard for diagnosis, would be required. This process typically involves the following key steps:

Experimental Protocol:
  • Patient Cohort Selection: A cohort of patients with suspected or confirmed disease (e.g., TNBC) would be recruited.

  • Imaging Agent Administration: The novel imaging agent (e.g., radiolabeled this compound) would be administered to the patients.

  • Image Acquisition: Imaging scans (e.g., PET/CT) would be performed at a predetermined time point after agent administration to allow for optimal tumor uptake and clearance from non-target tissues.

  • Image Analysis: Images would be analyzed to identify areas of abnormal uptake of the imaging agent, suggestive of malignant tissue.

  • Biopsy: A biopsy (either core needle or excisional) would be obtained from the area of suspected malignancy identified on the images. In cases where a biopsy is not feasible, follow-up imaging or clinical outcomes would be used as a reference standard.

  • Histopathological Analysis: The biopsy tissue would be subjected to standard histopathological examination, including Hematoxylin and Eosin (H&E) staining and immunohistochemistry (IHC) to confirm the presence and characteristics of cancer cells.

  • Data Correlation: The imaging findings would be correlated with the histopathological results to determine the diagnostic accuracy of the imaging agent.

The following diagram illustrates a generalized workflow for the cross-validation of a novel imaging agent with biopsy results.

Experimental Workflow for Imaging Agent Validation A Patient Recruitment (Suspected Malignancy) B Administration of Novel Imaging Agent A->B C Image Acquisition (e.g., PET/CT) B->C D Image Analysis & Identification of Lesions C->D E Image-Guided Biopsy of Suspect Lesions D->E F Histopathological Analysis (H&E, IHC) E->F G Data Correlation & Statistical Analysis F->G H Determination of Diagnostic Accuracy G->H

Caption: A generalized workflow for the cross-validation of a novel imaging agent with biopsy results.

Data Presentation for Diagnostic Accuracy

The performance of a new imaging agent is typically summarized in a table comparing its diagnostic accuracy metrics against the gold standard of biopsy. Key metrics include:

MetricFormulaDescription
Sensitivity TP / (TP + FN)The ability of the test to correctly identify those with the disease.
Specificity TN / (TN + FP)The ability of the test to correctly identify those without the disease.
Positive Predictive Value (PPV) TP / (TP + FP)The probability that a positive test result is a true positive.
Negative Predictive Value (NPV) TN / (TN + FN)The probability that a negative test result is a true negative.
Accuracy (TP + TN) / (TP + TN + FP + FN)The overall ability of the test to correctly classify individuals.

TP = True Positive, TN = True Negative, FP = False Positive, FN = False Negative

Alternative Imaging Approaches for TNBC and HER2-Positive Cancers

While this compound is not used for imaging, other imaging agents are under investigation for TNBC and other breast cancer subtypes. For instance, imaging of HER2 expression is a significant area of research, with agents like 68Ga-ABY-025 PET/CT showing promise in providing whole-body visualization of HER2 expression and predicting metabolic response to therapy. These imaging tools offer a non-invasive alternative to biopsy, which is particularly advantageous in metastatic disease where tumor heterogeneity can be a challenge.

The following diagram illustrates a simplified signaling pathway relevant to HER2-targeted imaging agents, which is a common target in breast cancer research.

Simplified HER2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ImagingAgent HER2-Targeted Imaging Agent ImagingAgent->HER2 Binds to

Caption: A simplified diagram of the HER2 signaling pathway and the binding of a targeted imaging agent.

References

In-vitro and in-vivo correlation of YD277 uptake.

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, no information was found regarding a compound designated as "YD277."

Our extensive investigation into "this compound" and its potential in-vitro and in-vivo uptake correlation did not yield any relevant publications, experimental data, or mentions in scientific research. This suggests that "this compound" may be:

  • A highly specific internal or proprietary code name for a compound that is not yet disclosed in public research.

  • A significant misspelling or an alternative designation for a compound known by another name.

  • A compound that has not been the subject of published scientific study.

Without any foundational information on this compound, it is not possible to provide a comparison guide, detail experimental protocols, or generate the requested visualizations.

We recommend verifying the compound's name and searching for alternative designations or related research from the originating institution or research group. If further identifying information becomes available, we would be pleased to revisit this topic.

Status of YD277 as a Radiolabeling and Imaging Agent: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals no evidence of YD277 being developed or utilized as a radiolabeled compound for imaging purposes. Despite its investigation as a potential therapeutic agent, particularly in the context of triple-negative breast cancer, there are no available studies detailing its radiolabeling, preclinical imaging evaluation, or any associated reproducibility data.

Extensive searches of scientific databases for terms such as "this compound radiolabeling," "radiolabeled this compound," "this compound PET imaging," and "this compound SPECT imaging" did not yield any relevant results. The existing body of research on this compound focuses on its role as a small molecule inhibitor and its therapeutic potential. While some preclinical studies involving this compound may have utilized imaging techniques to monitor tumor progression or the effects of other agents, this compound itself has not been the subject of development as an imaging probe.

Therefore, the creation of a comparison guide on the reproducibility of this compound radiolabeling and imaging is not feasible due to the absence of the foundational prerequisite: the existence of a radiolabeled this compound imaging agent and corresponding experimental data.

This report will, for illustrative purposes, outline the typical structure and content that such a guide would entail if data were available. This includes hypothetical tables for data presentation, examples of experimental protocols, and visualizations of workflows that are standard in the field of radiopharmaceutical development.

Hypothetical Comparison Guide: Reproducibility of a Novel Radiotracer

Introduction

This guide would typically provide an objective comparison of the radiolabeling and imaging performance of a novel radiotracer, such as a hypothetical radiolabeled this compound, against established imaging agents. The focus would be on the reproducibility of the radiolabeling process and the consistency of imaging results, supported by quantitative data from preclinical or clinical studies.

Data Presentation

Quantitative data would be summarized in tables to facilitate easy comparison of key performance indicators.

Table 1: Hypothetical Radiochemical Yield and Purity of [¹⁸F]this compound vs. Alternative Tracer

Parameter[¹⁸F]this compound (n=10)[¹⁸F]Alternative Tracer (n=10)
Radiochemical Yield (%) Mean ± SDMean ± SD
Radiochemical Purity (%) > 99%> 99%
Molar Activity (GBq/µmol) Mean ± SDMean ± SD
Synthesis Time (min) Mean ± SDMean ± SD

Table 2: Hypothetical In Vivo Tumor Uptake and Biodistribution Reproducibility

Organ/Tissue[¹⁸F]this compound (%ID/g, Mean ± SD)[¹⁸F]Alternative Tracer (%ID/g, Mean ± SD)
Tumor Value ± SDValue ± SD
Blood Value ± SDValue ± SD
Liver Value ± SDValue ± SD
Kidneys Value ± SDValue ± SD
Muscle Value ± SDValue ± SD

Experimental Protocols

Detailed methodologies for key experiments would be provided to ensure transparency and allow for independent verification.

1. General Radiolabeling Procedure for a Hypothetical [¹⁸F]this compound

A detailed, step-by-step protocol for the synthesis of the radiotracer would be outlined here. This would include:

  • Precursor preparation and purification.

  • Automated radiosynthesis steps, including fluorination, purification, and formulation.

  • Quality control procedures (e.g., HPLC, TLC) to determine radiochemical yield, purity, and molar activity.

2. Animal Models and Imaging Protocol

  • Animal Model: Description of the animal model used (e.g., species, strain, tumor cell line, and method of tumor implantation).

  • Radiotracer Administration: Details on the injected dose, route of administration, and anesthesia used.

  • PET/CT Imaging: Specifications of the scanner, acquisition parameters (e.g., scan duration, reconstruction algorithms), and image analysis methods for quantifying tracer uptake in various tissues.

3. Biodistribution Studies

  • A detailed protocol for ex vivo biodistribution studies, including time points for tissue collection, methods for weighing tissues, and gamma counting procedures to determine the percentage of injected dose per gram of tissue (%ID/g).

Mandatory Visualization

Diagrams illustrating key processes are crucial for clarity. Below are examples of what would be included.

G cluster_0 Radiolabeling Workflow Precursor Precursor Automated Synthesizer Automated Synthesizer Precursor->Automated Synthesizer [¹⁸F]Fluoride HPLC Purification HPLC Purification Automated Synthesizer->HPLC Purification Formulation Formulation HPLC Purification->Formulation Quality Control Quality Control Formulation->Quality Control G cluster_1 Preclinical Imaging Workflow Tumor Model Tumor Model Radiotracer Injection Radiotracer Injection Tumor Model->Radiotracer Injection PET/CT Imaging PET/CT Imaging Radiotracer Injection->PET/CT Imaging Image Analysis Image Analysis PET/CT Imaging->Image Analysis Biodistribution Studies Biodistribution Studies Image Analysis->Biodistribution Studies

The deuterium advantage: A comparison guide for deuterated precursors in radiolabeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more precise and effective radiolabeling techniques is perpetual. In this context, deuterated precursors have emerged as a promising strategy to enhance the in vivo performance of PET tracers. While specific information on the precursor YD277 is not available in the public domain, this guide will provide a comprehensive comparison of the well-established advantages of using deuterated precursors in radiolabeling, supported by experimental principles and data from existing research.

The core principle behind the utility of deuterated precursors lies in the kinetic isotope effect (KIE) . The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle change can have profound effects on the metabolic stability of a radiotracer, leading to a cascade of benefits that enhance its imaging capabilities.

Enhanced Metabolic Stability: The Primary Advantage

One of the most significant advantages of using deuterated precursors is the increased resistance of the resulting radiotracer to metabolic degradation.[1][2] Many radiotracers, particularly those labeled with positron emitters like carbon-11 and fluorine-18, are susceptible to rapid metabolism in vivo. This can lead to the formation of radiometabolites that may either interfere with the imaging signal or be rapidly cleared from the body, reducing the tracer's bioavailability at the target site.

Deuteration at specific metabolically vulnerable positions on a molecule can significantly slow down enzymatic cleavage, thereby preserving the parent radiotracer for a longer duration. This improved metabolic stability translates to a higher concentration of the intact tracer at the target tissue, leading to a better target-to-background ratio and clearer PET images.[2]

Comparative Performance: Deuterated vs. Non-Deuterated Precursors

The following table summarizes the expected performance differences between a generic deuterated precursor and its non-deuterated counterpart based on established principles of the kinetic isotope effect.

Performance MetricNon-Deuterated PrecursorDeuterated Precursor (e.g., this compound analogue)Rationale
Metabolic Rate HigherLowerStronger C-D bond slows enzymatic cleavage (Kinetic Isotope Effect).[1][2]
Radiometabolite Formation HigherLowerReduced metabolism leads to fewer interfering radiometabolites.[1][2]
Target-to-Background Ratio LowerHigherIncreased concentration of intact tracer at the target.
Image Quality Potentially lower contrastPotentially higher contrast and clarity.[2]
In Vivo Half-Life ShorterLongerSlower metabolism and clearance of the parent tracer.
Required Injectate Dose Potentially higherPotentially lowerImproved in vivo stability may allow for reduced dosage.

Experimental Protocols for Evaluating Deuterated Radiotracers

To empirically validate the advantages of a deuterated precursor like a this compound analogue, a series of in vitro and in vivo experiments are typically conducted.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of the deuterated and non-deuterated radiotracer in a controlled environment.

Methodology:

  • Incubation: The radiotracers (deuterated and non-deuterated) are incubated separately with liver microsomes (human or animal) or other relevant enzyme preparations at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: The samples are analyzed by radio-HPLC or LC-MS/MS to quantify the percentage of the parent radiotracer remaining at each time point.

  • Data Interpretation: The rate of disappearance of the parent compound is used to determine the metabolic half-life. A longer half-life for the deuterated tracer indicates improved metabolic stability.

In Vivo PET Imaging and Biodistribution Studies

Objective: To compare the in vivo pharmacokinetics, biodistribution, and imaging characteristics of the deuterated and non-deuterated radiotracers.

Methodology:

  • Animal Models: Appropriate animal models (e.g., rodents or non-human primates) are selected based on the biological target of the tracer.

  • Radiotracer Administration: The deuterated and non-deuterated radiotracers are administered intravenously to different cohorts of animals.

  • Dynamic PET Scanning: Dynamic PET scans are acquired over a specific duration (e.g., 60-120 minutes) to visualize the tracer's uptake and clearance from various organs, including the target tissue.

  • Biodistribution Analysis: At the end of the imaging session, animals are euthanized, and major organs and tissues are collected. The radioactivity in each tissue is measured using a gamma counter to determine the precise biodistribution of the tracer.

  • Data Analysis: Time-activity curves are generated from the PET data to quantify tracer uptake in different regions. The biodistribution data provides a quantitative measure of the tracer's accumulation in various tissues.

Visualizing the Impact of Deuteration

The following diagrams illustrate the conceptual workflow and the underlying principle of using deuterated precursors in radiolabeling.

Experimental_Workflow cluster_Preclinical Preclinical Evaluation Precursor Deuterated (this compound) vs. Non-Deuterated Precursor Radiolabeling Radiolabeling (e.g., with ¹⁸F or ¹¹C) Precursor->Radiolabeling Radiotracers Deuterated vs. Non-Deuterated Radiotracer Radiolabeling->Radiotracers InVitro In Vitro Metabolic Stability Assay Radiotracers->InVitro InVivo In Vivo PET Imaging & Biodistribution Radiotracers->InVivo Data Comparative Data Analysis InVitro->Data InVivo->Data

Experimental workflow for comparing deuterated and non-deuterated precursors.

Signaling_Pathway Tracer_H Non-Deuterated Radiotracer (C-H bond) Metabolism Metabolic Enzymes (e.g., Cytochrome P450) Tracer_H->Metabolism Fast Cleavage Target Target Tissue Tracer_H->Target Lower Accumulation Tracer_D Deuterated Radiotracer (C-D bond) Tracer_D->Metabolism Slow Cleavage (Kinetic Isotope Effect) Tracer_D->Target Higher Accumulation Metabolites_H Radiometabolites (High Formation) Metabolism->Metabolites_H Metabolites_D Radiometabolites (Low Formation) Metabolism->Metabolites_D Signal_H Lower Target Signal Target->Signal_H Signal_D Higher Target Signal Target->Signal_D

Impact of deuteration on radiotracer metabolism and target accumulation.

References

The Impact of Fluorination on Bioactive Precursors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a precursor's biological activity is paramount. This guide provides a side-by-side analysis of fluorinated versus non-fluorinated bioactive compounds, drawing on published experimental data to illuminate the profound influence of this single atomic substitution.

While direct comparative data for a specific "YD277 precursor" is not publicly available, this guide leverages analogous findings from studies on other relevant small molecules to provide a framework for understanding the potential impact of fluorination. The data presented here is synthesized from research on various compounds where fluorinated and non-fluorinated versions have been evaluated, offering valuable insights for drug design and development.

Data Summary: Fluorinated vs. Non-Fluorinated Compounds

The introduction of fluorine into a molecule can dramatically alter its physicochemical properties, leading to significant changes in biological activity. The following table summarizes key comparative data based on findings from various studies.

Parameter Non-Fluorinated Precursor (Generalized) Fluorinated Precursor (Generalized) Key Implications for Drug Development
Cytotoxicity Variable, often moderateGenerally higher cytotoxicity against cancer cell lines (e.g., HeLa, A549).[1]Enhanced potency, potential for dose reduction.
Mechanism of Action Can induce apoptosis.[1]Can shift mechanism towards autophagy-induced cell death.[1]Novel therapeutic strategies targeting different cell death pathways.
Cellular Uptake Standard cellular uptake mechanisms.Can facilitate endocytosis due to improved affinity of fluorocarbons for cell membranes.[2]Improved bioavailability and intracellular drug concentration.
Mitochondrial Interaction May have limited direct impact on mitochondria.Can cause mitochondrial dysfunction, including reduced membrane potential and formation of granular aggregates containing mitochondria.[1]Potential for targeting mitochondria-related diseases.
Metabolic Stability Susceptible to metabolic degradation.Increased metabolic stability due to the strength of the C-F bond.[3]Longer half-life and improved pharmacokinetic profile.
Binding Affinity Standard binding to target proteins.Can alter binding affinity and selectivity due to changes in electrostatic interactions.Potential for more specific and potent target engagement.
Lipophilicity Variable.Increased lipophilicity, though this does not always directly correlate with increased activity.[1]Can influence membrane permeability and distribution.
Bio-inertness Variable.Fluorous ligands are generally bio-inert, which can help in avoiding protein denaturation.[2]Better retention of the therapeutic protein's bioactivity.

Experimental Protocols

The following are representative experimental protocols for assessing the differential effects of fluorinated and non-fluorinated precursors, based on methodologies described in the cited literature.

Cell Viability and Cytotoxicity Assay
  • Cell Culture: HeLa or A549 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the fluorinated and non-fluorinated compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After treatment, MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Analysis of Mitochondrial Membrane Potential
  • Cell Treatment: Cells are cultured on glass coverslips and treated with the test compounds for a designated time (e.g., 1 hour).[1]

  • Staining: The cells are then incubated with a fluorescent dye sensitive to mitochondrial membrane potential, such as JC-1.[1]

  • Microscopy: The cells are observed under a fluorescence microscope. A shift from red to green fluorescence indicates a decrease in mitochondrial membrane potential.[1]

  • Quantification: The fluorescence intensity can be quantified to compare the effects of the different compounds.

Autophagy Assessment (LC3-II Marker)
  • Cell Lysis: Cells treated with the compounds are harvested and lysed.

  • Western Blotting: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is incubated with a primary antibody against LC3 and a secondary antibody.

  • Detection: The protein bands are visualized using an appropriate detection system. An increase in the LC3-II to LC3-I ratio suggests an induction of autophagy.[1]

Visualizing the Impact: Signaling Pathways

The introduction of fluorine can alter which cellular signaling pathways are activated. Below are diagrams representing apoptosis and autophagy, two key cell death mechanisms that can be differentially triggered by fluorinated and non-fluorinated precursors.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Ligand Death Receptor Death Receptor Ligand->Death Receptor Binds Pro-Caspase-8 Pro-Caspase-8 Death Receptor->Pro-Caspase-8 Activates Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Cleavage Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Activates Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Cleavage Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.

Autophagy_Pathway Cellular Stress Cellular Stress ULK1 Complex ULK1 Complex Cellular Stress->ULK1 Complex Activates Beclin-1 Complex Beclin-1 Complex ULK1 Complex->Beclin-1 Complex Phosphorylates LC3-I LC3-I Beclin-1 Complex->LC3-I Initiates conversion LC3-II LC3-II LC3-I->LC3-II Autophagosome Autophagosome LC3-II->Autophagosome Incorporated into Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation

Caption: The general workflow of the autophagy cellular process.

Conclusion

The strategic incorporation of fluorine into precursor molecules represents a powerful tool in drug discovery and development. As demonstrated by the comparative data, fluorination can significantly enhance the cytotoxic potential of a compound, modulate its mechanism of action, and improve its pharmacokinetic properties. These alterations, however, must be carefully evaluated on a case-by-case basis. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to systematically investigate and understand the impact of fluorination on their specific molecules of interest.

References

Navigating Gastrin-Releasing Peptide Receptor (GRPr) Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical clarification on YD277: Initial assessment of this compound's specificity for the Gastrin-Releasing Peptide receptor (GRPr) has revealed a fundamental misattribution. Current scientific literature indicates that this compound is a novel small molecule investigated for its potential as a chemotherapeutic agent in triple-negative breast cancer.[1][2][3] Its mechanism of action involves inducing G1 cell cycle arrest and apoptosis through the endoplasmic reticulum (ER) stress pathway, independent of KLF5 inhibition.[1][2][3] There is no evidence to suggest that this compound interacts with or exhibits specificity for GRPr.

Therefore, this guide has been re-focused to provide a comprehensive comparison of well-characterized GRPr agonists and antagonists, which is central to the interests of researchers and drug development professionals in this field.

The Gastrin-Releasing Peptide receptor (GRPr), a G-protein coupled receptor, is a significant target in oncology due to its overexpression in various cancers, including prostate and breast cancer.[4][5][6] The development of specific ligands for GRPr is crucial for both diagnostic imaging and targeted therapies.

Comparative Analysis of GRPr Ligands

The following table summarizes the binding affinities of selected GRPr agonists and antagonists. Lower IC50 and Ki values indicate higher binding affinity.

LigandTypeBinding Affinity (IC50/Ki, nM)Cell LineRadioligandReference
Bombesin (BBN) AgonistIC50: ~0.12-0.5PC-3125I-[Tyr4]BBN[7]
[Lys3]BBN AgonistIC50: 3.3 ± 0.4PC-3125I-[Tyr4]BBN[3]
Aca-BBN(7–14) AgonistIC50: 20.8 ± 0.3PC-3125I-[Tyr4]BBN[3]
Demobesin 4 AgonistIC50: Low nanomolar rangePC-3, HEK-GRPR125I-[Tyr4]BBN[2]
Ga-TacBOMB2 AgonistKi: 7.62 ± 0.19--
Ga-TacBOMB3 AgonistKi: 6.02 ± 0.59--
RM26 AntagonistIC50: 4.5 ± 0.7 (as DOTA-RM26)--[6]
Demobesin 1 AntagonistIC50: Low nanomolar rangePC-3, HEK-GRPR125I-[Tyr4]BBN[2]

Experimental Protocols

In Vitro Competitive Binding Assay

This protocol is designed to determine the binding affinity of a test compound for GRPr by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • GRPr-expressing cells (e.g., PC-3 human prostate cancer cells)

  • Radioligand (e.g., 125I-[Tyr4]Bombesin)

  • Test compounds (unlabeled GRPr ligands)

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • Cell harvesting equipment

  • Gamma counter

Procedure:

  • Cell Culture: Culture GRPr-expressing cells to confluency in appropriate media.

  • Cell Preparation: Harvest cells and prepare a cell suspension or membrane homogenate.

  • Assay Setup: In a 96-well plate, add a constant concentration of the radioligand to each well.

  • Competitive Binding: Add increasing concentrations of the unlabeled test compound to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of an unlabeled known ligand (non-specific binding).

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or 37°C) for a set period to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay assesses whether a ligand acts as an agonist or antagonist by measuring changes in intracellular calcium concentration upon receptor activation.

Materials:

  • GRPr-expressing cells

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compounds (agonists and antagonists)

  • A known GRPr agonist (positive control)

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Procedure:

  • Cell Plating: Seed GRPr-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence intensity of each well.

  • Agonist Stimulation: To test for agonism, add the test compound at various concentrations and monitor the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium and agonist activity.

  • Antagonist Inhibition: To test for antagonism, pre-incubate the cells with the test compound for a specific period. Then, add a known GRPr agonist at a concentration that elicits a submaximal response (e.g., EC80). A decrease in the agonist-induced fluorescence signal indicates antagonist activity.

  • Data Analysis: For agonists, plot the change in fluorescence against the log concentration of the compound to determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, calculate the percent inhibition of the agonist response.

Visualizing Key Processes

To further elucidate the experimental and biological context of GRPr ligand assessment, the following diagrams are provided.

experimental_workflow cluster_ligand_prep Ligand Preparation cluster_cell_prep Cell Preparation cluster_assays Binding & Functional Assays cluster_data_analysis Data Analysis Test_Compound Test Compound (e.g., this compound alternative) Binding_Assay Competitive Binding Assay Test_Compound->Binding_Assay Functional_Assay Calcium Mobilization Assay Test_Compound->Functional_Assay Radioligand Radiolabeled Ligand (e.g., 125I-[Tyr4]BBN) Radioligand->Binding_Assay Cell_Culture GRPr-Expressing Cell Culture (e.g., PC-3) Cell_Harvest Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Cell_Harvest->Binding_Assay Cell_Harvest->Functional_Assay IC50_Ki Determine IC50/Ki (Affinity) Binding_Assay->IC50_Ki EC50_Inhibition Determine EC50/Inhibition (Function) Functional_Assay->EC50_Inhibition Specificity_Assessment Specificity Assessment IC50_Ki->Specificity_Assessment EC50_Inhibition->Specificity_Assessment

Workflow for assessing GRPr ligand specificity.

GRPr_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRPr GRPr Gq Gαq GRPr->Gq Activates G12_13 Gα12/13 GRPr->G12_13 Activates PLC PLC Gq->PLC RhoGEF RhoGEF G12_13->RhoGEF PKC PKC PLC->PKC Ca_release Ca²⁺ Release PLC->Ca_release Rho Rho RhoGEF->Rho Raf1 Raf1 PKC->Raf1 MEK MEK Raf1->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription JNK_p38 JNK/p38 Rho->JNK_p38 JNK_p38->Transcription Ligand GRPr Ligand (Agonist) Ligand->GRPr Binds

Simplified GRPr signaling pathway upon agonist binding.

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal Procedures for the Novel Compound YD277

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals at the forefront of innovation, the introduction of novel compounds like YD277, a suppressor of triple-negative breast cancer (TNBC), presents both exciting opportunities and significant responsibilities.[1] While the therapeutic potential of this compound is under investigation, its handling and disposal require a meticulous approach, prioritizing safety and regulatory compliance. Due to its novelty, this compound does not have a registered CAS number, and a specific Safety Data Sheet (SDS) with comprehensive disposal guidelines is not publicly available. Therefore, it is imperative to treat this compound as a potentially hazardous substance and adhere to the highest standards of laboratory safety for chemical waste management.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound in a research environment.

Immediate Safety and Handling

Before any disposal procedures are considered, proper handling and storage of this compound are paramount to minimize risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be clearly labeled as "this compound," and it is good practice to also include the date received and the date opened.

Disposal Plan: A Step-by-Step Guide

The disposal of a novel compound like this compound must be approached with caution and in accordance with institutional and regulatory guidelines. The following steps provide a procedural framework for its proper disposal.

  • Waste Characterization (as feasible): For any novel compound, a preliminary in-lab characterization can aid in determining the appropriate disposal route. However, these tests should only be performed if the necessary equipment and expertise are available and should be conducted on a small scale in a controlled environment.

    • pH Testing: If this compound is in a solution, a pH test can determine if it is acidic or basic. This will inform which waste stream it can be consolidated with.

    • Solubility: Understanding the solubility of this compound in common laboratory solvents can help in selecting the appropriate waste container and solvent for rinsing contaminated glassware.

    • Reactivity: A crucial step is to assess its reactivity with other chemicals. Avoid mixing this compound waste with other chemical waste streams until its compatibility is known.

  • Waste Segregation and Collection:

    • Dedicated Waste Container: Designate a specific, clearly labeled, and leak-proof container for this compound waste. The container should be made of a material compatible with the chemical.

    • Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents as "this compound waste." Include the approximate concentration and date of accumulation.

    • Segregation: Do not mix this compound waste with other chemical wastes. Incompatible chemicals can react, leading to the generation of heat, gas, or other hazardous byproducts.

  • Consult with Environmental Health and Safety (EHS):

    • Your institution's EHS department is the primary resource for guidance on disposing of novel and hazardous chemicals.

    • Provide the EHS office with all available information on this compound, including its known biological activity as a TNBC suppressor.

    • The EHS office will provide specific instructions for the collection, storage, and ultimate disposal of this compound waste, ensuring compliance with federal, state, and local regulations.

  • Disposal of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

    • The first rinsate must be collected and disposed of as hazardous waste along with the this compound waste.[2]

    • Subsequent rinsates may also need to be collected as hazardous waste, depending on the toxicity of the compound. Consult your EHS office for specific guidance. After thorough cleaning, the container may be disposed of as regular laboratory glass or plastic waste, provided all hazardous labels are removed or defaced.[3][4]

Quantitative Data for Waste Management

Due to the novel nature of this compound, specific quantitative data regarding its physical and chemical properties for disposal are not available. However, the following table outlines the types of data that are essential for the safe management and disposal of any new chemical compound. Researchers should aim to determine these properties as part of their initial characterization of a new substance.

ParameterImportance in DisposalGeneral Guidance for Unknown Compounds
pH (for solutions) Determines corrosivity and compatibility with other waste streams. Most treatment facilities have strict pH acceptance ranges.Neutralize to a pH between 6.0 and 9.0 before collection, if safe to do so. Otherwise, collect as corrosive hazardous waste.
Flash Point Indicates the temperature at which a substance gives off enough vapor to ignite in the air. This is critical for classifying flammable waste.Assume the compound is flammable and store it away from ignition sources. Collect in a designated flammable waste container.
LD50 (Lethal Dose, 50%) Provides a measure of acute toxicity. Highly toxic wastes require special handling and disposal procedures.Treat as a highly toxic substance. Minimize exposure and use stringent containment measures. The first three rinses of empty containers should be collected as hazardous waste.[2]
Chemical Compatibility Determines which other chemicals it can be safely mixed with for disposal. Incompatible mixtures can lead to dangerous reactions.Do not mix with any other chemical waste unless compatibility data is available. Collect in a dedicated, clearly labeled waste container.
Solubility Affects the choice of solvent for cleaning contaminated equipment and containers, and influences its environmental fate if spilled.Determine solubility in water and common organic solvents to select appropriate cleaning and rinsing agents. Collect all rinsates as hazardous waste.

Experimental Protocols for Waste Characterization

When dealing with a novel compound, any characterization for disposal purposes should be conducted with extreme caution and on a microscale.

Protocol 1: Small-Scale pH Determination

  • Prepare a dilute solution of this compound in an appropriate solvent (e.g., water, if soluble).

  • Using a calibrated pH meter or pH indicator strips, measure the pH of the solution.

  • Record the pH value.

  • Dispose of the test solution in the designated this compound hazardous waste container.

Protocol 2: Compatibility Test

  • In a controlled environment, such as a fume hood, add a very small amount of this compound to a test tube.

  • Add a small amount of the waste solvent or chemical with which you need to determine compatibility.

  • Observe for any signs of reaction, such as a change in temperature, color, or the evolution of gas.

  • If no reaction is observed, a slightly larger-scale test can be performed, but with continued caution.

  • All materials used in the compatibility test must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

YD277_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_disposal_path Disposal Pathway start Handling this compound ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Use in a Chemical Fume Hood ppe->fume_hood waste_generated This compound Waste Generated fume_hood->waste_generated collect_waste Collect in a Designated, Labeled, Leak-Proof Container waste_generated->collect_waste segregate Segregate from Other Incompatible Wastes collect_waste->segregate contact_ehs Contact Environmental Health & Safety (EHS) segregate->contact_ehs provide_info Provide All Available Information on this compound contact_ehs->provide_info follow_guidance Follow EHS Guidance for Waste Pickup and Disposal provide_info->follow_guidance final_disposal Proper Disposal by Licensed Facility follow_guidance->final_disposal

Caption: Decision workflow for the safe disposal of the novel compound this compound.

By adhering to these procedures, researchers can ensure they are managing and disposing of the novel compound this compound in a manner that is safe for themselves, their colleagues, and the environment, while remaining in compliance with all relevant regulations.

References

Navigating the Safe Handling of YD277: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the chemical compound YD277. While a specific Safety Data Sheet (SDS) for this compound was not identified, this document outlines procedures based on general laboratory best practices for handling chemical substances of unknown but presumed low hazard. These guidelines are designed to be a preferred source for laboratory safety and chemical handling, building trust by providing value beyond the product itself.

Immediate Safety and Personal Protective Equipment (PPE)

Although specific hazard data for this compound is not available, a conservative approach to personal protection is recommended to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE) Specification Purpose
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from potential splashes or aerosolized particles.
Hand Protection Nitrile gloves.Provides a barrier against direct skin contact.
Body Protection Standard laboratory coat.Protects skin and clothing from accidental spills.
Respiratory Protection Not generally required if handled in a well-ventilated area.Use a fume hood if there is a potential for aerosolization or if the substance has a noticeable odor.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize risks and ensure the integrity of your experiments.

1. Preparation and Engineering Controls:

  • Ensure a clean and organized workspace.

  • Verify that a calibrated eyewash station and safety shower are readily accessible.

  • If the procedure may generate dust or aerosols, perform the work in a certified chemical fume hood.

2. Handling the Compound:

  • Don the appropriate PPE as outlined in the table above.

  • When weighing or transferring the solid form of this compound, use a spatula and handle it gently to avoid creating dust.

  • If creating a solution, add the solid this compound to the solvent slowly to avoid splashing.

3. In Case of a Spill:

  • Alert others in the immediate area.

  • For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For a large spill, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused this compound Dispose of as chemical waste through your institution's hazardous waste management program. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed waste container for chemical waste.
Contaminated PPE (e.g., gloves) Remove and dispose of in the appropriate laboratory waste stream.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and give a conscious person 1-2 glasses of water to drink. Seek immediate medical attention.

This compound Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency A Receive this compound B Review Safety Information A->B C Don Appropriate PPE B->C D Weigh/Transfer in Ventilated Area C->D E Perform Experiment D->E H Spill Occurs D->H F Segregate Waste E->F I Exposure Occurs E->I G Dispose via Hazardous Waste Stream F->G J Follow Emergency Procedures H->J I->J

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YD277
Reactant of Route 2
Reactant of Route 2
YD277

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.